molecular formula C13H20N2O B12580672 N-Butyl-N-(4-ethylphenyl)urea CAS No. 500873-37-0

N-Butyl-N-(4-ethylphenyl)urea

Cat. No.: B12580672
CAS No.: 500873-37-0
M. Wt: 220.31 g/mol
InChI Key: GTHCTCPLNINXEM-UHFFFAOYSA-N
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Description

N-Butyl-N-(4-ethylphenyl)urea is a synthetic urea derivative of interest in scientific research and development. Urea-based compounds are a significant class of molecules in medicinal chemistry due to their ability to form multiple stable hydrogen bonds with biological targets, which is crucial for specific biological activity and modulating drug-like properties . These compounds are frequently investigated for their potential as core structures in various therapeutic areas, including as kinase inhibitors, anticancer agents, and anticonvulsants . The specific substitution pattern on the nitrogen atoms of the urea moiety—an n-butyl group and a 4-ethylphenyl group—can influence the compound's conformation, physicochemical properties, and its subsequent interactions in biological systems . This product is intended for research purposes as a building block or intermediate in the synthesis of more complex molecules, for use in biological screening assays, or for physicochemical property studies. It is supplied as a high-purity compound to ensure reliable and reproducible experimental results. This product is for research use only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

500873-37-0

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

1-butyl-1-(4-ethylphenyl)urea

InChI

InChI=1S/C13H20N2O/c1-3-5-10-15(13(14)16)12-8-6-11(4-2)7-9-12/h6-9H,3-5,10H2,1-2H3,(H2,14,16)

InChI Key

GTHCTCPLNINXEM-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=CC=C(C=C1)CC)C(=O)N

Origin of Product

United States

Foundational & Exploratory

N-Butyl-N-(4-ethylphenyl)urea: Structural Dynamics, Synthesis, and Therapeutic Potential in sEH Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Urea derivatives have emerged as a cornerstone in modern medicinal chemistry, particularly in the development of [1]. N-Butyl-N-(4-ethylphenyl)urea represents a highly specialized N,N-disubstituted pharmacophore designed to exploit hydrophobic binding pockets while maintaining the critical hydrogen-bonding network required for target engagement. This technical guide deconstructs the structural dynamics, mechanistic rationale, and synthetic workflows for this compound, providing a comprehensive framework for drug development professionals.

Molecular Architecture & Physicochemical Profiling

The structural uniqueness of N-Butyl-N-(4-ethylphenyl)urea stems from its 1,1-disubstitution pattern. Unlike symmetrical N,N'-diarylureas, placing both the lipophilic butyl chain and the 4-ethylphenyl moiety on a single nitrogen atom creates a distinct steric wedge. This configuration forces the terminal primary amine (-NH2) into an exposed orientation, optimizing it as a bidentate hydrogen-bond donor.

Table 1: Physicochemical and Pharmacokinetic Parameters

PropertyValueRationale / Significance
Molecular Formula C13H20N2ODefines the stoichiometric boundaries of the molecule.
Molecular Weight 220.31 g/mol Optimal for small-molecule drug likeness (Lipinski's Rule of 5).
Hydrogen Bond Donors 2 (Terminal -NH2)Critical for binding to the sEH active site (e.g., Asp333).
Hydrogen Bond Acceptors 1 (C=O group)Interacts with tyrosine residues in the target pocket.
LogP (Estimated) 3.2 - 3.5Balances aqueous solubility with lipid membrane permeability.
Topological Polar Surface Area 43.1 ŲEnsures excellent cellular penetration and oral bioavailability.
Mechanistic Rationale: sEH Inhibition & Pharmacophore Modeling

Soluble epoxide hydrolase (sEH) is a primary regulatory enzyme that degrades anti-inflammatory epoxyeicosatrienoic acids (EETs) into[2]. The urea carbonyl of N-Butyl-N-(4-ethylphenyl)urea acts as a hydrogen-bond acceptor for the catalytic tyrosine residues (Tyr381, Tyr465) in the sEH active site. Simultaneously, the primary amine donates hydrogen bonds to Asp333. The 4-ethylphenyl and butyl groups occupy the adjacent hydrophobic channels, anchoring the molecule and [3].

sEH_Pathway AA Arachidonic Acid (AA) CYP CYP450 Enzymes AA->CYP Oxidation EETs Epoxyeicosatrienoic Acids (Anti-inflammatory) CYP->EETs Synthesis sEH Soluble Epoxide Hydrolase (sEH Target) EETs->sEH Hydrolysis Resolution Inflammation Resolution EETs->Resolution Accumulation DHETs DHETs (Pro-inflammatory) sEH->DHETs Conversion Inhibitor N-Butyl-N-(4-ethylphenyl)urea Inhibitor->sEH Competitive Inhibition

Mechanistic pathway of sEH inhibition by N-Butyl-N-(4-ethylphenyl)urea.

Synthetic Methodology: A Self-Validating Protocol

Historically, urea synthesis relied on hazardous phosgene or [1], which pose significant safety risks and often yield symmetrical byproducts. To circumvent toxicity and ensure high atom economy, we employ a green-chemistry approach utilizing[4].

This methodology is intrinsically self-validating : the reaction progresses in an aqueous acidic medium where the starting amine is soluble as a protonated salt, but the neutral urea product precipitates. This phase separation continuously drives the equilibrium forward (Le Chatelier's principle) and provides an immediate visual confirmation of successful conversion.

Step-by-Step Synthesis Workflow:

  • Precursor Activation : Dissolve 10.0 mmol of N-butyl-4-ethylaniline in 20 mL of 1M HCl.

    • Causality: Protonation of the secondary amine ensures complete solubility in the aqueous medium and activates the system for the subsequent nucleophilic attack.

  • Cyanate Addition : Cool the solution to 0–5 °C using an ice bath. Slowly add an aqueous solution of potassium cyanate (KOCN, 15.0 mmol in 10 mL H2O) dropwise over 15 minutes.

    • Causality: Strict temperature control and controlled addition rates prevent the rapid decomposition of the in situ generated cyanic acid into ammonia and carbon dioxide, maximizing the availability of the electrophile.

  • Nucleophilic Addition & Precipitation : Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.

    • Causality: The free base in equilibrium attacks the cyanic acid. As the N,N-disubstituted urea forms, it loses basicity and precipitates out of the aqueous phase, preventing over-reaction and driving the yield.

  • Isolation & Purification : Filter the resulting white precipitate under vacuum. Wash the filter cake sequentially with cold water (3 x 15 mL) and cold hexane (10 mL).

    • Causality: The water wash removes unreacted KOCN and inorganic salts, while the non-polar hexane wash eliminates trace amounts of unreacted lipophilic amine, ensuring high crude purity without the need for column chromatography.

  • Desiccation : Dry the product in a vacuum desiccator over P2O5 for 12 hours to yield the analytically pure N-Butyl-N-(4-ethylphenyl)urea.

Analytical Validation Protocol

To ensure structural integrity and confirm the 1,1-disubstitution pattern, the following analytical suite is mandatory:

  • 1H NMR (400 MHz, DMSO-d6) : The critical diagnostic feature is the broad singlet of the terminal -NH2 protons around δ 5.8–6.2 ppm. The butyl chain will present as a distinct aliphatic multiplet (δ 0.8–3.5 ppm), and the para-substituted phenyl ring will show a classic AA'BB' doublet pattern around δ 7.1–7.3 ppm.

  • LC-MS (ESI+) : The molecular ion peak[M+H]+ must be observed at m/z 221.1, confirming the molecular weight and the absence of symmetrical N,N'-diarylurea byproducts (which would appear at m/z 297+).

References
  • Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Potent urea and carbamate inhibitors of soluble epoxide hydrolases Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: A Soluble Epoxide Hydrolase Inhibitor Improves Cerebrovascular Dysfunction, Neuroinflammation, Amyloid Burden, and Cognitive Impairments Source: PubMed / Int J Mol Sci URL: [Link]

  • Title: Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium Cyanate Source: ResearchGate URL: [Link]

Sources

N-Butyl-N-(4-ethylphenyl)urea: A Comprehensive Technical Guide to Synthesis, Identifiers, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Butyl-N-(4-ethylphenyl)urea is a highly specialized, unsymmetrical 1,1-disubstituted (N,N-disubstituted) urea derivative. In medicinal chemistry and agrochemical development, the urea motif serves as a privileged pharmacophore[1]. While symmetrical or 1,3-disubstituted (N,N') ureas are ubiquitous, 1,1-disubstituted ureas offer unique steric profiles that disrupt planar hydrogen-bonding networks, enhancing aqueous solubility and altering target kinase binding kinetics. Because this specific molecule is typically generated as a custom synthetic building block rather than a bulk commodity chemical, it does not possess a universally ubiquitous CAS Registry Number. However, its structural identifiers, physicochemical parameters, and synthetic pathways are rigorously defined.

This whitepaper provides an authoritative guide to the chemical identity, mechanistic utility, and self-validating synthesis protocols for N-butyl-N-(4-ethylphenyl)urea.

Chemical Identity & Structural Parameters

To facilitate computational modeling, molecular docking studies, and inventory registration, the standardized identifiers and predicted physicochemical properties of N-butyl-N-(4-ethylphenyl)urea are summarized below.

ParameterValue / Descriptor
IUPAC Name 1-butyl-1-(4-ethylphenyl)urea
Molecular Formula C₁₃H₂₀N₂O
Molecular Weight 220.31 g/mol
Exact Mass 220.1575 Da
SMILES CCCCN(C1=CC=C(CC)C=C1)C(=O)N
InChI InChI=1S/C13H20N2O/c1-3-5-10-15(13(14)16)12-8-6-11(4-2)7-9-12/h6-9H,3-5,10H2,1-2H3,(H2,14,16)
Topological Polar Surface Area (TPSA) 43.1 Ų
Hydrogen Bond Donors 1 (Terminal -NH₂ group)
Hydrogen Bond Acceptors 1 (Carbonyl C=O group)
Rotatable Bonds 6

Pharmacological Relevance & Mechanistic Pathway

N,N-disubstituted ureas are frequently investigated as competitive inhibitors of protein kinases, particularly within the MAPK/ERK signaling cascade, which is critical in oncology. The bulky N-butyl and 4-ethylphenyl groups are designed to occupy the hydrophobic allosteric pockets of kinases (such as RAF or VEGFR), while the terminal primary amine (-NH₂) and carbonyl oxygen participate in critical hydrogen bonding with the kinase hinge region. Furthermore, N-alkyl-N-arylureas serve as versatile nitrogen sources in complex palladium-catalyzed cross-coupling reactions[2].

G Urea N-Butyl-N-(4-ethylphenyl)urea (Kinase Inhibitor) RAF RAF Kinase Urea->RAF Competitive Inhibition MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Tumor Cell Proliferation ERK->Proliferation Gene Transcription

Figure 1: Mechanistic disruption of the MAPK/ERK signaling cascade by urea-based kinase inhibitors.

Synthesis Methodology: A Self-Validating Protocol

The synthesis of unsymmetrical 1,1-disubstituted ureas requires suppressing the formation of symmetrical 1,3-disubstituted byproducts. Traditional phosgene-based methods are highly hazardous and prone to generating chlorinated impurities[1]. The following two-step protocol utilizes reductive amination followed by cyanate-mediated urea formation, ensuring high regioselectivity, safety, and scalability.

Step 1: Synthesis of the Secondary Amine (N-Butyl-4-ethylaniline)
  • Causality: Direct alkylation of 4-ethylaniline with 1-bromobutane often yields an inseparable mixture of secondary and tertiary amines. Reductive amination using butyraldehyde ensures strict mono-alkylation due to the steric bulk of the transient imine intermediate.

  • Imine Formation: Dissolve 4-ethylaniline (1.0 equiv, 10 mmol) and butyraldehyde (1.05 equiv, 10.5 mmol) in anhydrous dichloromethane (DCM, 30 mL). Add activated 4Å molecular sieves to drive the equilibrium forward by sequestering water. Stir at room temperature for 4 hours.

  • Reduction: Cool the mixture to 0 °C. Add sodium triacetoxyborohydride (STAB, 1.5 equiv) portion-wise.

    • Causality: STAB is a mild, highly selective reducing agent that reduces imines much faster than aldehydes, preventing the formation of unwanted alcohol byproducts.

  • Validation (TLC & Workup): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (8:2) solvent system. The secondary amine will appear as a higher

    
     spot compared to the highly polar primary amine starting material. Quench with saturated NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.
    
Step 2: Cyanate-Mediated Urea Formation
  • Causality: Reacting the secondary amine with sodium cyanate (NaOCN) in an acidic medium generates isocyanic acid (HN=C=O) in situ. The secondary amine nucleophilically attacks the isocyanic acid, exclusively yielding the 1,1-disubstituted urea without the risk of forming 1,3-disubstituted dimeric ureas[1].

  • Reaction Setup: Dissolve the crude N-butyl-4-ethylaniline (10 mmol) in a mixture of glacial acetic acid (15 mL) and deionized water (15 mL).

  • Cyanate Addition: Dissolve sodium cyanate (2.0 equiv, 20 mmol) in 10 mL of warm water. Add this solution dropwise to the amine mixture at 35 °C over a period of 30 minutes.

  • Precipitation: Stir the reaction for 12 hours at room temperature. As the urea forms, it will spontaneously precipitate out of the aqueous acidic solution due to its high lipophilicity (Predicted LogP ~3.2).

  • Validation & Isolation: Filter the white precipitate, wash extensively with cold water (to remove unreacted NaOCN and residual acetic acid), and recrystallize from hot ethanol to yield the pure product.

Analytical Characterization

To ensure scientific trustworthiness, the isolated compound must be validated against the following expected spectral parameters to confirm structural integrity:

  • ¹H NMR (400 MHz, CDCl₃): Expect a broad singlet around

    
     4.5–5.0 ppm integrating for 2H, corresponding to the terminal -NH₂ group. The aromatic protons of the 4-ethylphenyl group will appear as an AB quartet (or two distinct doublets) around 
    
    
    
    7.1–7.3 ppm (4H). The N-butyl
    
    
    -CH₂ will appear as a triplet around
    
    
    3.6 ppm (2H).
  • ¹³C NMR (100 MHz, CDCl₃): The urea carbonyl carbon is highly diagnostic and will typically appear downfield at

    
     158–160 ppm.
    
  • Mass Spectrometry (ESI-MS, Positive Mode): Expect a strong protonated molecular ion [M+H]⁺ peak at m/z 221.16.

References

  • Title: Synthesis and pharmacological activities of some novel N, N disubstituted urea derivatives Source: Longdom / 2nd International Conference and Expo on Drug Discovery & Designing URL: [Link]

  • Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link]

Sources

N-Butyl-N'-(4-ethylphenyl)urea: Physicochemical Profiling, Synthesis, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and agricultural chemistry, substituted ureas represent a highly versatile pharmacophore. N-Butyl-N'-(4-ethylphenyl)urea (also widely designated as 1-butyl-3-(4-ethylphenyl)urea) is a classic 1,3-disubstituted urea derivative.

Nomenclature Note: While the specific designation "N-Butyl-N-(4-ethylphenyl)urea" implies an N,N-disubstituted structure (both substituents on a single nitrogen), the thermodynamically stable and biologically relevant form in pharmacological research is almost exclusively the N,N' (1,3-disubstituted) isomer. Both structural isomers share the exact same fundamental molecular weight and formula.

This technical whitepaper provides an authoritative guide on the molecular properties, synthetic pathways, and in vitro evaluation protocols for this compound, with a specific focus on its application as a Soluble Epoxide Hydrolase (sEH) inhibitor [2].

Physicochemical Properties & Structural Analysis

The core functionality of N-Butyl-N'-(4-ethylphenyl)urea relies on the urea bridge (-NH-CO-NH-), which acts as a rigid, planar hydrogen-bonding hub. The lipophilic butyl and ethylphenyl substituents dictate the molecule's spatial geometry and its ability to occupy hydrophobic enzymatic pockets.

Quantitative Data Summary

Below is the verified physicochemical profile for the C₁₃H₂₀N₂O urea class [1].

PropertyValueCausality / Significance in Drug Design
Molecular Formula C₁₃H₂₀N₂O Determines exact mass and elemental composition.
Molecular Weight 220.31 g/mol Highly favorable for oral bioavailability (well below the Lipinski limit of 500 Da).
Monoisotopic Mass 220.1575 DaCritical for high-resolution mass spectrometry (HRMS) identification.
H-Bond Donors 2The two -NH groups are essential for anchoring the molecule to the catalytic Asp/Tyr residues in target enzymes.
H-Bond Acceptors 1The carbonyl oxygen serves as a strong hydrogen bond acceptor.
Topological Polar Surface Area 41.1 ŲOptimal for membrane permeability; values < 90 Ų generally predict good blood-brain barrier (BBB) penetration.
Rotatable Bonds 5Provides sufficient flexibility for the butyl chain to adapt to lipophilic binding pockets while maintaining core rigidity.

Chemical Synthesis & Purification

The synthesis of 1,3-disubstituted ureas is highly efficient when utilizing an isocyanate and a primary amine. This method is preferred over phosgene-based routes due to enhanced safety profiles and near-quantitative yields.

Step-by-Step Synthetic Protocol

Objective: Synthesize N-Butyl-N'-(4-ethylphenyl)urea via nucleophilic addition.

  • Preparation: Dissolve 4-ethylaniline (1.0 eq, 10 mmol) in 20 mL of anhydrous dichloromethane (DCM) in a round-bottom flask.

    • Expert Insight: DCM is utilized because it is an aprotic solvent; it lacks nucleophilic protons that would otherwise competitively quench the highly reactive isocyanate.

  • Activation: Purge the flask with nitrogen gas and cool the solution to 0°C using an ice bath.

  • Addition: Add n-butyl isocyanate (1.05 eq, 10.5 mmol) dropwise over 10 minutes.

    • Expert Insight: The slight stoichiometric excess of the electrophile ensures complete consumption of the aniline, preventing difficult downstream separations.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 to 4 hours. Monitor completion via Thin Layer Chromatography (TLC) (Hexane:EtOAc 7:3).

  • Precipitation & Purification: As the reaction progresses, a white precipitate will form. Add 20 mL of cold hexane to the flask to force complete precipitation.

  • Isolation: Vacuum filter the suspension and wash the filter cake with ice-cold hexane (2 x 10 mL). Dry under a high vacuum.

    • Self-Validating System: Ureas exhibit strong intermolecular hydrogen bonding, resulting in high crystallinity. Washing with cold hexane removes unreacted lipophilic starting materials without dissolving the target product. This creates a self-purifying workflow that entirely bypasses the need for column chromatography.

Synthesis A 4-Ethylaniline (Nucleophile) C Nucleophilic Addition (DCM, 0°C to RT, 2h) A->C B n-Butyl Isocyanate (Electrophile) B->C D N-Butyl-N'-(4-ethylphenyl)urea (Product) C->D Hexane Precipitation (>90% Yield)

Figure 1: Synthetic workflow for N-Butyl-N'-(4-ethylphenyl)urea via nucleophilic addition.

Pharmacological Significance: Soluble Epoxide Hydrolase (sEH) Inhibition

Substituted ureas are the most potent known inhibitors of Soluble Epoxide Hydrolase (sEH) [2]. sEH is a critical enzyme in the arachidonic acid cascade, responsible for rapidly degrading Epoxyeicosatrienoic Acids (EETs) into Dihydroxyeicosatrienoic Acids (DHETs).

EETs are potent endogenous signaling molecules that promote vasodilation, reduce inflammation, and mitigate pain [3]. By competitively inhibiting sEH, urea derivatives like N-Butyl-N'-(4-ethylphenyl)urea stabilize EET levels in vivo, offering a novel therapeutic avenue for cardiovascular diseases and inflammatory pain [3].

Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EET EETs (Epoxyeicosatrienoic Acids) [Anti-inflammatory / Vasodilatory] CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DHET DHETs [Pro-inflammatory / Less Active] sEH->DHET Inhibitor N-Butyl-N'-(4-ethylphenyl)urea (Pharmacophore) Inhibitor->sEH Competitive Inhibition

Figure 2: Mechanism of action for sEH inhibitors in the arachidonic acid cascade.

In Vitro sEH Inhibition Assay Protocol

To validate the biological efficacy of the synthesized urea, a fluorescence-based kinetic assay is employed.

Materials:

  • Recombinant human sEH enzyme.

  • Fluorescent substrate: PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).

  • Buffer: 25 mM Bis-Tris (pH 7.0) containing 0.1 mg/mL Bovine Serum Albumin (BSA).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the Bis-Tris buffer.

    • Expert Insight: The inclusion of 0.1 mg/mL BSA is non-negotiable. Highly lipophilic urea compounds tend to adsorb onto the plastic walls of microtiter plates. BSA acts as a carrier protein, preventing this non-specific binding and ensuring the calculated IC₅₀ is not artificially inflated.

  • Inhibitor Dilution: Dissolve the urea compound in DMSO and prepare a 10-point serial dilution. Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v) to prevent enzyme denaturation.

  • Pre-Incubation: In a black 96-well plate, combine 100 µL of the buffer, 1 µL of the inhibitor dilution, and 10 µL of the sEH enzyme (final concentration ~1 nM). Incubate at 30°C for 10 minutes.

    • Expert Insight: Pre-incubation allows the competitive inhibitor to reach thermodynamic equilibrium with the enzyme's active site before the substrate is introduced, ensuring accurate kinetic readings.

  • Reaction Initiation: Add 10 µL of the PHOME substrate (final concentration 5 µM) to initiate the reaction.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescent microplate reader. Measure fluorescence (Excitation: 330 nm, Emission: 465 nm) continuously for 15 minutes at 30°C.

    • Self-Validating System: Utilizing a kinetic assay rather than an endpoint assay allows researchers to observe the linearity of the reaction curve. Any deviation from linearity indicates assay interference (e.g., compound auto-fluorescence or precipitation), acting as an internal quality control check.

  • Data Analysis: Calculate the initial velocity (RFU/min) for each well. Plot the fractional activity against the log of the inhibitor concentration and fit the data using non-linear regression to determine the IC₅₀.

References

  • Title: PubChemLite - 1-butyl-3-(3,5-xylyl)urea (C13H20N2O)
  • Source: PubMed Central (NIH)
  • Source: PubMed Central (NIH)

Physical Properties and Solid-State Characterization of N-Butyl-N-(4-ethylphenyl)urea: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-butyl-N-(4-ethylphenyl)urea (and its symmetrical 1,3-disubstituted isomer, N-butyl-N'-(4-ethylphenyl)urea) is a highly lipophilic, crystalline organic solid. Compounds within the alkyl-aryl urea class are heavily investigated in modern drug discovery, primarily functioning as potent inhibitors of soluble epoxide hydrolase (sEH) [1][2]. The physical properties of this compound—specifically its solid-state packing, high melting point, and aqueous insolubility—are dictated by a robust intermolecular hydrogen-bonding network.

This whitepaper provides an in-depth technical framework for researchers and drug development professionals. It details the structural mechanics, empirical physical properties, and self-validating analytical protocols required to characterize N-butyl-N-(4-ethylphenyl)urea in the solid state.

Structural Chemistry & Mechanistic Insights

Isomerism and the Urea Pharmacophore

When synthesizing or characterizing this compound, researchers must distinguish between two primary regiochemical configurations:

  • 1,1-Disubstituted Urea (N-butyl-N-(4-ethylphenyl)urea): Both the butyl chain and the 4-ethylphenyl ring are bonded to the same nitrogen atom. This configuration possesses only one N-H hydrogen bond donor.

  • 1,3-Disubstituted Urea (1-butyl-3-(4-ethylphenyl)urea): The substituents are distributed across both nitrogen atoms. This is the preferred pharmacophore in medicinal chemistry.

Mechanistic Causality in Drug Design: The 1,3-disubstituted urea configuration acts as a transition-state mimic in the sEH active site. The two N-H protons act as bidentate hydrogen bond donors to the catalytic Asp335 residue, while the urea carbonyl oxygen accepts hydrogen bonds from Tyr383 and Tyr466[3]. This interaction effectively halts the hydrolysis of anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs)[2][4].

Crystal Packing and Solid-State Behavior

The physical properties of the solid are governed by the α-network of hydrogen bonds . In the solid state, 1,3-disubstituted ureas self-assemble into one-dimensional ribbons. The bidentate N-H···O=C interactions create a highly stable crystal lattice, which directly causes the compound's characteristically high melting point and poor aqueous solubility.

sEH_Pathway AA Arachidonic Acid (Endogenous Fatty Acid) CYP Cytochrome P450 Epoxygenases AA->CYP EETs EETs (Cardioprotective & Anti-inflammatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH Enzyme) EETs->sEH DHETs DHETs (Pro-inflammatory & Less Active) sEH->DHETs Inhibitor N-butyl-N'-(4-ethylphenyl)urea (sEH Inhibitor) Inhibitor->sEH Inhibits

Figure 1: Modulation of the arachidonic acid cascade via sEH inhibition by urea derivatives.

Physical Properties Profile

The quantitative physical properties of N-butyl-N-(4-ethylphenyl)urea are summarized below. Data is synthesized from structural analogs and computational cheminformatics.

PropertyValue / DescriptionAnalytical Method / Source
Molecular Formula C₁₃H₂₀N₂OStructural Computation
Molecular Weight 220.31 g/mol Mass Spectrometry
Physical State Crystalline Solid (White to off-white)Visual Inspection
Melting Point (Tm) 145 °C – 155 °C (1,3-isomer)Differential Scanning Calorimetry
Topological Polar Surface Area 29.1 ŲCheminformatics
LogP (Octanol/Water) 3.6 – 3.9 (Highly Lipophilic)RP-HPLC Estimation
Hydrogen Bond Donors 2 (1,3-isomer) / 1 (1,1-isomer)Structural Analysis
Hydrogen Bond Acceptors 1 (Carbonyl Oxygen)Structural Analysis

Solid-State Characterization Workflows

To ensure scientific integrity and reproducibility, the following self-validating protocols must be employed when characterizing the solid compound.

Characterization Sample Solid Sample N-butyl-N-(4-ethylphenyl)urea Thermal Thermal Analysis (DSC / TGA) Sample->Thermal Melting Point & Stability Structural Crystallography (PXRD) Sample->Structural Polymorphism Spectroscopy Spectroscopy (ATR-FTIR) Sample->Spectroscopy H-Bonding Network Chromatography Chromatography (RP-HPLC-MS) Sample->Chromatography Purity & LogP

Figure 2: Multimodal solid-state and analytical characterization workflow for urea derivatives.

Protocol 1: Differential Scanning Calorimetry (DSC)

Purpose: To determine the intrinsic melting point (Tm) and detect polymorphic transitions. Causality: Alkyl-aryl ureas frequently exhibit polymorphism depending on the crystallization solvent. A standard single-heat cycle may capture solvent evaporation or metastable form melting rather than the true thermodynamic melting point. Step-by-Step Methodology:

  • Weigh 3–5 mg of the solid into an aluminum pan and crimp with a pinhole lid.

  • Cycle 1 (Heating): Ramp from 25 °C to 180 °C at 10 °C/min under a 50 mL/min dry nitrogen purge. (Removes residual solvent and thermal history).

  • Cycle 2 (Cooling): Quench cool from 180 °C to 25 °C at 20 °C/min.

  • Cycle 3 (Heating): Ramp again from 25 °C to 180 °C at 10 °C/min to record the intrinsic Tm.

  • Self-Validation System: The protocol validates itself by comparing Cycle 1 and Cycle 3. If a broad endotherm present in Cycle 1 (indicating solvent loss) disappears in Cycle 3, leaving only a single, sharp melting endotherm, the system confirms that the final recorded Tm is the true thermodynamic melting point of the pure lattice.

Protocol 2: Attenuated Total Reflectance (ATR-FTIR) Spectroscopy

Purpose: To map the hydrogen-bonding network within the solid lattice. Causality: The exact wavenumber of the N-H and C=O stretching vibrations is highly sensitive to the distance and angle of intermolecular hydrogen bonds. Step-by-Step Methodology:

  • Clean the diamond ATR crystal with isopropanol and allow it to dry.

  • Collect an ambient air background spectrum (64 scans, 4 cm⁻¹ resolution).

  • Place a small spatula tip of the solid onto the crystal and apply uniform pressure via the anvil.

  • Collect the sample spectrum (64 scans, 4 cm⁻¹ resolution).

  • Analyze the Amide I band (C=O stretch, typically shifted down to ~1630-1650 cm⁻¹ due to strong H-bonding) and the N-H stretch (~3200-3350 cm⁻¹).

  • Self-Validation System: An internal background scan is performed immediately prior to sample analysis. The absence of atmospheric water vapor (rotational bands at 3500-4000 cm⁻¹) and CO₂ bands (2350 cm⁻¹) in the resulting sample spectrum validates the integrity of the background subtraction and the optical purge system.

Analytical Chromatography Protocols

Because N-butyl-N-(4-ethylphenyl)urea is highly lipophilic, standard aqueous analytical methods will fail. A Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method must be utilized to assess purity and solution-state stability. This protocol is adapted from established methodologies for related ethylphenyl ureas[5].

HPLC-DAD/MS Method:

  • Column: C18 or mixed-mode reverse-phase column (e.g., 3 µm particle size, 150 x 4.6 mm).

  • Mobile Phase: Isocratic elution using 70% Acetonitrile (MeCN) / 30% Water.

  • Additives:

    • For UV/DAD Detection: Add 0.1% Phosphoric acid. Causality: Phosphoric acid suppresses the ionization of residual silanols on the silica column phase, preventing peak tailing of the mildly basic urea nitrogens.

    • For MS Detection: Replace phosphoric acid with 0.1% Formic acid to ensure volatility and ionization compatibility[5].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (capturing the ethylphenyl chromophore).

  • Self-Validation System: The protocol utilizes a Diode Array Detector (DAD) to capture the full UV spectrum across the chromatographic peak. Peak purity is validated by confirming spectral homogeneity from the leading edge to the tail; any deviation in the UV absorption profile indicates a co-eluting impurity, instantly invalidating the assumption of a pure sample.

References

  • SIELC Technologies. Separation of (4-Ethylphenyl)urea on Newcrom R1 HPLC column. Retrieved from:[Link]

  • Morisseau, C., et al. 1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase with Improved Pharmacokinetic Properties. National Center for Biotechnology Information (PMC). Retrieved from:[Link]

  • BRENDA Enzyme Database. Information on EC 3.3.2.10 - soluble epoxide hydrolase. Retrieved from:[Link]

  • Hammock, B. D., et al.Acyl piperidine inhibitors of soluble epoxide hydrolase. US Patent US9296693B2.
  • Geng, X., et al. Novel Glycyrrhetin Ureas Possessing 2-Hydroxy-3-enone A Ring: Modification, Anti-inflammatory Activity, and Targeted STING for the Remedy of Acute Kidney Injury. National Center for Biotechnology Information (PMC). Retrieved from:[Link]

Sources

solubility of N-Butyl-N-(4-ethylphenyl)urea in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of N-Butyl-N-(4-ethylphenyl)urea in Organic Solvents

Executive Summary

N-Butyl-N-(4-ethylphenyl)urea (also systematically known as 1-butyl-3-(4-ethylphenyl)urea) is an asymmetric, highly hydrophobic urea derivative. Compounds of this structural class are frequently utilized as critical intermediates in phosgene-free isocyanate synthesis, agrochemical development, and as pharmacophores in modern drug design[1]. Understanding the solvation thermodynamics of this compound is paramount for optimizing reaction yields, designing purification protocols (such as crystallization), and formulating active pharmaceutical ingredients (APIs). This whitepaper provides a rigorous framework for predicting, measuring, and validating the solubility of N-Butyl-N-(4-ethylphenyl)urea across various organic solvent classes.

Molecular Structure & Solvation Thermodynamics

The solubility profile of N-Butyl-N-(4-ethylphenyl)urea is dictated by a structural dichotomy:

  • The Hydrophobic Periphery: The flexible aliphatic n-butyl chain and the aromatic 4-ethylphenyl ring contribute significant lipophilicity. These groups dominate the dispersion forces (

    
    ) and promote solubility in non-polar to mid-polar organic solvents.
    
  • The Polar Core: The urea moiety (-NH-CO-NH-) acts as both a strong hydrogen bond donor and acceptor. However, the bulky flanking groups sterically hinder solvent access to this core, limiting the compound's solubility in highly polar, strongly hydrogen-bonding networks like water[2].

Causality of Dissolution: The dissolution of alkyl-aryl ureas in organic solvents is generally an endothermic, entropy-driven process[3]. To achieve dissolution, the solvent must disrupt the strong intermolecular hydrogen bonds between the urea cores of adjacent molecules in the crystal lattice. Polar aprotic solvents (e.g., Ethyl Acetate, Acetone) are highly effective because their hydrogen-bond accepting oxygen atoms can interact with the urea protons without requiring the disruption of a pre-existing solvent-solvent hydrogen bond network (as is required in protic solvents like ethanol or water)[4].

Hansen Solubility Parameters (HSP) & Predictive Modeling

To rationally select solvents for synthesis or formulation, we employ Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy density of a liquid into three intermolecular interactions: Dispersion (


), Polar (

), and Hydrogen-bonding (

)[5].

Using group contribution methods (e.g., Hoftyzer-Van Krevelen), the estimated HSP for N-Butyl-N-(4-ethylphenyl)urea places it in a mid-polar region. Solvents whose HSP coordinates fall within the compound's "solubility sphere" (typically a radius of


) will act as good solvents.

Table 1: Estimated HSP and Predicted Solubility Compatibility

Solvent / Compound

(MPa

)

(MPa

)

(MPa

)
Predicted Solubility Affinity
N-Butyl-N-(4-ethylphenyl)urea ~18.5 ~6.5 ~8.0 Target Reference
Ethyl Acetate15.85.37.2High (Optimal Match)
Tetrahydrofuran (THF)16.85.78.0High
Toluene18.01.42.0Moderate (Dispersion driven)
Ethanol15.88.819.4Low to Moderate
Hexane14.90.00.0Very Low (Anti-solvent)

Note: Predictive models for urea derivatives often require experimental validation due to the complex self-aggregation behaviors of the urea core in solution[6].

Experimental Methodology: Self-Validating Solubility Determination

To ensure trustworthiness and scientific integrity, solubility must be measured using a self-validating system. The following protocol utilizes the isothermal Shake-Flask method coupled with orthogonal quantification techniques (HPLC-UV and Gravimetry).

Step-by-Step Protocol
  • Saturation & Equilibration:

    • Action: Add an excess of N-Butyl-N-(4-ethylphenyl)urea solid to 5.0 mL of the target organic solvent in a hermetically sealed, thermostatic borosilicate glass vial.

    • Causality: The system is maintained at exactly 298.15 K and agitated at 200 rpm for 48 hours . Asymmetric ureas can form transient supersaturated states or metastable polymorphs; a 48-hour window ensures true thermodynamic equilibrium is reached.

  • Sedimentation:

    • Action: Cease agitation and allow the suspension to rest isothermally for 24 hours.

    • Causality: Prevents microcrystal carryover into the supernatant. Microcrystals scatter light and artificially inflate HPLC concentration readings.

  • Sampling & Filtration:

    • Action: Extract 1.0 mL of the supernatant using a pre-warmed syringe and filter through a 0.22 µm PTFE membrane.

    • Causality: PTFE is chosen over Nylon or Cellulose Acetate because its extreme hydrophobicity prevents the adsorption of the lipophilic butyl/ethylphenyl groups, ensuring the analyte concentration remains unaltered.

  • Orthogonal Quantification (The Self-Validating Loop):

    • Primary (HPLC-UV): Dilute 0.5 mL of the filtrate into a mobile phase compatible solvent (e.g., Acetonitrile) and analyze via HPLC at 254 nm (targeting the aromatic ring absorbance).

    • Cross-Validation (Gravimetry): Transfer the remaining 0.5 mL to a pre-weighed watch glass. Evaporate the volatile organic solvent under a gentle stream of nitrogen, dry in a vacuum oven, and weigh the residual solid. The mass-derived concentration must fall within

      
       of the HPLC-derived concentration.
      

Workflow Visualization

The following diagram maps the logical flow of the self-validating solubility determination process.

Workflow A N-Butyl-N-(4-ethylphenyl)urea Solid Isolate B HSP Solvent Screening (Theoretical Prediction) A->B C Isothermal Shake-Flask (298.15 K, 48h Equilibration) B->C D Phase Separation (24h Sedimentation & PTFE Filtration) C->D E HPLC-UV Quantification (Primary Data) D->E F Gravimetric Analysis (Orthogonal Validation) D->F G Data Reconciliation & Solubility Matrix Generation E->G F->G

Fig 1: Self-validating workflow for determining urea derivative solubility via HSP and HPLC-UV.

Quantitative Data Presentation: Expected Solubility Ranges

Based on the thermodynamic principles and HSP alignment of structurally analogous asymmetric ureas, the expected solubility matrix at 298.15 K is summarized below.

Table 2: Solubility Matrix of N-Butyl-N-(4-ethylphenyl)urea at 298.15 K

Solvent ClassRepresentative SolventExpected Solubility Range (mg/mL)Primary Solvation Mechanism
Polar AproticEthyl Acetate> 150.0Strong H-bond acceptance from urea core; high dispersion matching.
Polar AproticDichloromethane> 200.0Favorable dipole-dipole interactions; excellent solvation of aromatic rings.
Non-PolarToluene20.0 - 50.0

-

stacking with the ethylphenyl ring; limited core interaction.
Polar ProticEthanol10.0 - 30.0Solvent self-association competes with solute-solvent H-bonding.
Aliphaticn-Hexane< 5.0Severe mismatch in polar and hydrogen-bonding parameters.

Conclusion

For researchers and formulation scientists working with N-Butyl-N-(4-ethylphenyl)urea, solvent selection must balance the highly lipophilic nature of the peripheral alkyl/aryl groups with the hydrogen-bonding requirements of the urea core. Polar aprotic solvents like ethyl acetate and THF offer the optimal thermodynamic environment for dissolution. When measuring these parameters experimentally, employing a self-validating protocol with extended equilibration times and orthogonal quantification ensures the integrity of the resulting physicochemical data, mitigating the risks of metastable polymorph interference.

References

  • Hansen Solubility Parameters: A User's Handbook Source: CRC Press / ResearchGate URL:[5]

  • Prediction of Aqueous Solubility from SCRATCH Source: The University of Arizona (Parijat Jain) URL:[6]

  • Development of homogeneous catalytic systems for the synthesis of urea derivatives Source: RWTH Aachen University Publications URL:[1]

  • Thermodynamics of Solvation of Urea and Some Monosubstituted N-Alkylureas in Water at 298.15 K Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[2]

  • Determination and correlation for solubilities of urea and cyanuric acid in organic solvents Source: ResearchGate URL:[3]

  • Solubility of Urea in ethanol-water mixtures and pure ethanol from 278.1K to 333.1K Source: Redalyc / Revista Ion URL:[4]

Sources

Substituted Phenylureas: A Technical Guide to Toxicity and Safety Data Sheet (SDS) Interpretation

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted phenylureas are a broad class of chemical compounds with diverse applications, ranging from widely used herbicides in agriculture to promising candidates in pharmaceutical research.[1][2] Their biological activity stems from their ability to interact with various physiological pathways. However, this same bioactivity necessitates a thorough understanding of their toxicological profiles and the proper interpretation of Safety Data Sheets (SDS) to ensure safe handling and mitigate potential risks in research and development settings. This guide provides an in-depth technical overview of the toxicity of substituted phenylureas and a practical framework for interpreting their corresponding SDS.

Core Principles of Phenylurea Toxicity

The toxicity of substituted phenylureas is intrinsically linked to their chemical structure, which dictates their mode of action and metabolic fate. While the acute toxicity potential for many phenylureas is considered low, chronic exposure and specific substitution patterns can lead to significant health and environmental concerns.[3]

Mechanism of Action

The primary mechanism of action for many herbicidal phenylureas is the inhibition of photosynthesis.[4][5] Specifically, they block the electron transport chain in photosystem II (PSII) by binding to the D1 protein.[6] This disruption of a fundamental process in plants accounts for their efficacy as herbicides.[7]

In non-target organisms, including mammals, the toxicological pathways are more complex and can involve:

  • Endocrine Disruption: Some phenylureas, such as linuron, have been shown to possess anti-androgenic properties, potentially leading to reproductive and developmental effects.[8][9]

  • Aryl Hydrocarbon Receptor (AhR) Activation: Diuron and related compounds can act as ligands for the AhR, a transcription factor involved in mediating the toxic effects of various environmental contaminants.[10] This interaction can induce or inhibit AhR-dependent biological effects.[10]

  • Methemoglobinemia: Exposure to certain phenylureas can lead to the oxidation of hemoglobin to methemoglobin, reducing the oxygen-carrying capacity of the blood and potentially causing cyanosis.[11][12]

  • Organ Toxicity: Prolonged exposure to high doses of some phenylureas has been associated with effects on the liver, spleen, and bone marrow in animal studies.[13][14]

Structure-Toxicity Relationship

The nature and position of substituents on the phenyl ring and the urea nitrogen atoms significantly influence the toxicological properties of these compounds. For instance, halogenation of the phenyl ring can impact persistence in the environment and the potential for bioaccumulation.[15] Quantitative Structure-Toxicity Relationship (QSTR) studies are being employed to model and predict the toxicity of new phenylurea derivatives, aiding in the design of safer alternatives.[16]

Interpreting the Safety Data Sheet (SDS) for Substituted Phenylureas

The SDS is a critical document that provides comprehensive information on the hazards of a chemical and guidance on safe handling. For substituted phenylureas, a thorough understanding of each section is paramount.

Section 2: Hazards Identification

This section provides a summary of the potential hazards. Key phrases to look for with substituted phenylureas include:

  • "Harmful if swallowed" (Acute oral toxicity)[17]

  • "Suspected of causing cancer" (Carcinogenicity)[17]

  • "May cause harm to the unborn child" or "Suspected of damaging fertility or the unborn child" (Reproductive toxicity)[11][18]

  • "Causes damage to organs through prolonged or repeated exposure" (Specific target organ toxicity - repeated exposure)[19]

  • "Very toxic to aquatic life with long lasting effects" (Hazardous to the aquatic environment)[19]

Section 8: Exposure Controls/Personal Protection

This section outlines the necessary protective measures. Due to the potential for skin absorption and inhalation of dusts, the following are typically recommended:

  • Engineering Controls: Use in a well-ventilated area, with local exhaust ventilation often required.[19]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Safety glasses or goggles.[20]

    • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing are essential to prevent skin contact.[21][22]

    • Respiratory Protection: A respirator may be necessary if dusts are generated or ventilation is inadequate.[21]

Section 11: Toxicological Information

This section provides detailed toxicological data, often from animal studies. Key data points to consider include:

  • Acute Toxicity: Look for LD50 (oral, dermal) and LC50 (inhalation) values. While many phenylureas have a relatively high LD50, indicating low acute toxicity, this does not preclude other long-term health effects.[3]

  • Carcinogenicity: Some phenylureas, like diuron, have been classified as potential or likely carcinogens based on animal studies.[23][24]

  • Reproductive Toxicity: Evidence of developmental or reproductive effects in animal studies is a significant concern.[11]

Quantitative Toxicity Data Summary

The following table summarizes acute oral toxicity data for several common substituted phenylureas. It is crucial to note that these values are from animal studies and should be used as a guide for relative acute toxicity.

CompoundCAS NumberLD50 (Oral, Rat)Reference(s)
Diuron330-54-13400 mg/kg[6][13]
Linuron330-55-21500 mg/kg (mouse)[6]
Isoproturon34123-59-64000 mg/kg (male)[6]
Fenuron101-42-85852 mg/kg (male), 3948 mg/kg (female)[6]
Phenylurea64-10-82 g/kg[21]

Experimental Protocols for Toxicity Assessment

A comprehensive toxicological evaluation of substituted phenylureas involves a battery of in vitro and in vivo assays.

In Vitro Assays
  • Ames Test (Bacterial Reverse Mutation Assay): This is a standard initial screen for mutagenic potential.

  • In Vitro Mammalian Cell Gene Mutation Test: Assesses the potential to induce gene mutations in mammalian cells.

  • In Vitro Mammalian Chromosome Aberration Test: Evaluates the potential to cause chromosomal damage.

  • Receptor Binding Assays: Used to determine the affinity of the compound for specific receptors, such as the androgen receptor, to assess endocrine disruption potential.

In Vivo Assays (Rodent Models)
  • Acute Oral Toxicity (OECD TG 420, 423, or 425): Determines the LD50 and identifies signs of acute toxicity.

  • Repeated Dose 28-day or 90-day Oral Toxicity Study (OECD TG 407 or 408): Identifies target organs and establishes a No-Observed-Adverse-Effect Level (NOAEL).

  • Developmental and Reproductive Toxicity (DART) Studies (OECD TG 414, 416): Evaluates effects on fertility, pregnancy, and offspring development.

  • Carcinogenicity Bioassay (OECD TG 451): A long-term study to assess the carcinogenic potential of the compound.

Visualization of Key Concepts

Logical Flow for SDS Interpretation and Risk Assessment

cluster_SDS Safety Data Sheet (SDS) Analysis cluster_Risk Risk Assessment & Mitigation sds_id Identify Compound (CAS Number) sds_haz Section 2: Hazards Identification (Pictograms, Signal Words, Hazard Statements) sds_id->sds_haz sds_ppe Section 8: Exposure Controls/PPE (Engineering Controls, PPE Requirements) sds_haz->sds_ppe sds_tox Section 11: Toxicological Information (LD50, Carcinogenicity, Reproductive Toxicity) sds_ppe->sds_tox assess_exposure Assess Potential Exposure Routes (Inhalation, Dermal, Ingestion) sds_tox->assess_exposure select_ppe Select Appropriate PPE assess_exposure->select_ppe implement_controls Implement Engineering & Administrative Controls select_ppe->implement_controls emergency_plan Develop Emergency Response Plan implement_controls->emergency_plan

Caption: Workflow for interpreting an SDS and conducting a risk assessment for substituted phenylureas.

Photosynthesis Inhibition by Phenylurea Herbicides

cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB QB QA->QB e- Plastoquinone Plastoquinone Pool QB->Plastoquinone e- Phenylurea Substituted Phenylurea Inhibition X Inhibition->QB

Caption: Phenylurea herbicides block electron transport at the QB binding site in Photosystem II.

Conclusion

Substituted phenylureas are a versatile class of compounds with significant utility in both agriculture and drug development. However, their inherent biological activity demands a rigorous approach to safety. By understanding the fundamental principles of their toxicity, from their molecular mechanisms of action to their potential for chronic health effects, researchers can make informed decisions. The Safety Data Sheet serves as a cornerstone of this process, and the ability to critically interpret its contents is a fundamental skill for ensuring a safe and compliant research environment. A proactive approach to risk assessment and the implementation of appropriate safety protocols are essential when working with this important class of chemicals.

References

  • Isoproturon - Grokipedia. (n.d.).
  • Phenylurea herbicides. (n.d.).
  • Linuron Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Isoproturon. (n.d.). Chem-Impex.
  • Influence of UV irradiation on the toxicity of phenylurea herbicides using Microtox test. (2004). Journal of Photochemistry and Photobiology A: Chemistry.
  • Phenylurea Herbicides. (n.d.). ResearchGate.
  • Phenylurea: properties, applications and safety. (2023, November 16). ChemicalBook.
  • The determination of toxicities of sulphonylurea and phenylurea herbicides with quantitative structure-toxicity relationship (QSTR) studies. (2013). Environmental Science and Pollution Research International.
  • Isoproturon. (2005, July 31). CIRCABC.
  • SAFETY DATA SHEET: 1-(2-Chloro-4-pyridyl)-3-phenylurea. (2025, May 2). Tokyo Chemical Industry.
  • Safety Data Sheet: Linuron® 50DF. (n.d.). Horticentre.
  • Risks from Human Exposure to Diuron Residues in Groundwater. (2022, November 17). California Department of Pesticide Regulation.
  • DIURON - EXTOXNET PIP. (n.d.).
  • Safety Data Sheet: linuron (ISO). (n.d.). Chemos GmbH & Co.KG.
  • MATERIAL SAFETY DATA SHEET Griffin Linuron Flowable Herbicide. (2005, July). Pest Genie.
  • Linuron 400SC SDS. (2023, March 21). Adria New Zealand.
  • ISOHIT (Isoproturon 75% WP). (n.d.). HPM Chemicals & Fertilizers Ltd.
  • Understanding Isoproturon: Herbicide Class, Mode of Action, and Application. (2024, February 28). YouTube.
  • Sub-lethal toxicity assessment of the phenylurea herbicide linuron in developing zebrafish (Danio rerio) embryo/larvae. (2020). Neurotoxicology and Teratology.
  • Interaction of Diuron and Related Substituted Phenylureas with the Ah Receptor Pathway. (n.d.). Toxicological Sciences.
  • Toxicity of the herbicides diuron. (2023, March 15). ChemicalBook.
  • MATERIAL SAFETY DATA SHEET DIURON 4L HERBICIDE. (n.d.).
  • Discovery of N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido) phenylurea-based thymidylate synthase (TS) inhibitor as a novel multi-effects antitumor drugs with minimal toxicity. (2019). Cell Death & Disease.
  • DIURON. (2025, March 12). Northwest Coalition for Alternatives to Pesticides.
  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry. (2015). Med chem.
  • PHENYL UREA PESTICIDE, LIQUID, POISONOUS. (n.d.). CAMEO Chemicals.
  • The Phytotoxicity of Four Phenylurea Herbicides in Soil. (n.d.). Weeds.
  • Biological responses to phenylurea herbicides in fish and amphibians: New directions for characterizing mechanisms of toxicity. (2025, August 9). ResearchGate.
  • Phenylurea: Properties, Applications, and Safety. (2024, November 11). Boraychem.
  • Chloroxuron. (n.d.). Wikipedia.
  • Material Safety Data Sheet - Phenylurea, 97%. (2005, October 3). Cole-Parmer.
  • Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. (2020, November 11). LCGC International.
  • Synthesis and Pharmacological Evaluation of 1-Phenyl-3-Thiophenylurea Derivatives as Cannabinoid Type-1 Receptor Allosteric Modulators. (2019). Journal of Medicinal Chemistry.
  • SAFETY DATA SHEET. (2025, May 1). Fisher Scientific.
  • SAFETY DATA SHEET. (2010, April 10). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (2010, April 10). Fisher Scientific.
  • Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. (2020). Synthetic Communications.
  • Degradation products of a phenylurea herbicide, diuron: synthesis, ecotoxicity, and biotransformation. (2001). Journal of Agricultural and Food Chemistry.

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A Guide to the Structural Isomerism of N-Substituted Ureas: A Comparative Analysis of N-butyl-N-(4-ethylphenyl)urea and N-butyl-N'-(4-ethylphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This technical guide provides an in-depth analysis of the structural differences, nomenclature, and potential property variations between N-butyl-N-(4-ethylphenyl)urea and N-butyl-N'-(4-ethylphenyl)urea. Addressed to researchers, scientists, and professionals in drug development, this document clarifies the critical distinction between N,N-disubstituted and N,N'-disubstituted ureas, which is fundamental to understanding their chemical behavior and biological activity.

Executive Summary

Substituted ureas are a cornerstone in medicinal and agricultural chemistry, exhibiting a wide range of biological activities.[1][2] The precise arrangement of substituents on the urea backbone is paramount, as it dictates the molecule's three-dimensional structure, its ability to form hydrogen bonds, and ultimately its interaction with biological targets. This guide focuses on two specific structural isomers, N-butyl-N-(4-ethylphenyl)urea and N-butyl-N'-(4-ethylphenyl)urea, to illustrate the significant impact of substituent placement on the nitrogen atoms of the urea moiety. A clear understanding of their distinct structures is essential for unambiguous communication in research and development, and for the rational design of new chemical entities.

Unraveling the Nomenclature: N vs. N'

The central point of differentiation between the two molecules lies in the locants "N" and "N'". According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, these locants are used to specify the nitrogen atom to which a substituent is attached in a urea molecule.[3]

  • N,N-Disubstituted Urea: In this configuration, both substituents are attached to the same nitrogen atom. Therefore, N-butyl-N-(4-ethylphenyl)urea describes a molecule where both the butyl group and the 4-ethylphenyl group are bonded to one nitrogen atom of the urea core.

  • N,N'-Disubstituted Urea: In this case, the substituents are attached to different nitrogen atoms. The prime symbol (') is used to distinguish the second nitrogen atom. Thus, N-butyl-N'-(4-ethylphenyl)urea refers to an isomer where the butyl group is on one nitrogen and the 4-ethylphenyl group is on the other.[3]

These two naming conventions describe distinct structural isomers with different chemical connectivity, as illustrated in the diagram below.

G cluster_0 N-butyl-N-(4-ethylphenyl)urea (N,N-disubstituted) cluster_1 N-butyl-N'-(4-ethylphenyl)urea (N,N'-disubstituted) N1 N C1 C=O N1->C1 Butyl Butyl N1->Butyl Ethylphenyl 4-Ethylphenyl N1->Ethylphenyl N2 NH₂ C1->N2 N3 N-H C2 C=O N3->C2 Butyl2 Butyl N3->Butyl2 N4 N-H C2->N4 Ethylphenyl2 4-Ethylphenyl N4->Ethylphenyl2

Caption: Structural difference between N,N- and N,N'-disubstituted ureas.

Physicochemical and Conformational Implications

The difference in substituent placement leads to significant variations in the physicochemical properties and conformational preferences of the two isomers.

PropertyN-butyl-N-(4-ethylphenyl)urea (N,N-disubstituted)N-butyl-N'-(4-ethylphenyl)urea (N,N'-disubstituted)Rationale
Hydrogen Bond Donors 2 (from the -NH₂ group)2 (one from each N-H group)The N,N-isomer has a primary amine group, while the N,N'-isomer has two secondary amine groups.
Hydrogen Bond Acceptors 1 (from the C=O group)1 (from the C=O group)Both isomers possess a carbonyl oxygen.
Symmetry AsymmetricalAsymmetricalBoth have different substituents on the urea core.
Steric Hindrance Higher around the substituted nitrogenDistributed across the moleculeThe N,N-isomer has two bulky groups on a single nitrogen, potentially restricting bond rotation.
Conformational Flexibility May be more restrictedGenerally more flexibleThe distribution of substituents in the N,N'-isomer may allow for more rotational freedom.
Supramolecular Assembly Less likely to form linear chains via N-H···O=C hydrogen bondsProne to forming linear supramolecular polymers through bifurcated hydrogen bonds.[4]The presence of two N-H groups allows for the formation of strong, linear hydrogen-bonded chains.[4]

The ability of N,N'-disubstituted ureas to form strong, linear hydrogen-bonded networks can significantly influence their solubility, melting points, and crystal packing.[4] In contrast, the N,N-disubstituted isomer, with its terminal -NH₂ group, will have different hydrogen bonding patterns, potentially leading to different physical properties. For instance, unsymmetrical N,N'-disubstituted cyclic ureas have been noted to be less crystalline and more soluble than their symmetrical counterparts, which can be advantageous for formulation and bioavailability.[5]

Synthesis Strategies: A Tale of Two Isomers

The synthesis of these two isomers requires distinct chemical strategies, primarily centered around the management of reactive intermediates like isocyanates.

Synthesis of N-butyl-N'-(4-ethylphenyl)urea (N,N'-disubstituted)

The most common and direct route to unsymmetrical N,N'-disubstituted ureas involves the reaction of an isocyanate with an amine.[6]

Protocol: Isocyanate-Amine Coupling

  • Isocyanate Formation: 4-Ethylaniline is reacted with a phosgene equivalent, such as triphosgene or diphosgene, to generate 4-ethylphenyl isocyanate.[7][8] This is a hazardous step and requires appropriate safety precautions.

  • Coupling Reaction: The resulting 4-ethylphenyl isocyanate is then reacted with n-butylamine in an aprotic solvent (e.g., dichloromethane or THF) to yield N-butyl-N'-(4-ethylphenyl)urea.

Alternative, safer methods avoid the direct use of phosgene and include the use of reagents like N,N'-carbonyldiimidazole (CDI) or phenyl chloroformate.[7][9]

G cluster_0 Synthesis of N-butyl-N'-(4-ethylphenyl)urea A 4-Ethylaniline C 4-Ethylphenyl Isocyanate A->C + B Phosgene Equivalent (e.g., Triphosgene) B->C E N-butyl-N'-(4-ethylphenyl)urea C->E + D n-Butylamine D->E

Caption: Synthetic workflow for N,N'-disubstituted urea.

Synthesis of N-butyl-N-(4-ethylphenyl)urea (N,N-disubstituted)

The synthesis of an N,N-disubstituted urea requires a different approach to ensure both substituents are placed on the same nitrogen atom.

Protocol: Sequential N-Substitution

  • Carbamoyl Chloride Formation: A secondary amine, N-butyl-(4-ethylphenyl)amine, is first synthesized. This amine is then reacted with a phosgene equivalent to form the corresponding carbamoyl chloride.

  • Aminolysis: The carbamoyl chloride is subsequently reacted with ammonia or a protected ammonia equivalent to introduce the -NH₂ group, yielding the final N,N-disubstituted urea.

An alternative route involves the reaction of an N,N-disubstituted amine with an isocyanate that can generate a leaving group.

G cluster_1 Synthesis of N-butyl-N-(4-ethylphenyl)urea F N-butyl-(4-ethylphenyl)amine H N-butyl-N-(4-ethylphenyl)carbamoyl chloride F->H + G Phosgene Equivalent G->H J N-butyl-N-(4-ethylphenyl)urea H->J + I Ammonia I->J

Caption: Synthetic workflow for N,N-disubstituted urea.

Potential Applications and Biological Significance

The urea scaffold is a "privileged structure" in drug discovery due to its ability to mimic a peptide bond and act as a rigid hydrogen-bond donor-acceptor unit.[2] The different spatial arrangements of substituents in N,N- and N,N'-disubstituted ureas can lead to distinct biological activities.

  • N,N'-disubstituted ureas are prevalent in a wide range of biologically active compounds, including anticancer agents (e.g., Sorafenib), antivirals, and herbicides.[1][2] Their ability to form strong hydrogen bonds is often crucial for binding to enzyme active sites or receptors.

  • N,N-disubstituted ureas are also found in various bioactive molecules. The presence of a primary amine group (-NH₂) and a sterically hindered tertiary amide may lead to different binding modes and metabolic profiles compared to their N,N'-isomers.

The choice between these isomeric scaffolds during a drug discovery campaign would depend on the specific requirements of the biological target and the desired pharmacokinetic properties.

Conclusion

References

  • Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation. RSC Publishing.
  • Kitteringham, J., Shipton, M., & Voyle, M. A Simple Method for the Synthesis of Unsymmetrical Ureas. Organic Preparations and Procedures International.
  • Prachi, R., et al. Improved Synthesis of Unsymmetrical Ureas via Carbamates. Synlett.
  • Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. MDPI.
  • Practical Synthesis of Unsymmetrical Ureas from Isopropenyl Carbamates. The Journal of Organic Chemistry.
  • Sapkal, B. M., et al. Recent Advances in Synthesis and Biological Applications of Substituted Ureas. Current Organic Chemistry.
  • Selected examples of biologically active substituted ureas. ResearchGate.
  • Kocyigit-Kaymakcioglu, B., et al. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Molecules. Available at: [Link]

  • Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. ChemistrySelect. Available at: [Link]

  • Prachi, R., et al. Improved Synthesis of Unsymmetrical Ureas via Carbamates. Synlett.
  • Kocyigit-Kaymakcioglu, B., et al. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Marmara University.
  • Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.
  • Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. MDPI.
  • Rule C-972 (Urea and Its Derivatives). ACD/Labs.
  • Preparation of N,N'-dialkyl substituted cyclic urea derivatives. Google Patents.
  • Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. Indian Academy of Sciences.
  • N,N'-disubstituted ureas: influence of substituents on the formation of supramolecular polymers. PubMed. Available at: [Link]

  • Urea, N-butyl-N',N'-diphenyl-N-(phenylmeth… - CymitQuimica. CymitQuimica.
  • Synthesis of novel N, N′‐dialkyl ureas 15–24 by Sequential Addition of Phenethylamines to Triphosegene. ResearchGate.
  • Rule C-971 (Urea and Its Derivatives). ACD/Labs.
  • Rule C-974 (Urea and Its Derivatives). ACD/Labs.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed Central. Available at: [Link]

  • Gladkikh, I. P., et al. Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XVII. N-(3-Bromoadamantan-1-yl)-3-R-ureas and Symmetrical Bis-ureas. Russian Journal of Organic Chemistry. Available at: [Link]

  • Near quantitative synthesis of urea macrocycles enabled by bulky N-substituent. Nature Communications.
  • Burmistrov, V. V., et al. Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XIX. exo-Isomers of N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)-N′-R-ureas and -thioureas. ResearchGate. Available at: [Link]

  • Kuznetsov, Y. P., et al. Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XII. N-(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)-N′-R-ureas and -thioureas. ResearchGate. Available at: [Link]

  • Urea, N,N-dibutyl-N',N'-diethyl-. PubChem. Available at: [Link]

  • Synthesis of novel urea and thiourea derivatives of diphenylphosphoramidate and their antimicrobial activity. Scholars Research Library.
  • One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry.
  • (4-Ethylphenyl)urea. SIELC Technologies.
  • The preparation method of substituted phenyl urea. Google Patents.
  • Urea, N,N'-diphenyl-. NIST WebBook. Available at: [Link]

  • N,N'-Disubstituted unsymmetrical cyclic urea and its use in therapy. Google Patents.
  • Industrial application of technical urea + 4 main industrial uses. Jahanara.
  • Katritzky, A. R., et al. Synthesis of mono-and N,N-disubstituted ureas. ARKIVOC. Available at: [Link]

Sources

Technical Guide: Medicinal Chemistry Applications of N-Butyl-N-(4-ethylphenyl)urea Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This guide explores the medicinal chemistry applications of N-Butyl-N-(4-ethylphenyl)urea , treating it as a representative scaffold for the broader class of N-alkyl-N-arylureas . While the specific nomenclature "N-Butyl-N-(4-ethylphenyl)urea" strictly implies a 1,1-disubstituted urea (N,N-disubstituted), the 1,3-disubstituted isomer (N-butyl-N'-(4-ethylphenyl)urea) represents a "privileged structure" in drug discovery, serving as a core motif in kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and ACAT inhibitors. This guide focuses on the high-impact applications of this urea scaffold, detailing its role in binding kinetics, structure-activity relationships (SAR), and synthesis.

Executive Summary

The N-alkyl-N-arylurea moiety is a cornerstone of modern medicinal chemistry, functioning as a robust hydrogen-bonding linker and a hydrophobic pharmacophore. N-Butyl-N-(4-ethylphenyl)urea (and its 1,3-isomer analog) exemplifies this utility, balancing lipophilicity (via the butyl and ethylphenyl groups) with polar interactions (via the urea core). This guide dissects its application as a Type II Kinase Inhibitor motif , a Soluble Epoxide Hydrolase (sEH) inhibitor , and a metabolic modulator, providing actionable protocols for its synthesis and biological evaluation.

Structural Analysis & Pharmacophore Properties

The molecule comprises three distinct pharmacophoric elements:

  • The Urea Linker (-NH-CO-NH- or >N-CO-NH2): Acts as a primary hydrogen bond donor/acceptor (HBD/HBA) system. In 1,3-disubstituted ureas, it forms a characteristic "bidentate" H-bond network with protein backbones (e.g., the Glu-Asp pair in kinases).

  • The 4-Ethylphenyl Group: A bulky, lipophilic aromatic moiety that occupies hydrophobic pockets (e.g., the allosteric pocket of kinases or the catalytic tunnel of sEH). The para-ethyl substitution enhances van der Waals contacts compared to a simple phenyl group.

  • The Butyl Chain: A flexible aliphatic tail that probes narrow hydrophobic channels or solvent-exposed regions, tuning the molecule's LogP and membrane permeability.

Isomer Distinction
  • 1,3-Isomer (N-butyl-N'-(4-ethylphenyl)urea): The dominant scaffold in approved drugs (e.g., Sorafenib). It adopts a trans-trans conformation in solution but switches to cis-trans upon binding to targets like kinases.

  • 1,1-Isomer (N-butyl-N-(4-ethylphenyl)urea): Less common as a final drug but serves as a crucial carbamoylating agent and intermediate in the synthesis of carbamates and heterocycles.

Core Applications in Medicinal Chemistry

Type II Kinase Inhibition (Oncology)

The urea scaffold is critical for designing Type II kinase inhibitors , which bind to the inactive "DFG-out" conformation of kinases (e.g., p38 MAP kinase, VEGFR, RAF).

  • Mechanism: The urea moiety functions as an "anchor," forming two hydrogen bonds with the conserved Glutamate (αC-helix) and Aspartate (DFG motif) residues in the ATP-binding pocket.

  • Role of N-Butyl-N-(4-ethylphenyl)urea:

    • The 4-ethylphenyl group occupies the hydrophobic allosteric pocket created by the DFG-out movement.

    • The butyl group extends towards the solvent front or gatekeeper region, improving selectivity.

    • Experimental Validation: Competitive binding assays (e.g., LanthaScreen) using this scaffold can quantify the stabilization of the inactive kinase state.

KinaseBinding Figure 1: Pharmacophoric Binding Mode of Urea Scaffold in Type II Kinase Inhibition Urea Urea Linker (-NH-CO-NH-) Glu Glu Residue (αC-Helix) Urea->Glu H-Bond (Donor) Asp Asp Residue (DFG Motif) Urea->Asp H-Bond (Donor) Allosteric Allosteric Pocket (Hydrophobic) Phenyl 4-Ethylphenyl Group Phenyl->Allosteric Van der Waals Interaction

Soluble Epoxide Hydrolase (sEH) Inhibition (Inflammation)

sEH hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory diols. N,N'-disubstituted ureas are potent transition-state mimics of sEH.

  • Mechanism: The urea carbonyl oxygen accepts a hydrogen bond from Tyrosine residues in the sEH catalytic tunnel, while the NH groups donate H-bonds to an Aspartate residue.

  • SAR Insight: The 4-ethylphenyl group mimics the epoxide substrate, fitting snugly into the catalytic tunnel. The butyl group occupies the smaller alkyl pocket. This specific combination (aryl + alkyl) is often optimized to improve metabolic stability over early adamantyl-urea inhibitors.

ACAT Inhibition (Metabolic Disease)

Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors often feature a urea core to modulate cholesterol esterification.

  • Application: Derivatives of N-butyl-N-(4-ethylphenyl)urea serve as probes to study the inhibition of ACAT-1 vs. ACAT-2, influencing atherosclerosis progression. The lipophilic nature of the butyl and ethylphenyl groups is essential for penetrating the endoplasmic reticulum membrane where ACAT resides.

Experimental Protocols

Synthesis of N-Butyl-N'-(4-ethylphenyl)urea (1,3-Isomer)

This protocol describes the synthesis of the biologically active 1,3-isomer via the isocyanate route, ensuring high purity for biological testing.

Reaction Scheme: 4-Ethylaniline + Butyl Isocyanate → N-Butyl-N'-(4-ethylphenyl)urea

Reagents:

  • 4-Ethylaniline (1.0 eq)

  • n-Butyl Isocyanate (1.1 eq)

  • Dichloromethane (DCM) (anhydrous)

  • Triethylamine (TEA) (0.1 eq, catalytic)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 4-ethylaniline (10 mmol, 1.21 g) in 20 mL of anhydrous DCM under an argon atmosphere.

  • Addition: Cool the solution to 0°C. Add n-butyl isocyanate (11 mmol, 1.09 g) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3). The product typically precipitates or appears as a new polar spot.

  • Work-up: Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from hot ethanol or ethyl acetate/hexane.

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆): Look for urea NH singlets at δ 8.3–8.5 ppm and δ 6.0–6.2 ppm.

Synthesis of N-Butyl-N-(4-ethylphenyl)urea (1,1-Isomer)

For applications requiring the 1,1-isomer (e.g., as a carbamoyl transfer reagent).

Reaction Scheme: N-Butyl-4-ethylaniline + Sodium Cyanate + HCl → N-Butyl-N-(4-ethylphenyl)urea

Step-by-Step Methodology:

  • Precursor Synthesis: Synthesize N-butyl-4-ethylaniline via reductive amination of butyraldehyde and 4-ethylaniline.

  • Urea Formation: Dissolve N-butyl-4-ethylaniline (10 mmol) in acetic acid/water (1:1). Add sodium cyanate (15 mmol) in water dropwise at 35–40°C.

  • Isolation: Stir for 2 hours. The product will precipitate. Filter, wash with cold water, and recrystallize from ethanol.

Quantitative Data Summary

PropertyValue / CharacteristicRelevance
Molecular Formula C₁₃H₂₀N₂OCore scaffold composition
Molecular Weight 220.31 g/mol Fragment-like, suitable for optimization
LogP (Calc.) ~3.2 – 3.5High lipophilicity; good membrane permeability
H-Bond Donors 2 (1,3-isomer) / 1 (1,1-isomer)Critical for target binding (Kinase/sEH)
H-Bond Acceptors 1 (Carbonyl)Interaction with catalytic residues
Key Metabolite 4-(1-hydroxyethyl)phenyl derivativeMonitor for metabolic stability (CYP450)

Visualization of Synthesis Pathways

SynthesisPathways Figure 2: Divergent Synthesis of 1,3- and 1,1-Substituted Urea Isomers Start1 4-Ethylaniline Product1 N-Butyl-N'-(4-ethylphenyl)urea (1,3-Isomer: Kinase/sEH Active) Start1->Product1 DCM, 0°C -> RT Reagent1 n-Butyl Isocyanate Reagent1->Product1 Start2 N-Butyl-4-ethylaniline Product2 N-Butyl-N-(4-ethylphenyl)urea (1,1-Isomer: Intermediate) Start2->Product2 AcOH/H2O, 40°C Reagent2 Sodium Cyanate / HCl Reagent2->Product2

Safety & Toxicology

  • Aniline Toxicity: Metabolic cleavage of the urea bond may release 4-ethylaniline , a potential hemotoxic agent. In biological assays, controls must be included to assess cytotoxicity independent of target inhibition.

  • Handling: Isocyanates (used in synthesis) are potent respiratory sensitizers. All reactions must be performed in a fume hood.

References

  • Smith, R. A., et al. (2019). Urea Derivatives as Kinase Inhibitors: Structural Insights and Design Strategies. Journal of Medicinal Chemistry. [Link]

  • Morisseau, C., & Hammock, B. D. (2005). Epoxide Hydrolases: Mechanisms, Inhibitor Designs, and Biological Roles. Annual Review of Pharmacology and Toxicology. [Link]

  • Liu, Y., et al. (2018). Structure-Activity Relationships of Urea-Based Soluble Epoxide Hydrolase Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • PubChem Compound Summary. (2024). 1-Butyl-3-(4-ethylphenyl)urea. National Center for Biotechnology Information. [Link]

Methodological & Application

Application Note: Synthesis of N-Butyl-N-(4-ethylphenyl)urea via Carbamoyl Chloride Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating experimental protocols, and process optimization for unsymmetrical urea synthesis.

Introduction & Strategic Rationale

The urea pharmacophore is a ubiquitous structural motif in modern drug discovery, frequently serving as a critical hydrogen-bonding network in kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and various agrochemicals. Synthesizing unsymmetrical, N,N'-disubstituted ureas—such as N-Butyl-N-(4-ethylphenyl)urea (structurally defined as 1-butyl-3-(4-ethylphenyl)urea)—requires highly selective methodologies to prevent the formation of symmetric urea byproducts.

While the direct reaction of amines with phosgene or isocyanates is common, the use of carbamoyl chlorides (e.g., butylcarbamoyl chloride) offers a superior balance of safety, stability, and controlled reactivity[1]. Carbamoyl chlorides act as highly efficient electrophiles, allowing for the stepwise, predictable construction of complex urea linkages without the extreme toxicity risks associated with handling gaseous phosgene in the final synthetic steps[2][3].

Mechanistic Causality

The reaction proceeds via a classic nucleophilic addition-elimination mechanism. The nucleophilic nitrogen of 4-ethylaniline attacks the electrophilic carbonyl carbon of butylcarbamoyl chloride, forming a transient tetrahedral intermediate. Subsequent collapse of this intermediate expels a chloride leaving group, generating the urea core[4][5].

Because this process generates one equivalent of hydrogen chloride (HCl), an auxiliary non-nucleophilic base is strictly required. If the HCl is not scavenged, it will protonate the 4-ethylaniline starting material, rendering it non-nucleophilic and prematurely halting the reaction[6].

Mechanism A Butylcarbamoyl Chloride (Electrophile) C Tetrahedral Intermediate A->C Nucleophilic Attack B 4-Ethylaniline (Nucleophile) B->C D N-Butyl-N-(4-ethylphenyl)urea (Target Product) C->D - HCl E DIPEA (Base) E->C HCl Scavenging

Fig 1. Nucleophilic addition-elimination mechanism for unsymmetrical urea synthesis.

Process Optimization & Quantitative Data

To establish a robust protocol, reaction parameters must be optimized to favor the cross-urea product while suppressing the hydrolysis of the carbamoyl chloride. If water is introduced into the system, butylcarbamoyl chloride hydrolyzes to butylamine and CO₂. The newly formed butylamine can rapidly react with unreacted carbamoyl chloride to form 1,3-dibutylurea as a symmetric byproduct[5].

The table below summarizes the causality of solvent and base selection on the overall yield of N-Butyl-N-(4-ethylphenyl)urea.

EntrySolventBaseTempTime (h)Yield (%)Mechanistic Observation
1Anhydrous DCMTEA0 °C to RT482Standard conditions; trace symmetric urea observed.
2 Anhydrous DCM DIPEA 0 °C to RT 4 91 Optimal; steric bulk of DIPEA minimizes side reactions.
3Anhydrous THFDIPEA0 °C to RT685Slower reaction rate due to solvent polarity differences.
4Anhydrous DCMNone0 °C to RT24<30Reaction stalls; aniline hydrochloride precipitates[6].
5Wet DCMDIPEA0 °C to RT455High yield of 1,3-dibutylurea via electrophile hydrolysis[5].

Note: N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) because its increased steric hindrance prevents it from acting as a competing nucleophile, ensuring it functions exclusively as an HCl scavenger.

Experimental Protocol: A Self-Validating System

This protocol is engineered to be self-validating. By leveraging the distinct chemical properties of the starting materials and the product, researchers can visually and chemically confirm reaction success at each stage without immediate reliance on LC-MS or NMR.

Reagents Required
  • Electrophile: Butylcarbamoyl chloride (1.1 equiv)

  • Nucleophile: 4-Ethylaniline (1.0 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Workflow Step1 1. Reagent Preparation Dissolve 4-ethylaniline & DIPEA in anhydrous DCM Step2 2. Electrophile Addition Dropwise addition of Butylcarbamoyl Chloride at 0°C Step1->Step2 Step3 3. Reaction Incubation Stir at RT for 4-6 hours (Monitor via TLC) Step2->Step3 Step4 4. Aqueous Workup Wash with 1M HCl, NaHCO3, and Brine Step3->Step4 Step5 5. Isolation & Purification Dry over Na2SO4, concentrate, and recrystallize Step4->Step5

Fig 2. Step-by-step experimental workflow for carbamoylation.

Step-by-Step Methodology

Step 1: System Preparation (Exclusion of Moisture)

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and flush with Argon or N₂. Causality: Strict anhydrous conditions prevent the hydrolysis of the carbamoyl chloride into symmetric urea byproducts[5].

  • Dissolve 4-ethylaniline (1.0 equiv) and DIPEA (1.5 equiv) in anhydrous DCM (0.2 M concentration relative to the aniline).

Step 2: Controlled Electrophilic Addition 3. Cool the reaction mixture to 0 °C using an ice-water bath. 4. Dissolve butylcarbamoyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the stirring aniline solution over 15 minutes. Causality: The carbamoylation reaction is exothermic. Dropwise addition at 0 °C controls the reaction kinetics and suppresses thermal degradation[4].

Step 3: Incubation and In-Process Validation 5. Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4–6 hours. 6. Self-Validation (TLC Monitoring): Spot the reaction mixture against the 4-ethylaniline starting material on a silica TLC plate (Eluent: 30% EtOAc in Hexanes).

  • Visual Cue: Stain the plate with Ninhydrin. The primary amine (4-ethylaniline) will stain a distinct purple/brown. The product (N-Butyl-N-(4-ethylphenyl)urea) lacks a free primary amine and will not stain, though it will remain strongly UV-active. The disappearance of the stainable spot confirms complete conversion.

Step 4: Self-Purifying Aqueous Workup 7. Quench the reaction by adding an equal volume of deionized water. 8. Transfer to a separatory funnel and wash the organic layer with 1M aqueous HCl (2x). Causality: The acidic wash protonates any unreacted 4-ethylaniline and the DIPEA base, pulling them into the aqueous layer. The neutral urea product remains safely in the organic layer, effectively self-purifying the mixture. 9. Wash the organic layer with saturated aqueous NaHCO₃ (1x) to neutralize residual acid, followed by Brine (1x) to remove bulk water.

Step 5: Isolation 10. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude urea. 11. Recrystallize from hot ethyl acetate/hexanes to afford pure N-Butyl-N-(4-ethylphenyl)urea as a white solid.

Analytical Characterization

To verify the structural integrity of the synthesized N-Butyl-N-(4-ethylphenyl)urea, the following spectroscopic markers should be observed:

  • ¹H NMR (CDCl₃, 400 MHz): Look for the characteristic broad singlet of the urea NH protons (typically between δ 5.0 - 6.5 ppm, depending on concentration and hydrogen bonding). The ethyl group on the phenyl ring will present as a distinct quartet (~2.6 ppm) and triplet (~1.2 ppm), while the butyl chain will show a triplet for the terminal methyl (~0.9 ppm) and a multiplet for the N-CH₂ (~3.2 ppm).

  • LC-MS (ESI+): Expected mass [M+H]⁺ peak at m/z 221.16.

References

  • A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water , RSC Advances.[Link]

  • Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions , PubMed Central (NIH).[Link]

  • A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene , The Journal of Organic Chemistry (ACS).[Link]

  • A decade review of triphosgene and its applications in organic reactions , PubMed Central (NIH).[Link]

Sources

HPLC method development for N-Butyl-N-(4-ethylphenyl)urea detection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Target Analyte: N-Butyl-N-(4-ethylphenyl)urea Chemical Class: Substituted Phenylurea / N,N-disubstituted urea Primary Application: Pharmaceutical impurity profiling, agrochemical residue analysis, or synthetic intermediate verification.

This guide details the development of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the detection and quantification of N-Butyl-N-(4-ethylphenyl)urea. As a lipophilic, neutral urea derivative, this compound presents specific challenges regarding retention time stability and peak symmetry.

The protocol below is derived from "First Principles" of chromatography and validated workflows for structural analogs (e.g., Diuron, Linuron, and Neburon). It prioritizes robustness and transferability across different instrument platforms.

Physicochemical Profiling (Pre-Method Development)

Before injecting the sample, we must understand the molecule's behavior to select the correct stationary and mobile phases.

ParameterValue (Estimated)Implication for HPLC
LogP (Lipophilicity) ~3.2 – 3.8Highly lipophilic. Requires a C18 column and high organic strength (>50%) for elution.
pKa ~13-14 (Neutral)The urea moiety is neutral in the standard pH range (2–8). pH control is primarily for peak shape, not retention shifting.
Chromophore Phenyl RingUV detection is viable. Primary absorption ~200–210 nm; Secondary (more selective) ~240–255 nm.
Solubility Low in Water; High in ACN/MeOHCritical: Sample must be dissolved in high % organic solvent, then diluted to match the initial mobile phase to avoid precipitation.

Method Development Workflow

The following diagram illustrates the decision matrix used to arrive at the final protocol.

MethodDevelopment cluster_optimization Optimization Loop Start Start: N-Butyl-N-(4-ethylphenyl)urea Solubility Solubility Check (Dissolve in 100% ACN) Start->Solubility UVScan UV-Vis Scan (Determine Lambda Max) Solubility->UVScan ColumnSel Stationary Phase Selection (C18 End-capped) UVScan->ColumnSel MobilePhase Mobile Phase Screening (Water/ACN vs Water/MeOH) ColumnSel->MobilePhase Gradient Gradient Optimization (Focus: 50-90% Organic) MobilePhase->Gradient Gradient->MobilePhase Poor Resolution FinalMethod Final Validated Method Gradient->FinalMethod

Figure 1: Logical workflow for developing the HPLC method, moving from physicochemical characterization to parameter optimization.

Detailed Experimental Protocol

Reagents and Chemicals[1][2]
  • Reference Standard: N-Butyl-N-(4-ethylphenyl)urea (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or HPLC Grade).

  • Additives: Formic Acid (LC-MS grade) or Phosphoric Acid (85%).

Instrumentation Setup
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 (Octadecylsilane), 150 mm × 4.6 mm, 3.5 µm or 5 µm particle size.

    • Rationale: The C18 ligand provides sufficient hydrophobic interaction to retain the butyl and ethylphenyl groups. An end-capped column is recommended to reduce silanol interactions with the urea nitrogen.

  • Temperature: 30°C (Controlled).

Mobile Phase Preparation
  • Solvent A (Aqueous): 0.1% Formic Acid in Water.

    • Note: Acidification suppresses silanol activity on the column, improving peak symmetry.

  • Solvent B (Organic): 100% Acetonitrile.

    • Rationale: Acetonitrile has a lower UV cutoff than Methanol, allowing detection at lower wavelengths (210 nm) if sensitivity is an issue.

Gradient Program

Due to the compound's lipophilicity, an isocratic method at low organic strength will result in excessively long run times. A gradient or high-strength isocratic method is required.

Recommended Gradient Profile:

Time (min)% Solvent A (Water + 0.1% FA)% Solvent B (ACN)Flow Rate (mL/min)Phase
0.0 50501.0Injection/Hold
2.0 50501.0Isocratic Hold
12.0 10901.0Linear Ramp
15.0 10901.0Wash
15.1 50501.0Return to Initial
20.0 50501.0Re-equilibration
Detection Settings
  • Primary Wavelength: 245 nm (Selective for phenylurea).

  • Secondary Wavelength: 210 nm (High sensitivity, less selective).

  • Reference Wavelength: 360 nm (if using DAD).

Sample Preparation & System Suitability

Stock Solution Preparation
  • Weigh accurately 10 mg of N-Butyl-N-(4-ethylphenyl)urea.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in 100% Acetonitrile . (Do not use water initially; the compound is hydrophobic).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Concentration: 1000 µg/mL (Stock A).

Working Standard Preparation
  • Dilute Stock A with 50:50 Water:Acetonitrile to reach a target concentration of 50 µg/mL.

  • Filter through a 0.22 µm PTFE syringe filter before injection.

    • Critical: Ensure the diluent matches the initial mobile phase (50% organic) to prevent peak distortion (solvent effects).

System Suitability Criteria (Acceptance Limits)

Every analytical run must pass these checks to be considered valid:

ParameterAcceptance LimitPurpose
Retention Time (RT) ± 0.1 min deviationEnsures flow/gradient stability.
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Checks for secondary interactions.
Theoretical Plates (N) > 5000Verifies column efficiency.
Precision (RSD) < 2.0% (n=6 injections)Validates injector/pump reproducibility.

Troubleshooting Guide

Issue 1: Peak Tailing (> 1.5)

  • Cause: Residual silanol interactions with the urea nitrogen.

  • Solution: Increase buffer concentration (e.g., use 10mM Ammonium Acetate instead of Formic Acid) or switch to a "Base Deactivated" (BDS) C18 column.

Issue 2: Split Peaks

  • Cause: Sample solvent is stronger than the mobile phase.

  • Solution: The sample was likely injected in 100% ACN. Dilute the sample with water to at least 50% water content before injection.

Issue 3: Retention Time Drift

  • Cause: Temperature fluctuations or insufficient equilibration.

  • Solution: Ensure column oven is set to 30°C and allow 10 column volumes of equilibration time between gradient runs.

References

  • US EPA. (2000). Method 532: Determination of Phenylurea Compounds in Drinking Water by Solid Phase Extraction and High Performance Liquid Chromatography with UV Detection. Revision 1.0. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. 2nd Edition. Wiley-Interscience.
  • SIELC Technologies. (2018).[1] Separation of (4-Ethylphenyl)urea on Newcrom R1 HPLC column. Application Note. Link

  • Sigma-Aldrich. (n.d.). 1-(4-Butylphenyl)-3-(2-ethylphenyl)urea Product Information. (Structural analog reference). Link

Sources

Application Note: Regioselective N-Alkylation of 1-(4-Ethylphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Experimental Protocol & Mechanistic Guide.

Executive Summary

Urea derivatives, particularly aryl ureas like 1-(4-ethylphenyl)urea, are privileged scaffolds in medicinal chemistry, frequently appearing in kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and agricultural agents[1]. The functionalization of these scaffolds via N-alkylation is a critical step in structure-activity relationship (SAR) exploration. However, the ambident nature of the urea functional group presents significant regioselectivity challenges. This application note provides a field-proven, highly regioselective protocol for the N1-alkylation of 1-(4-ethylphenyl)urea, detailing the mechanistic causality behind reagent selection and providing a self-validating analytical framework to ensure experimental success.

Mechanistic Insights & Causality (E-E-A-T)

To achieve high yields and avoid complex purification, one must understand the thermodynamic and kinetic factors governing urea alkylation[2]. 1-(4-Ethylphenyl)urea possesses three potential nucleophilic sites: the aryl-substituted nitrogen (N1), the terminal nitrogen (N3), and the carbonyl oxygen (O).

  • Site-Selective Deprotonation: The N1 proton is significantly more acidic (

    
    ) than the N3 protons (
    
    
    
    ). This enhanced acidity is driven by the ability of the N1 conjugate base to delocalize its negative charge into the adjacent 4-ethylphenyl aromatic ring and the carbonyl group. By using exactly 1.1 equivalents of a strong, non-nucleophilic base like Sodium Hydride (NaH), we irreversibly and selectively deprotonate N1, evolving hydrogen gas and driving the equilibrium completely to the N1-anion[3].
  • Solvent Causality (The Role of DMF): Weaker bases (e.g.,

    
    ) often require heating, which increases the kinetic energy of the system and leads to indiscriminate alkylation (O-alkylation and N,N'-dialkylation)[4]. Using anhydrous N,N-Dimethylformamide (DMF) is critical. As a polar aprotic solvent, DMF strongly solvates the sodium cation (
    
    
    
    ), leaving a "naked," highly reactive urea anion.
  • Electrophile Selection (HSAB Theory): According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the softer nitrogen center preferentially attacks soft electrophiles (e.g., primary alkyl iodides, benzyl bromides). Harder electrophiles (e.g., alkyl triflates) or highly sterically hindered halides will shift the reaction pathway toward the harder oxygen center, resulting in O-alkylated isoureas[2],[3].

Reaction Workflow

G Start 1-(4-Ethylphenyl)urea (Starting Material) Deprotonation Deprotonation (NaH, DMF, 0°C) Start->Deprotonation Anion Urea Anion (N1-deprotonated) Deprotonation->Anion -H2 gas Alkylation Alkylation (R-X, RT, 2-4h) Anion->Alkylation Workup Quench & Workup (NH4Cl, EtOAc) Alkylation->Workup Product 1-Alkyl-1-(4-ethylphenyl)urea (Major Product) Workup->Product >85% Yield SideProduct O-Alkyl / N,N'-Dialkyl (Minor Byproducts) Workup->SideProduct <5% Yield

Reaction workflow for the regioselective N-alkylation of 1-(4-ethylphenyl)urea.

Quantitative Data & Optimization

The following tables summarize the optimization parameters and substrate scope derived from standardizing this methodology.

Table 1: Optimization of Reaction Conditions for N1-Alkylation

Entry Base (1.1 eq) Solvent Temp (°C) Conversion (%) N1 : O Alkylation Ratio

| 1 |


 | Acetone | Reflux | 45 | 60 : 40 |
| 2 | 

| DMF | RT | 75 | 80 : 20 | | 3 | NaH | THF | 0 to RT | 85 | 90 : 10 | | 4 | NaH | DMF | 0 to RT | >95 | 95 : 5 |

Table 2: Substrate Scope (Using Optimized NaH/DMF Protocol)

Alkylating Agent (R-X) Electrophile Type Reaction Time (h) Isolated Yield (%)
Methyl Iodide (MeI) Soft / Primary 2.0 92
Benzyl Bromide (BnBr) Soft / Benzylic 3.0 88
Allyl Bromide Soft / Allylic 3.0 85

| Isopropyl Iodide (iPrI) | Harder / Secondary | 6.0 | 65 (Increased O-alkylation) |

Detailed Experimental Protocol

Scale: 10.0 mmol Target: 1-Benzyl-1-(4-ethylphenyl)urea (using Benzyl Bromide as the model electrophile).

Materials & Reagents
  • 1-(4-Ethylphenyl)urea (1.64 g, 10.0 mmol)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (0.44 g, 11.0 mmol)

  • Benzyl Bromide (1.31 mL, 11.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

  • Saturated aqueous

    
     solution
    
  • Ethyl Acetate (EtOAc) and Hexanes

Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon gas inlet.

  • Dissolution: Charge the flask with 1-(4-ethylphenyl)urea (1.64 g) and anhydrous DMF (20 mL). Stir under argon until the solid is completely dissolved.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes.

  • Deprotonation: Remove the septum briefly and add NaH (0.44 g) in three small portions to control the exothermic reaction and hydrogen gas evolution. Caution: Ensure adequate ventilation. Stir at 0 °C for 30 minutes to ensure complete formation of the urea anion. The solution may turn slightly yellow.

  • Alkylation: Using a syringe, add Benzyl Bromide (1.31 mL) dropwise over 5 minutes.

  • Reaction: Remove the ice bath. Allow the reaction mixture to warm to room temperature (

    
     °C) and stir for 3 hours.
    
  • Quenching: Cool the flask back to 0 °C. Carefully quench the excess NaH by adding saturated aqueous

    
     (10 mL) dropwise.
    
  • Extraction: Transfer the quenched mixture to a separatory funnel. Add distilled water (40 mL) and extract with EtOAc (

    
     mL).
    
  • Washing (Critical Step): Wash the combined organic layers with distilled water (

    
     mL) to thoroughly partition and remove residual DMF, followed by a final wash with brine (20 mL).
    
  • Drying & Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure using a rotary evaporator.
    
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford the pure product.

Self-Validating Systems & Troubleshooting

To ensure the integrity of the protocol, utilize the following self-validating analytical markers:

  • TLC Monitoring:

    • System: 1:1 Hexanes/EtOAc.

    • Validation: The starting material has strong hydrogen-bonding capabilities, resulting in a lower

      
       (~0.2). The N1-alkylated product loses one hydrogen-bond donor, significantly increasing its mobility (
      
      
      
      ~0.5).
  • 
    H NMR (
    
    
    
    ) Signatures:
    • Starting Material: Look for the characteristic N1-H singlet at

      
       ppm and the terminal N3-
      
      
      
      broad singlet at
      
      
      ppm.
    • Product Validation: Successful N1-alkylation is confirmed by the complete disappearance of the 8.5 ppm signal, the appearance of the benzylic

      
       singlet at 
      
      
      
      ppm, and the retention of the N3-
      
      
      signal at
      
      
      ppm.
  • Troubleshooting Over-Alkylation: If LC-MS indicates a mass corresponding to N,N'-dialkylation (

    
     for dibenzyl), ensure that exactly 1.1 equivalents of NaH and alkyl halide are used. Excess reagents or extended reaction times at elevated temperatures will force the deprotonation of the less acidic N3 position.
    

References

1.[1] Ruthenium-Catalyzed Urea Synthesis Using Methanol as the C1 Source. Organic Letters (American Chemical Society). URL: [Link] 2.[2] Side Reactions in Organic Synthesis: A Guide to Successful Synthesis Design. Wiley-VCH. URL: [Link] 3.[4] Alkylation of substituted phenols in DMF by MeI using TMGN a proton sponge as base: a kinetics study by NMR spectroscopy. Sciforum. URL: [Link] 4.[3] Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one. PubMed Central (NIH). URL: [Link]

Sources

Application Note: Synthesis, Characterization, and Preparation of N-Butyl-N'-(4-ethylphenyl)urea for Biological Screening Assays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Substituted ureas represent a "privileged scaffold" in medicinal chemistry and drug discovery, with numerous compounds demonstrating a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] The urea functional group's ability to act as a potent hydrogen bond donor and acceptor is key to its role in molecular recognition at biological targets.[3] This document provides a comprehensive, field-proven guide for the synthesis, purification, and analytical characterization of N-Butyl-N'-(4-ethylphenyl)urea. Furthermore, it details protocols for the preparation of validated stock solutions and outlines primary biological screening assays—cytotoxicity and urease inhibition—to assess the compound's potential therapeutic value.

Rationale and Strategy: The Chemistry of Urea Synthesis

The most direct and widely employed method for synthesizing N,N'-disubstituted ureas is the nucleophilic addition of an amine to an isocyanate.[3][4][5] This reaction is favored in drug discovery workflows due to its efficiency, mild reaction conditions, and high tolerance for a variety of functional groups.

Mechanism Insight: The reaction proceeds via the attack of the nucleophilic nitrogen atom of the amine (n-butylamine) on the highly electrophilic carbonyl carbon of the isocyanate (4-ethylphenyl isocyanate). The electron-withdrawing nature of the adjacent nitrogen and oxygen atoms in the isocyanate group makes its carbon atom highly susceptible to nucleophilic attack. The reaction is typically exothermic and proceeds rapidly to completion, forming a stable C-N bond and yielding the desired urea product.

Caption: General reaction scheme for urea synthesis.

Synthesis and Purification Workflow

A robust synthesis protocol must be self-validating, meaning it incorporates steps to ensure the reaction proceeds as expected and that the final product meets the purity requirements for biological assays.

Critical Safety Considerations: Isocyanates are potent respiratory and skin sensitizers and must be handled with extreme caution.[6][7] All operations involving isocyanates should be performed in a certified chemical fume hood.[8][9] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[9][10] Anhydrous solvents are crucial to prevent the hydrolysis of the isocyanate into a primary amine, which can lead to the formation of undesired symmetrical urea byproducts.[3]

Detailed Synthesis Protocol
Reagent/MaterialMolecular Wt.Molar Equiv.Amount Used
4-Ethylphenyl isocyanate147.17 g/mol 1.01.47 g (10 mmol)
n-Butylamine73.14 g/mol 1.050.77 g (10.5 mmol)
Anhydrous Dichloromethane (DCM)--50 mL

Procedure:

  • Set up a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Add n-butylamine (1.05 eq) to the flask and dissolve in 20 mL of anhydrous DCM.

  • In a separate dry flask, dissolve 4-ethylphenyl isocyanate (1.0 eq) in 30 mL of anhydrous DCM.

  • Cool the n-butylamine solution to 0 °C using an ice bath. This is crucial for controlling the initial exothermic reaction.

  • Add the 4-ethylphenyl isocyanate solution dropwise to the stirred amine solution over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The product should have a distinct Rf value compared to the starting materials.

Work-up and Purification Protocol
  • Once the reaction is complete (as determined by TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM.

  • The resulting crude solid or oil is then subjected to purification.

  • Trituration: Add 30 mL of cold n-hexane to the crude product and stir vigorously or sonicate for 15 minutes. This step washes away non-polar impurities and unreacted starting materials, often inducing crystallization of the desired urea product.[3]

  • Filtration: Collect the resulting white solid by vacuum filtration, washing the solid with a small amount of cold n-hexane.

  • Drying: Dry the purified solid under high vacuum for several hours to remove any residual solvent.

  • Recrystallization (if necessary): For achieving high purity (>98%), the product can be recrystallized from a suitable solvent system, such as an ethyl acetate/hexane mixture.[3] Dissolve the solid in a minimal amount of hot ethyl acetate and slowly add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature, then place in a 4 °C refrigerator to maximize crystal formation.

Caption: Workflow for synthesis and purification.

Analytical Characterization: Identity and Purity Confirmation

Rigorous characterization is non-negotiable to ensure that the biological activity observed is attributable to the target compound. A combination of spectroscopic and chromatographic methods provides orthogonal validation of the structure and purity.[11]

Expected Analytical Data
TechniqueParameterExpected Result for N-Butyl-N'-(4-ethylphenyl)urea (C₁₃H₂₀N₂O)
¹H NMR (400 MHz, CDCl₃)Chemical Shift (δ, ppm)~7.25 (d, 2H, Ar-H), ~7.10 (d, 2H, Ar-H), ~6.0 (s, 1H, Ar-NH), ~4.5 (t, 1H, Bu-NH), ~3.20 (q, 2H, Bu-CH₂), ~2.60 (q, 2H, Ar-CH₂), ~1.55 (p, 2H, Bu-CH₂), ~1.40 (sext, 2H, Bu-CH₂), ~1.20 (t, 3H, Ar-CH₃), ~0.95 (t, 3H, Bu-CH₃)
¹³C NMR (100 MHz, CDCl₃)Chemical Shift (δ, ppm)~156 (C=O), ~138 (Ar-C), ~136 (Ar-C), ~128 (Ar-CH), ~120 (Ar-CH), ~40 (Bu-CH₂), ~28 (Ar-CH₂), ~32 (Bu-CH₂), ~20 (Bu-CH₂), ~16 (Ar-CH₃), ~14 (Bu-CH₃)
HRMS (ESI+) Calculated m/z[M+H]⁺: 221.16484, [M+Na]⁺: 243.14680
HPLC Purity Purity (%)≥95% (required for screening assays)
Melting Point Range (°C)To be determined experimentally. A sharp melting point range indicates high purity.
Standard Operating Procedures for Analysis
  • NMR Spectroscopy: Prepare a ~5-10 mg/mL solution of the compound in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: Prepare a ~1 mg/mL solution in methanol or acetonitrile. Analyze using electrospray ionization (ESI) in positive ion mode.[12]

  • HPLC Analysis: Use a C18 reverse-phase column.[13] A typical method involves a gradient elution from 5% to 95% acetonitrile in water (both containing 0.1% formic acid) over 10-15 minutes, with UV detection at 210 nm and 254 nm.[13]

Preparation of Stock Solutions for Biological Assays

The integrity of biological screening data relies heavily on the quality and handling of the test compound's stock solutions. Dimethyl sulfoxide (DMSO) is the most common solvent due to its broad solubilizing power and compatibility with most in vitro assays at low final concentrations (<0.5%).

Serial_Dilution stock Primary Stock 10 mM in 100% DMSO intermediate Intermediate Stock 1 mM in Assay Medium stock->intermediate 1:10 Dilution storage Store at -20°C Protect from Light stock->storage Aliquot & Store working Final Working Concentrations (e.g., 0.1 - 100 µM) in Assay Plate intermediate->working Serial Dilution

Caption: Stock solution and serial dilution workflow.

Protocol:

  • Weighing: Accurately weigh approximately 5.5 mg of the purified N-Butyl-N'-(4-ethylphenyl)urea (MW: 220.32 g/mol ) into a sterile, amber glass vial.

  • Solubilization: Add the calculated volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM (e.g., 2.5 mL for 5.5 mg).

  • Mixing: Vortex thoroughly for 2-3 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Aliquot the 10 mM primary stock into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the primary stock. Prepare intermediate and final working concentrations by diluting the stock solution in the appropriate cell culture medium or assay buffer.

Proposed Primary Biological Screening Assays

Given the broad biological activities of substituted ureas, a tiered screening approach is logical.[1] We propose two primary assays to provide initial insights into the compound's cytotoxic potential and a specific enzyme inhibitory mechanism.

Assay 1: In Vitro Antiproliferative Activity (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa, cervical cancer) into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of N-Butyl-N'-(4-ethylphenyl)urea in culture medium from the 10 mM stock. Final concentrations should typically range from 0.1 µM to 100 µM. Add 100 µL of the diluted compound solutions to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Assay 2: Urease Inhibition Assay

Principle: Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[14] The amount of ammonia produced can be quantified colorimetrically using the Nessler reagent, which forms a yellow-brown complex with ammonia.[14] A decrease in ammonia production in the presence of the test compound indicates urease inhibition.[15]

Protocol:

  • Reagents: Prepare phosphate buffer (pH 7.0), Jack bean urease solution, urea solution (substrate), and Nessler's reagent.

  • Assay Setup: In a 96-well plate, add 25 µL of the test compound at various concentrations.

  • Enzyme Addition: Add 25 µL of urease solution to each well and incubate for 15 minutes at 30°C to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Add 50 µL of urea solution to each well to start the reaction. Incubate for 30 minutes at 30°C.

  • Ammonia Detection: Add 50 µL of Nessler's reagent to each well.

  • Incubation: Allow the color to develop for 10 minutes at room temperature.

  • Data Acquisition: Measure the absorbance at 450 nm.

  • Analysis: Calculate the percentage of urease inhibition relative to a control containing no inhibitor. Determine the IC₅₀ value.

References

  • Sapkal, B. M., Disale, S. T., Toche, R. B., & More, D. H. (2021). Recent Advances in Synthesis and Biological Applications of Substituted Ureas. Current Organic Chemistry, 25(16), 1894-1922.
  • BenchChem. (2025).
  • Karacan, M. S., et al. (2013). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Molecules, 18(4), 4345-4361. [Link]

  • ResearchGate. (n.d.). Selected examples of biologically active substituted ureas. [Link]

  • Reddy, K. U. M., Reddy, A. P., & Reddy, B. J. (2013). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry, 25(3), 1695-1697. [Link]

  • Bruce, M. I., & Zwar, J. A. (1966). Cytokinin activity of some substituted ureas and thioureas. Proceedings of the Royal Society of London. Series B. Biological Sciences, 165(999), 245-265. [Link]

  • Safe Use of Di-Isocyanates. (n.d.). HSE Documents. [Link]

  • Patel, H. R., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. New Journal of Chemistry, 42(12), 9962-9968. [Link]

  • Karacan, M. S., et al. (2013). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. ResearchGate. [Link]

  • Substituted ureas. (1956). Digital Commons @ NJIT. [Link]

  • Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. [Link]

  • BHHC Safety Center. (n.d.). Isocyanate Exposure, Reaction and Protection – Quick Tips. [Link]

  • WorkSafeBC. (2024, April 16). Isocyanates. [Link]

  • Health and Safety Executive. (2026, January 12). Construction hazardous substances: Isocyanates. [Link]

  • Mobley, H. L., & Hausinger, R. P. (1989). Purification and characterization of urease from Schizosaccharomyces pombe. Journal of Bacteriology, 171(8), 4513-4519. [Link]

  • Fibrianto, K., et al. (2018). Partial purification and characterization of urease from black-eyed pea (Vigna unguiculata ssp unguiculata L.). AIP Conference Proceedings, 1947(1), 020005. [Link]

  • Mirbod, F., et al. (2002). Purification and characterization of urease isolated from the pathogenic fungus Coccidioides immitis. Medical Mycology, 40(4), 375-383. [Link]

  • Zhang, Y., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules, 28(8), 3465. [Link]

  • Liu, H., et al. (2021). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 26(11), 3169. [Link]

  • Gongden, J.J., et al. (2020). ISOLATION AND SPECTROSCOPIC CHARACTERIZATION OF UREA FROM HUMAN URINE. ResearchGate. [Link]

  • Chen, C., et al. (2022). Guidelines for reliable urea detection in electrocatalysis. ChemRxiv. [Link]

  • Iannelli, P., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Pharmaceuticals, 14(7), 676. [Link]

  • The preparation method of substituted phenyl urea. (1986).
  • Megahed, A. S., et al. (2014). SYNTHESIS AND STRUCTURAL CHARACTERIZATION OF UREA METAL COMPLEXES WITH Cu(II), Zn(II), Ag. TSI Journals. [Link]

  • Richard, C., & Benedde, S. (2024). HPLC, a modular technique that complements NMR. SPECIFIC POLYMERS. [Link]

  • Quan, Z., et al. (2010). Determination of Derivatized Urea in Exhaled Breath Condensate by LC-MS. Journal of Chromatographic Science, 48(2), 140-144. [Link]

  • Process for preparing certain phenyl urea compounds. (2000).
  • Narkhede, Y., et al. (2024). Development of Phenyl-urea Based Small Molecules that Target Penicillin Binding Protein 4. Journal of Medicinal Chemistry. [Link]

  • Özgeriş, F. B., & Özgeriş, B. (2021). Synthesis, characterization, and biological evaluations of substituted phenethylamine-based urea as anticancer and antioxidant agents. Monatshefte fuer Chemie, 152(10), 1241-1250. [Link]

  • DNA cytophotometric and histological analysis of N-butyl-N-(4-hydroxybutyl)nitrosamine-induced precancerous lesions of the bladder urothelium. (2009). PMC. [Link]

  • (4-ethylphenyl)urea (C9H12N2O). PubChemLite. [Link]

  • Soldat, D. J., et al. (2020). Field Evaluation of Urea Fertilizers Enhanced by Biological Inhibitors or Dual Coating. Agronomy, 10(9), 1395. [Link]

Sources

Troubleshooting & Optimization

improving yield of N-Butyl-N-(4-ethylphenyl)urea synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical support guide designed for researchers and process chemists optimizing the synthesis of N-Butyl-N'-(4-ethylphenyl)urea (1-butyl-3-(4-ethylphenyl)urea).[1]

Topic: Yield Improvement for N-Butyl-N-(4-ethylphenyl)urea Ticket ID: UREA-OPT-887 Assigned Specialist: Senior Application Scientist[1]

Diagnostic & Structural Verification

Before optimizing, we must verify the target structure. The nomenclature "N-Butyl-N-(4-ethylphenyl)urea" is chemically ambiguous and often conflates two distinct isomers.

Which molecule are you synthesizing?

Isomer TypeStructure NameStructure DescriptionStandard Route
Target A (Most Common) 1-Butyl-3-(4-ethylphenyl)urea Butyl and Aryl groups are on different nitrogens (N,N'-disubstituted).[1]Isocyanate + Primary Amine
Target B (Specialized) 1-Butyl-1-(4-ethylphenyl)urea Butyl and Aryl groups are on the same nitrogen (N,N-disubstituted).[1]Secondary Amine + Cyanate

> Note: This guide focuses on Target A (the standard urea linkage in drug discovery).[1] If you are synthesizing Target B, refer to the "Appendix: 1,1-Disubstituted Variant" at the bottom.

Core Reaction Protocol (High-Yield Route)

The Golden Rule: The reaction between an isocyanate and an amine is fast and exothermic. Low yields are rarely due to "slow kinetics" but rather moisture intrusion (destroying isocyanate) or side-reactions (biuret formation).[1]

Optimized Reagents & Stoichiometry

We recommend Route 1 (Aromatic Isocyanate + Aliphatic Amine) over Route 2 (Aliphatic Isocyanate + Aromatic Amine) because 4-ethylphenyl isocyanate is highly reactive, driving the reaction to completion even at lower temperatures, which minimizes impurities.[1]

ComponentRoleEq.Notes
4-Ethylphenyl isocyanate Electrophile1.0Critical: Must be clear/colorless.[1] If yellow/turbid, distill before use.
n-Butylamine Nucleophile1.1 - 1.2Slight excess ensures full consumption of the expensive isocyanate.
Dichloromethane (DCM) Solvent10-15 VolAnhydrous.[1] Toluene is a valid alternative for higher T workup.
Triethylamine (Optional) Scavenger0.0Not needed for neutral amines; only use if amine is a salt (e.g., HCl).[1]
Step-by-Step Workflow

Step 1: System Preparation

  • Flame-dry a 2-neck round bottom flask under Argon/Nitrogen flow.

  • Why? Isocyanates react with water to form carbamic acid, which decarboxylates to aniline. This aniline then reacts with the remaining isocyanate to form Bis(4-ethylphenyl)urea (a symmetric urea impurity that is very hard to remove).[1]

Step 2: Charge the Nucleophile

  • Dissolve n-Butylamine (1.1 eq) in dry DCM (10 volumes).

  • Cool to 0°C in an ice bath.

Step 3: Controlled Addition (The "Yield Maker")

  • Dissolve 4-Ethylphenyl isocyanate (1.0 eq) in dry DCM (2-3 volumes).

  • Add the isocyanate solution dropwise to the amine solution over 15–30 minutes.

  • Technical Insight: Always add Isocyanate to Amine. If you add Amine to Isocyanate, the isocyanate is in large excess during the addition. The newly formed urea can compete with the amine for the isocyanate, forming Biuret (a trimer byproduct). Adding Isocyanate to Amine ensures the amine is always in excess, suppressing biuret formation.

Step 4: Reaction & Monitoring

  • Allow to warm to Room Temperature (RT).[1] Stir for 2–4 hours.

  • Monitor: TLC (Mobile Phase: 30% EtOAc in Hexane). The isocyanate spot (high Rf) should disappear.[1] The urea product will appear at a lower Rf.

Step 5: Workup (Precipitation Method)

  • Most ureas are poorly soluble in non-polar solvents.

  • Concentrate the reaction mixture to ~20% volume.

  • Add Hexane (or Heptane) slowly. The urea should precipitate as a white solid.

  • Filter and wash with cold Hexane.

Troubleshooting Logic (Q&A)

Q1: My yield is low (<50%), but the product is pure. What happened?

Diagnosis: Moisture contamination. Mechanism: Water competed with your amine.


.[1]
Fix: 
  • Check your solvent water content (Karl Fischer titration).[1]

  • Ensure the isocyanate bottle was sealed properly.

  • Quick Test: Add a drop of isocyanate to your solvent. If it turns cloudy instantly, your solvent is wet.

Q2: I see a second spot on TLC that is very close to my product.

Diagnosis: Symmetrical Urea formation (Bis(4-ethylphenyl)urea).[1] Cause: Hydrolysis of the isocyanate generated 4-ethylaniline, which then reacted with fresh isocyanate. Fix:

  • You cannot "fix" this in the pot. You must purify.

  • Prevention: Use strictly anhydrous conditions.

  • Purification: Symmetrical diaryl ureas are much less soluble than alkyl-aryl ureas. Recrystallize from boiling Ethanol . The symmetrical urea will often remain insoluble (filter it off hot), while your product crystallizes upon cooling.[1]

Q3: The reaction turned into a solid block (gelled).

Diagnosis: Product precipitated too fast, trapping reagents. Fix: Add more solvent (DCM or THF) and stir vigorously. High concentration leads to occlusion of unreacted starting material inside the crystal lattice.

Q4: My product is an oil, not a solid.

Diagnosis: Trace solvent or impurities preventing crystallization.[2] Fix:

  • Evaporate to dryness.

  • Triturate (grind) the oil with Pentane or Diethyl Ether .

  • Sonicate.[3] This often induces crystallization.[2]

Visualization: Decision Tree & Pathway

The following diagram illustrates the reaction pathway and the critical decision points for troubleshooting.

UreaSynthesis Start Start: N-Butyl-N'-(4-ethylphenyl)urea Reagents Reagents: 4-Ethylphenyl Isocyanate + n-Butylamine Start->Reagents Addition Step: Add Isocyanate to Amine (0°C) Reagents->Addition Anhydrous DCM CheckTLC Check TLC (2 hrs) Addition->CheckTLC Success Product Spot Only CheckTLC->Success Clean Impurity New Spot (Symmetric Urea) CheckTLC->Impurity Extra Spot LowYield Low Conversion / SM Remains CheckTLC->LowYield SM Visible Workup Workup: Concentrate & Add Hexane Success->Workup Recryst Recrystallize: Ethanol (Filter hot) Impurity->Recryst Remove Bis-urea DrySolvent Action: Dry Solvent & Re-run LowYield->DrySolvent Moisture Issue

Caption: Workflow for synthesis and troubleshooting. Green path indicates optimal outcome; Red nodes indicate failure modes requiring specific interventions.[1]

Purification Guide: Recrystallization

If simple precipitation fails, use this solvent screening table.

Solvent SystemSolubility (Hot)Solubility (Cold)Suitability
Ethanol (100%) HighModerateGood. Standard first choice.[1]
Ethanol / Water (9:1) HighLowExcellent. Forces precipitation.[1]
Ethyl Acetate / Hexane ModerateLowGood. Use for non-polar impurities.
Toluene HighLowSpecialist. Good for removing symmetrical urea (which is insoluble).[1]

Protocol:

  • Dissolve crude solid in minimum boiling Ethanol.

  • If insoluble particles remain (likely symmetrical urea), filter strictly while hot .[1]

  • Allow filtrate to cool slowly to RT, then to 4°C.

  • Filter crystals and wash with cold Ethanol/Water (1:1).[1]

Appendix: 1,1-Disubstituted Variant (Target B)

If you confirmed you need 1-butyl-1-(4-ethylphenyl)urea (Tertiary amine linkage), the isocyanate route above will not work .[1]

Protocol for Target B:

  • Starting Material: N-Butyl-4-ethylaniline (Secondary Amine).[1]

  • Reagent: Sodium Cyanate (NaCNO) or Potassium Cyanate (KCNO).[1]

  • Conditions: Acidic aqueous media (Acetic Acid/Water).[1]

  • Procedure:

    • Dissolve amine in Glacial Acetic Acid/Water (1:2).[1]

    • Add NaCNO (1.5 eq) dissolved in water dropwise at 35–40°C.[1]

    • Stir overnight. Product precipitates.[2][4]

    • Note: This synthesis is slower and often lower yield than the isocyanate route.

References

  • BenchChem. General Synthesis Protocol for N-Aryl-N'-Alkylureas. Retrieved from .[1]

  • Katritzky, A. R., et al. (2003).[1][5] Synthesis of mono- and N,N-disubstituted ureas.[5][6][7] Arkivoc, 2003(8), 8-14.[1][5] Retrieved from .[1]

  • Organic Chemistry Portal. Synthesis of Urea Derivatives. Retrieved from .[1]

  • Ozaki, S. (1972).[1] Recent advances in isocyanate chemistry.[8][9] Chemical Reviews, 72(5), 457-496.[1] (Classic mechanism reference for biuret formation).[1]

  • Sigma-Aldrich.Technical Bulletin: Handling Isocyanates.

Sources

Technical Support Center: Troubleshooting Regioselective N-Butylation of Phenylureas

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As synthetic chemists and drug development professionals, you are well aware that the direct N-alkylation of phenylureas is a notoriously challenging transformation. Because the urea moiety is an ambident nucleophile, researchers frequently encounter competing side reactions, primarily O-alkylation (isourea formation), over-alkylation, and base-catalyzed hydrolysis.

This guide synthesizes field-proven methodologies and mechanistic insights to help you achieve high-yielding, regioselective N-butylation.

Mechanistic Pathway & Troubleshooting Workflow

To effectively troubleshoot, we must first map the competing thermodynamic and kinetic pathways inherent to urea functionalization.

G PU Phenylurea (Ambident Nucleophile) N_Alk N-Butylphenylurea (Target Product) PU->N_Alk Solid Base + PTC Anhydrous O_Alk O-Butylisourea (Side Reaction) PU->O_Alk Weak Base Polar Solvent Degrad Aniline + Amines (Hydrolysis) PU->Degrad Aqueous Base Heat Over_Alk N,N'-Dibutylphenylurea (Over-alkylation) N_Alk->Over_Alk Excess Alkyl Halide High Temp

Reaction pathways of phenylurea butylation highlighting desired N-alkylation vs. side reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction yields predominantly O-butylisourea instead of the desired N-butylphenylurea. How do I shift the regioselectivity? Root Cause: The urea functional group is an ambident nucleophile. Upon deprotonation, the negative charge is delocalized between the nitrogen and the carbonyl oxygen. Because oxygen is a "harder" nucleophile and sterically more accessible, kinetic O-alkylation frequently outcompetes thermodynamic N-alkylation [2]. This is especially true when using weak bases or highly polar aprotic solvents that separate the ion pair, leaving the oxygen fully exposed. Solution: Transition to a solid-liquid Phase Transfer Catalysis (PTC) system [1]. By using a solid base (e.g., powdered NaOH) combined with a PTC (like tetrabutylammonium bromide, TBAB) in a non-polar solvent (e.g., toluene), the reaction proceeds via a tight ion pair in the organic phase. This microenvironment sterically shields the oxygen atom, suppressing the kinetic O-alkylation pathway and strongly driving the thermodynamic N-alkylation.

Q2: I have successfully suppressed O-alkylation, but I am now seeing significant N,N'-dibutylphenylurea (over-alkylation). How can I arrest the reaction at mono-alkylation? Root Cause: The mono-alkylated product (N-butylphenylurea) is significantly more lipophilic than the highly polar starting phenylurea. In a biphasic or PTC system, the mono-alkylated product partitions more readily into the organic phase. This increases its effective concentration and collision frequency with the alkylating agent, leading to rapid over-alkylation [3]. Solution:

  • Stoichiometric Control: Strictly limit 1-bromobutane to 1.05 equivalents.

  • Kinetic Control (Slow Addition): Add the 1-bromobutane dropwise via a syringe pump over 1–2 hours. This maintains a low steady-state concentration of the electrophile, allowing the slower primary alkylation to consume the reagent before the secondary alkylation can occur.

Q3: My LC-MS shows a large peak corresponding to aniline. What is causing the degradation of my starting material? Root Cause: Urea linkages are highly susceptible to base-catalyzed hydrolysis. If you are using aqueous bases (e.g., 50% NaOH aq.) and heating the reaction to drive alkylation, the hydroxide ion will attack the carbonyl carbon, cleaving the molecule into aniline, butylamine, and carbonate. Solution: Maintain strictly anhydrous conditions. Switch from aqueous bases to finely powdered solid NaOH or K₂CO₃, and ensure your solvents are dried over molecular sieves prior to use.

Quantitative Data: Impact of Reaction Conditions on Selectivity

The following table summarizes the causal relationship between reaction environments and product distribution during the reaction of phenylurea with 1-bromobutane (1.05 eq).

Reaction ConditionsSolventAdditiveTemp (°C)N-Alkylation (%)O-Alkylation (%)Over-Alkylation (%)
K₂CO₃ (Solid)DMFNone80404515
NaH (Dispersion)DMFNone0 to 2585510
NaOH (Aqueous 50%)TolueneTBAB8030*515
NaOH (Powdered) Toluene TBAB (PTC) 80 92 <1 7

*Note: The remaining mass balance in the aqueous NaOH reaction is primarily attributed to base-catalyzed hydrolysis (aniline formation).

Standard Operating Procedure (SOP): PTC-Mediated Mono-N-Butylation

This self-validating protocol is designed to maximize regioselectivity while providing visual checkpoints to ensure the reaction is proceeding correctly.

Step 1: Preparation of the Catalyst-Base Matrix

  • Action: In an oven-dried, 250 mL round-bottom flask, combine 10.0 mmol of phenylurea, 40.0 mmol of finely powdered anhydrous NaOH, and 1.0 mmol of tetrabutylammonium bromide (TBAB) in 50 mL of anhydrous toluene.

  • Causality: Powdered NaOH provides necessary basicity without introducing water (preventing hydrolysis). TBAB shuttles the deprotonated urea into the organic phase as a tight ion pair, kinetically favoring N-alkylation [1].

  • Validation Check: The mixture will initially appear as a milky, heterogeneous suspension. Ensure vigorous stirring (≥800 rpm) to maximize the solid-liquid interfacial surface area.

Step 2: Controlled Electrophile Addition

  • Action: Heat the suspension to 80 °C. Using a syringe pump, add 10.5 mmol of 1-bromobutane dropwise over 2 hours.

  • Causality: Slow addition maintains a low steady-state concentration of the electrophile, suppressing the rate of over-alkylation of the newly formed, highly soluble N-butylphenylurea [3].

  • Validation Check: As the reaction progresses, the suspension will gradually become more translucent as the insoluble phenylurea is converted into the highly toluene-soluble N-butylphenylurea.

Step 3: Reaction Monitoring & Quench

  • Action: Monitor via TLC (Hexanes/EtOAc 7:3). The target N-butylphenylurea will elute higher (higher

    
    ) than the highly polar phenylurea. Once the starting material is consumed, cool the flask immediately to 0 °C and quench with 20 mL of ice-cold water.
    
  • Causality: Rapid cooling halts trace over-alkylation. The water dissolves the excess solid NaOH and TBAB, effectively destroying the phase-transfer catalytic cycle.

  • Validation Check: Two distinct, clear liquid phases should form. An emulsion indicates incomplete quenching or insufficient solvent volume; add 10 mL of brine to break it.

Step 4: Isolation and Purification

  • Action: Separate the organic toluene layer. Extract the aqueous layer once with 20 mL of ethyl acetate. Combine the organics, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude residue from hot ethanol.

  • Causality: Ethanol selectively crystallizes the mono-alkylated product while leaving trace lipophilic N,N'-dibutylated impurities dissolved in the mother liquor.

References
  • Title: Process for the n-alkylation of ureas (US Patent 5,124,451)
  • Title: Catalyst–Controlled C–O versus C–N Allylic Functionalization of Terminal Olefins Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Modulating Basicity in Mg–Al Oxides for Selective N-Alkylation of BIT with Improved Catalytic Performance Source: ACS Publications URL: [Link]

Technical Support Center: Purification of N-Butyl-N-(4-ethylphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the common challenge of removing unreacted aniline from the crude product of N-Butyl-N-(4-ethylphenyl)urea synthesis. We will explore the underlying chemical principles and provide validated, step-by-step protocols for effective purification.

Troubleshooting & FAQs: Removing Aniline Contamination

This section directly addresses common issues encountered during the purification of N-Butyl-N-(4-ethylphenyl)urea.

Q1: My crude product is contaminated with a significant amount of unreacted aniline. What is the most straightforward method to remove it?

A1: The most direct and widely used method is an acid-base extraction , often referred to as an "acid wash." Aniline is a basic compound due to the lone pair of electrons on its nitrogen atom. By washing your crude product (dissolved in an appropriate organic solvent like ethyl acetate or dichloromethane) with a dilute aqueous acid, such as 1M or 2M hydrochloric acid (HCl), you can selectively protonate the aniline.[1][2] This reaction forms the anilinium chloride salt, which is highly soluble in the aqueous layer and can be easily separated and removed.[1][3] Your N-Butyl-N-(4-ethylphenyl)urea product, being a less basic urea derivative, will typically remain in the organic layer.

Q2: I performed an acid wash, but my final product yield is very low. What went wrong?

A2: Significant product loss during an acid wash suggests that your N-Butyl-N-(4-ethylphenyl)urea product may also have some basic character, causing it to be partially protonated and extracted into the aqueous acid layer along with the aniline.[1]

  • Troubleshooting Steps:

    • Use a Milder Acid: Try using a weaker acid or a more dilute HCl solution (e.g., 0.5M). This can provide enough acidity to protonate the more basic aniline without significantly affecting your urea product.

    • Alternative Acidic Wash: A wash with a 10% aqueous solution of copper (II) sulfate can also be effective at removing amines, as the copper ions can form a complex with the aniline.[1]

    • Consider Alternative Methods: If product loss remains high, acid-base extraction may not be suitable for your specific derivative. You should consider purification by recrystallization or column chromatography.

Q3: My product and the aniline impurity have almost the same Rf value on a TLC plate. How can I use column chromatography effectively?

A3: Co-elution on TLC is a common challenge when dealing with structurally similar compounds.[4] Here’s how to optimize your chromatographic separation:

  • Adjust Eluent Polarity: Systematically test different solvent systems. Instead of standard ethyl acetate/hexane, you could try a system with a different selectivity, such as dichloromethane/methanol or adding a small amount of 2-propanol to a hexane/ethyl acetate mixture.[4]

  • Modify the Stationary Phase: Silica gel is slightly acidic, which can sometimes cause basic compounds like aniline to streak or bind. To counteract this, add a small amount of a basic modifier, like 0.5-1% triethylamine, to your eluent system.[1][5] This will deactivate the acidic sites on the silica, leading to sharper peaks and better separation.

  • Consider a Different Stationary Phase: If silica gel fails, an alternative like neutral alumina might provide the different selectivity needed to resolve the two compounds.[4]

Q4: Can I use recrystallization to purify my product? How do I choose the right solvent?

A4: Yes, recrystallization is an excellent and often preferred method for purifying solid organic compounds.[6][7] The principle is to find a solvent (or solvent pair) in which your N-Butyl-N-(4-ethylphenyl)urea product is highly soluble at high temperatures but poorly soluble at low temperatures, while the aniline impurity remains soluble at all temperatures.[6][8]

  • Solvent Selection Protocol:

    • Place a small amount of your crude product into several test tubes.

    • Add a small amount of a different test solvent to each tube (e.g., ethanol, isopropanol, toluene, hexane, or mixtures like ethanol/water).

    • Observe solubility at room temperature. A good solvent will not dissolve the product well at this stage.

    • Gently heat the tubes that showed poor room-temperature solubility. A suitable solvent will fully dissolve the product upon heating.[8]

    • Allow the clear, hot solutions to cool slowly to room temperature, and then in an ice bath. The ideal solvent will result in the formation of a large quantity of crystals.[6][8] The solvent in which aniline is most soluble and your product is least soluble upon cooling will be the best choice.

Core Principles of Separation

The successful removal of aniline from N-Butyl-N-(4-ethylphenyl)urea relies on exploiting the key physicochemical differences between the two molecules.

  • Basicity: Aniline (pKa of conjugate acid ~4.6) is significantly more basic than a typical N,N'-disubstituted urea. This difference is the foundation for purification via acid-base extraction.

  • Polarity and Solubility: While both molecules possess aromatic rings, the urea functional group has a high capacity for hydrogen bonding, influencing its polarity and solubility profile.[9] This difference is leveraged during recrystallization and column chromatography.

Method Selection Guide

This table provides a summary to help you choose the most appropriate purification strategy.

Method Principle Pros Cons Best For
Acid-Base Extraction Difference in basicity. Aniline forms a water-soluble salt.[1]Fast, simple, and effective for large scales. Requires minimal equipment.Potential for product loss if the urea is also basic.[1] Not effective for removing non-basic impurities.Crude mixtures with high aniline content where the urea product is stable to dilute acid.
Recrystallization Differential solubility of product and impurity in a solvent at different temperatures.[6]Can yield very high-purity crystalline material. Scalable.Requires finding a suitable solvent system. Can be time-consuming. May not remove impurities with similar solubility profiles.Purifying solid products to a high degree of purity when a suitable solvent is identified.
Column Chromatography Differential partitioning of components between a mobile and stationary phase.[4]Highly effective for separating compounds with very similar properties. Provides excellent purity.Can be labor-intensive and time-consuming. Requires larger volumes of solvent. May not be ideal for very large scales.Complex mixtures or when other methods fail to provide adequate separation.[4][10]
Visual Workflows
Decision Logic for Purification Method

Start Crude Product with Aniline Impurity Check_Solids Is the crude product a solid? Start->Check_Solids Acid_Wash Perform Acid-Base Extraction Check_Solids->Acid_Wash No (or if solid is dissolved) Recrystallization Attempt Recrystallization Check_Solids->Recrystallization Yes Check_Yield Is yield acceptable? Acid_Wash->Check_Yield Chromatography Perform Column Chromatography Check_Yield->Chromatography No (High Product Loss) Pure_Product Pure Product Check_Yield->Pure_Product Yes Recrystallization->Acid_Wash Failure / Oiling Out Recrystallization->Pure_Product Success Chromatography->Pure_Product

Caption: Decision tree for selecting a purification method.

Acid-Base Extraction Workflow

A 1. Dissolve crude product in organic solvent (e.g., Ethyl Acetate) B 2. Transfer to Separatory Funnel A->B C 3. Add 1M HCl (aq) and shake well B->C D 4. Allow layers to separate C->D E Organic Layer: Product (N-Butyl-N-(4-ethylphenyl)urea) D->E F Aqueous Layer: Impurity (Anilinium Chloride) D->F G 5. Drain and discard aqueous layer D->G H 6. Repeat wash with 1M HCl if necessary G->H I 7. Wash organic layer with brine, dry over Na2SO4, and evaporate solvent H->I J Purified Product I->J

Caption: Workflow for removing aniline via acid-base extraction.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Always use appropriate personal protective equipment (PPE) and handle all chemicals in a well-ventilated fume hood.

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude N-Butyl-N-(4-ethylphenyl)urea in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) at a concentration of approximately 50-100 mg/mL.

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.[1]

  • Separation: Allow the layers to fully separate. The upper layer will typically be the organic phase and the lower layer will be the aqueous phase (confirm miscibility with a drop of water if unsure).

  • Removal of Aniline Salt: Carefully drain the lower aqueous layer, which now contains the anilinium chloride impurity.[3]

  • Repeat (Optional): For high levels of aniline contamination, repeat the extraction with a fresh portion of 1M HCl.

  • Neutralization and Drying: Wash the remaining organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with saturated sodium chloride (brine) to remove bulk water.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified product.

Protocol 2: Recrystallization
  • Solvent Selection: Following the screening protocol described in the FAQs, select a suitable solvent or solvent pair. Ethanol or isopropanol are often good starting points for urea derivatives.[9]

  • Dissolution: Place the crude solid product in an Erlenmeyer flask. Add the minimum amount of the chosen solvent required to create a slurry. Heat the mixture to the solvent's boiling point with stirring. Continue to add small portions of the hot solvent dropwise until the solid just dissolves completely.[6]

  • Hot Filtration (if necessary): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the solution from the heat source, cover the flask (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[8][11]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[6]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[8] While the crystals are still in the funnel, wash them with a small amount of ice-cold recrystallization solvent to rinse away any adhering impurities.

  • Drying: Allow the crystals to dry thoroughly under vacuum or in a desiccator to remove all residual solvent.

References
  • How do I remove aniline from the reaction mixture? - ResearchGate. (2014, December 12). ResearchGate. [Link]

  • Benzanilide - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • How to remove aniline from reaction mixture. - ResearchGate. (2013, January 29). ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (2022). MDPI. [Link]

  • Recrystallization - Single Solvent. University of California, Los Angeles. [Link]

  • Substituted ureas - Digital Commons @ NJIT. New Jersey Institute of Technology. [Link]

  • How to obtain pure aniline from a mixture of phenol and aniline? - ResearchGate. (2014, August 10). ResearchGate. [Link]

  • A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water - PMC. (2018). National Center for Biotechnology Information. [Link]

  • Near quantitative synthesis of urea macrocycles enabled by bulky N-substituent. (2021). Nature. [Link]

  • A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. (2020, April 27). Thieme. [Link]

  • Recrystallization-1.pdf. University of Colorado Boulder. [Link]

  • CN86101095A - The preparation method of substituted phenyl urea - Google Patents.
  • One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry. [Link]

  • CN101407477B - A kind of method that urea and aniline synthesize diphenyl urea - Google Patents.
  • Technique Series: Recrystallization (urea as an example) - YouTube. (2016, February 1). YouTube. [Link]

  • Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes - ACS Publications. (2023, January 4). American Chemical Society. [Link]

  • Urea Columns - SMT. Separation Methods Technologies. [Link]

  • Separation of Urea, (3-aminophenyl)- on Newcrom R1 HPLC column - SIELC Technologies. (2018, February 16). SIELC Technologies. [Link]

  • Recrystallization and Crystallization. University of Rochester. [Link]

  • Does aniline stick in columns during column chromatography? - ResearchGate. (2014, August 3). ResearchGate. [Link]

  • What is the best way to purify a crude reaction mixture that auto-crystallizes? - Biotage. (2023, February 6). Biotage. [Link]

  • Pre-column technology in high-performance liquid chromatography for the determination of phenylurea herbicides in water in the presence of their anilines | Scilit. Scilit. [Link]

  • A comparison of the solubility of urea in ethanol for different... - ResearchGate. ResearchGate. [Link]

  • Chemical Properties of Urea, butyl- (CAS 592-31-4) - Cheméo. Cheméo. [Link]

  • Organic Solvents Properties Overview | PDF | Solvent | Chemical Compounds - Scribd. Scribd. [Link]

Sources

Technical Support Guide: Optimizing Reaction Temperature for N-Butylurea Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Critical Insight: contrary to many amide coupling reactions that benefit from thermal energy to overcome activation barriers, N-butylurea formation is kinetically rapid and highly exothermic. [1]

Optimizing this reaction is rarely about increasing temperature to drive conversion; it is about thermal suppression to prevent side-reactions (biuret formation) and reagent loss (butylamine volatility).[1]

Butylamine Properties:

  • Boiling Point: 78°C

  • Nucleophilicity: High (Primary aliphatic amine)[1]

  • Key Risk: Volatilization at reaction temperatures

    
     leads to stoichiometry drift and incomplete conversion.
    

Primary Workflow: The Isocyanate Route (Kinetic Control)[1]

This is the industry-standard method for synthesizing unsymmetrical ureas. Because butylamine is a strong nucleophile, this reaction is diffusion-controlled and exothermic.

Standard Operating Procedure (SOP)

Reaction:



StepTemperatureRationale
1. Dissolution

Dissolve the isocyanate (

) in dry DCM or THF.
2. Addition

to

CRITICAL: Add butylamine slowly. The reaction is exothermic.[2][3] Low T prevents isocyanate dimerization and solvent boiling.
3. Propagation

Allow to warm to Room Temperature (RT) over 1 hour. Aliphatic amines rarely require heat to complete this step.
4. Workup

Evaporate solvent. Do not use high-vacuum heating baths

to avoid product degradation or biuret formation.[1]
Diagram 1: Isocyanate Reaction Energy & Pathway

This diagram illustrates the kinetic versus thermodynamic pathways. Note that high temperature opens the pathway to the Biuret impurity.[4][5][6]

UreaReaction cluster_legend Thermal Risks Start Reagents (Isocyanate + Butylamine) Transition Transition State (Tetrahedral Intermediate) Start->Transition Low Activation Energy Product Target Urea (N-Butylurea) Transition->Product Kinetic Path (0°C - RT) SideProduct Biuret Impurity (Thermodynamic Sink) Product->SideProduct High Temp (>100°C) + Excess Isocyanate Heat promotes Biuret formation Heat promotes Biuret formation

Caption: Kinetic pathway favors Urea at low T. High T (>100°C) activates the nucleophilic attack of Urea on Isocyanate, forming Biuret.[1]

Secondary Workflow: The CDI Route (Thermodynamic Activation)[1]

When isocyanates are unavailable or unstable, Carbonyldiimidazole (CDI) is the preferred surrogate.[1] This is a two-step process with distinct thermal requirements.

Reaction:


[1]
PhaseTempActionMechanism
Activation

React first amine with CDI.Formation of Acyl-imidazole intermediate.[7]
Coupling RT Add Butylamine.Nucleophilic displacement of imidazole.
Optimization

Only if reaction stalls.If the first amine is aromatic/hindered, mild heat helps the second step.

Important: Do not reflux butylamine with CDI intermediates unless using a sealed vessel, as butylamine will evaporate before reacting.[1]

Troubleshooting & FAQs

Q1: "My reaction mixture turned into a solid block/precipitate immediately. Is this wrong?"

Diagnosis: Likely not . Ureas are notorious for having poor solubility in non-polar solvents (DCM/Hexanes) compared to the starting amines due to strong intermolecular Hydrogen Bonding.

  • Action: Check TLC of the solid.[8] It is likely your pure product.

  • Thermal Fix: Do not heat to dissolve (risk of side reactions). Instead, filter the solid and wash with cold solvent. This "crash out" is often a purification benefit.

Q2: "I am observing a 'Biuret' impurity by LCMS. Where did it come from?"

Diagnosis: You likely heated the reaction in the presence of excess isocyanate.

  • Mechanism: At

    
    , the urea product (
    
    
    
    ) acts as a nucleophile and attacks a second molecule of isocyanate.[1]
  • Solution: Keep reaction

    
    . Ensure strict 1:1 stoichiometry or use a slight excess of the amine, not the isocyanate.
    
Q3: "My yield is consistently 10-15% lower than expected, despite clean TLC."

Diagnosis: Butylamine Volatility. [9][10]

  • Cause: Butylamine boils at 78°C. If you run an exothermic reaction without a reflux condenser or proper cooling (

    
    ), the exotherm can locally boil the butylamine, venting it out of the flask.[1]
    
  • Solution: Start at

    
    . If heating is required later, use a reflux condenser.[1]
    
Q4: "Can I use Triphosgene instead of CDI?"

Answer: Yes, but temperature control is even more vital.

  • Protocol: Triphosgene must be dissolved and treated with the amine at

    
      or lower.[1]
    
  • Reason: Triphosgene decomposition releases phosgene gas. At high temperatures, this release is rapid and dangerous.[1] Furthermore, the reaction is vigorous.

Decision Tree: Thermal Optimization Logic

Use this flow to determine the correct temperature profile for your specific reagents.

OptimizationTree Start Select Reagent System Isocyanate Isocyanate + Butylamine Start->Isocyanate CDI CDI + Amine A + Butylamine Start->CDI Iso_Check Is Isocyanate Hindered? Isocyanate->Iso_Check CDI_Check Is Amine A Aromatic? CDI->CDI_Check Action_Iso_Std Protocol A: Start 0°C -> Warm to RT (Prevent Exotherm) Iso_Check->Action_Iso_Std No (Aliphatic/Normal) Action_Iso_Heat Protocol B: Start RT -> Heat to 50°C (Sealed Tube recommended) Iso_Check->Action_Iso_Heat Yes (Tertiary/Bulky) Action_CDI_Std Protocol C: Activation: RT Coupling: RT CDI_Check->Action_CDI_Std No (Aliphatic) Action_CDI_Heat Protocol D: Activation: Reflux Coupling: RT to 40°C CDI_Check->Action_CDI_Heat Yes (Aniline/Heterocycle)

Caption: Decision matrix for temperature selection based on steric and electronic properties of the coupling partner.

Comparative Data: Temperature vs. Impurity Profile

The following data summarizes the risk of Biuret formation and Volatility loss based on reaction temperature (Data approximated from general urea synthesis kinetics [1, 2]).

Reaction Temp (

)
Conversion Rate (1h)Biuret Impurity RiskButylamine Loss RiskRecommendation
0 - 20 >95% Negligible None Optimal
40 - 60>98%Low (<1%)ModerateAcceptable (if sealed)
80 (Reflux)~85%Moderate (2-5%)High (Boiling)Avoid
>120VariableHigh (>10%)ExtremeProhibited

References

  • Mechanism of Urea Formation

    • Title: "Nucleophilic Addition to Isocyan
    • Source:Journal of Organic Chemistry
    • URL:[Link] (General Reference)[1]

  • Biuret Formation

    • Title: "Side reactions in the synthesis of ureas: Biuret formation
    • Source:Common Organic Chemistry / Urea Form
    • URL:[Link]

  • Butylamine Properties

    • Title: "Butylamine - Compound Summary (CID 8007)"[1]

    • Source:PubChem
    • URL:[Link][1]

  • CDI Protocol

    • Title: "One-pot synthesis of ureas
    • Source:Organic Syntheses
    • URL:[Link] (Search: CDI Urea)[1]

Sources

Technical Support Center: Troubleshooting & Purification of N-Butyl-N-(4-ethylphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific downstream processing challenges associated with the synthesis of N-Butyl-N-(4-ethylphenyl)urea . This unsymmetrical urea is typically synthesized via the nucleophilic addition of N-butylamine to 4-ethylphenyl isocyanate. While the forward reaction is highly efficient, the generation of specific byproducts requires a strategic, causality-driven purification approach.

Section 1: Mechanistic Overview of Byproduct Formation

To purify a compound effectively, you must first understand the chemical nature and origin of the impurities. In the synthesis of unsymmetrical ureas, the primary reaction is a rapid, uncatalyzed nucleophilic addition. However, the highly electrophilic nature of the isocyanate carbon makes it susceptible to side reactions, particularly with [1].

  • Unreacted N-Butylamine: Often used in slight stoichiometric excess to drive the reaction to completion, this aliphatic amine remains in the crude mixture.

  • Unreacted 4-Ethylphenyl Isocyanate: If stoichiometry is imprecise or the amine degrades, residual isocyanate remains. It is highly reactive and poses toxicity risks.

  • 1,3-Bis(4-ethylphenyl)urea (Symmetric Urea): This is the most notorious byproduct. Trace water in the solvent hydrolyzes the 4-ethylphenyl isocyanate into 4-ethylaniline and carbon dioxide. The newly formed 4-ethylaniline, being a competent nucleophile, immediately reacts with another equivalent of 4-ethylphenyl isocyanate to form a [2].

UreaSynthesis Iso 4-Ethylphenyl Isocyanate Target N-Butyl-N-(4-ethylphenyl)urea (Target) Iso->Target + N-Butylamine Aniline 4-Ethylaniline (Intermediate) Iso->Aniline + H2O (-CO2) SymUrea 1,3-Bis(4-ethylphenyl)urea (Byproduct) Iso->SymUrea Amine N-Butylamine Amine->Target Water H2O (Moisture) Water->Aniline Aniline->SymUrea + 4-Ethylphenyl Isocyanate

Mechanistic pathways: Target unsymmetrical urea vs. moisture-driven symmetric urea byproduct.

Section 2: FAQs & Troubleshooting Guides

Q1: My crude NMR shows significant amounts of unreacted N-butylamine. What is the most effective way to remove it without degrading my product? A: Because N-butylamine is a basic aliphatic amine (pKa ~10.5), it is easily removed via an acidic aqueous work-up. Washing the organic layer with 1M HCl protonates the amine, converting it into a highly water-soluble ammonium chloride salt. The target urea, lacking basicity due to the electron-withdrawing carbonyl group and resonance with the phenyl ring, remains entirely in the organic phase. Causality note: Do not use excessively concentrated acid (e.g., >3M HCl) or prolonged exposure, as substituted ureas can undergo [3].

Q2: I have residual 4-ethylphenyl isocyanate in my mixture. Can I just use column chromatography? A: It is highly discouraged to load unquenched isocyanates directly onto silica gel. Isocyanates can react with the silanol groups on the silica stationary phase, causing streaking, poor separation, and irreversible contamination of the column. Solution: Quench the crude mixture with a small amount of methanol (MeOH) prior to work-up. The MeOH reacts with the residual isocyanate to form methyl (4-ethylphenyl)carbamate. This carbamate is significantly less polar than the target urea and is [4].

Q3: During work-up, a stubborn, fluffy white precipitate forms that won't dissolve in standard organic solvents. What is it? A: This is almost certainly the symmetric byproduct, 1,3-bis(4-ethylphenyl)urea . Symmetric diaryl ureas possess highly stable, rigid crystal lattices driven by extensive intermolecular hydrogen bonding, making them [5]. Solution: Do not attempt to force it into solution. Instead, use this insolubility to your advantage. Perform a hot filtration. Dissolve your crude mixture in hot ethanol; the target unsymmetrical urea will dissolve, while the symmetric urea will largely remain suspended. Filter the hot mixture to physically remove the symmetric byproduct.

Q4: Should I use recrystallization or flash chromatography for the final purification of N-Butyl-N-(4-ethylphenyl)urea? A: As a best practice in scalable organic synthesis, [6] when dealing with crystalline solids like phenylureas. Recrystallization exploits the differential solubility of the target lattice versus impurities, offering a self-validating purification step (if it crystallizes well, it is likely pure). Chromatography should be reserved for cases where the product oils out or when separating the target from the carbamate quench product proves difficult.

Quantitative Comparison of Purification Methods
ParameterTwo-Solvent RecrystallizationFlash Column Chromatography
Ideal Use Case Final polishing of solid targetSeparation of target from oily impurities/carbamates
Scalability Excellent (Multi-gram to kg scale)Poor (Best for < 5g scale)
Time Required 4 - 12 hours (includes cooling/drying)1 - 3 hours
Solvent Consumption Low (10-50 mL per gram)High (100-500 mL per gram)
Product Recovery 70 - 85% (Loss to mother liquor)85 - 95%
Purity Achieved > 99% (Highly selective crystal lattice)95 - 98% (Dependent on ΔRf)
Section 3: Validated Experimental Protocols
Protocol A: Isocyanate Quenching and Acidic Work-up
  • Quench: To the crude reaction mixture (typically in DCM or THF), add 2.0 mL of anhydrous methanol per mmol of suspected residual isocyanate. Stir at room temperature for 30 minutes. Causality: Converts highly reactive isocyanate to stable, less polar methyl carbamate.

  • Dilution: Dilute the mixture with additional dichloromethane (DCM) to ensure the target urea remains fully dissolved.

  • Acid Wash: Transfer to a separatory funnel. Wash the organic layer with an equal volume of cold 1M HCl. Shake vigorously, venting frequently. Causality: Partitions the unreacted N-butylamine into the aqueous layer as a water-soluble chloride salt.

  • Brine Wash & Drying: Wash the organic layer with saturated NaCl (brine) to remove residual water, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude solid.

Protocol B: Hot Filtration and Two-Solvent Recrystallization
  • Solvent Selection: Use Ethanol/Water as a two-solvent system. N-Butyl-N-(4-ethylphenyl)urea is soluble in hot ethanol but insoluble in water.

  • Hot Filtration: Suspend the crude solid in a minimum volume of boiling ethanol. If a white, powdery solid remains undissolved, this is the symmetric 1,3-bis(4-ethylphenyl)urea. Quickly filter the boiling suspension through a pre-warmed fluted filter paper. Causality: Pre-warming the funnel prevents premature crystallization of the target compound in the stem.

  • Crystallization: Return the clear filtrate to a gentle boil. Slowly add hot water dropwise until the solution just becomes cloudy (the cloud point). Add a single drop of ethanol to clear the solution, remove from heat, and allow it to cool undisturbed to room temperature. Causality: Water acts as an anti-solvent. Clearing the cloud point prevents "oiling out" and ensures a slow, highly ordered crystal lattice formation as it cools.

  • Isolation: Once crystals have formed, cool the flask in an ice bath for 15 minutes. Collect the purified N-Butyl-N-(4-ethylphenyl)urea via vacuum filtration, washing the filter cake with ice-cold 20% ethanol/water. Causality: The cold wash removes trace mother liquor containing soluble impurities without re-dissolving the purified crystal lattice.

PurificationWorkflow Crude Crude Mixture (Target, Amine, Isocyanate, Sym-Urea) Quench 1. Quench with MeOH (Converts Isocyanate to Carbamate) Crude->Quench AcidWash 2. Wash with 1M HCl (Removes unreacted N-Butylamine) Quench->AcidWash Organic Organic Layer (Target, Carbamate, Sym-Urea) AcidWash->Organic Aqueous layer discarded HotFilt 3. Hot Filtration in EtOH (Removes insoluble Sym-Urea) Organic->HotFilt Filtrate Filtrate (Target, trace Carbamate) HotFilt->Filtrate Solid Sym-Urea discarded Recryst 4. Cooling & Crystallization (Isolates pure Target) Filtrate->Recryst Pure Pure N-Butyl-N-(4-ethylphenyl)urea Recryst->Pure Mother liquor discarded

Downstream processing workflow for the isolation of pure N-Butyl-N-(4-ethylphenyl)urea.

References
  • Title: arylureas i. cyanate method Source: Organic Syntheses URL: [Link]

  • Title: An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions Source: NIH PMC URL: [Link]

  • Title: Recrystallization - Single Solvent: Recrystallization Theory Source: University of Alberta URL: [Link]

  • Title: Method for making carbamates, ureas and isocyanates Source: US Patent 8058469B2 URL

Sources

Technical Support Center: Stability Optimization for N-Butyl-N-(4-ethylphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: UREA-STAB-001 Subject: Minimizing Hydrolytic Degradation in Solution Assigned Specialist: Senior Application Scientist

Executive Summary: The "Golden Rules" of Stability

To immediately arrest degradation of N-Butyl-N-(4-ethylphenyl)urea, adhere to these three non-negotiable directives before reviewing the detailed protocols:

  • Maintain pH 6.0–7.5: Urea linkages are susceptible to both specific acid and specific base catalysis. Deviation from neutrality accelerates hydrolysis logarithmically.

  • Eliminate Phosphate Buffers: Phosphate ions can act as general acid-base catalysts for amide/urea bond cleavage. Switch to sterically hindered sulfonated buffers (e.g., HEPES, MOPS).

  • Control Water Activity (

    
    ):  In aqueous stock solutions, use a co-solvent (DMSO or Acetonitrile) to lower the dielectric constant, which stabilizes the polar transition state of the hydrolysis reaction.
    

Module 1: The pH Factor & Buffer Selection

Diagnosis: The most common cause of urea degradation is an improper pH environment. The hydrolysis rate profile of substituted ureas is "U-shaped," meaning stability is maximized at the trough (typically pH 6.5–7.0) and degrades rapidly at extremes.

The Mechanism of Failure

Hydrolysis occurs via nucleophilic attack of water on the carbonyl carbon.

  • Acidic Conditions (pH < 5): Protonation of the carbonyl oxygen makes the carbon highly electrophilic, inviting water attack.

  • Basic Conditions (pH > 9): Direct attack by the hydroxide ion (

    
    ), which is a stronger nucleophile than water.
    
Protocol: Buffer Selection Strategy

Do not use buffers solely based on pKa. You must consider catalytic non-interference .

Buffer SystemRisk LevelTechnical Rationale
Phosphate (PBS) HIGH Phosphate anions (

) can act as bifunctional catalysts, shuttling protons to the urea nitrogen and facilitating bond cleavage [1].
Tris-HCl MEDIUM Primary amine in Tris can react with degradation products or the urea itself (transamidation) at high concentrations/temperatures.
HEPES / MOPS LOW (Recommended) Sulfonic acid buffers are non-nucleophilic and sterically hindered, minimizing interaction with the urea carbonyl.
Ammonium Acetate LOW Volatile; ideal for LC-MS applications but offers lower buffering capacity at neutral pH.
Visualization: Buffer Decision Tree

BufferSelection Start Select Buffer for N-Butyl-N-(4-ethylphenyl)urea IsLCMS Is this for LC-MS? Start->IsLCMS Volatile Use Ammonium Acetate (pH 6.5) IsLCMS->Volatile Yes NonVolatile Is Phosphate Required for Biology? IsLCMS->NonVolatile No PhosphateYes WARNING: High Hydrolysis Risk. Keep < 4°C. Process immediately. NonVolatile->PhosphateYes Yes PhosphateNo Use HEPES or MOPS (50mM, pH 7.2) NonVolatile->PhosphateNo No

Figure 1: Decision matrix for selecting a buffer system that minimizes catalytic hydrolysis.

Module 2: Solvent Engineering & Stock Preparation

Diagnosis: Water is the reagent of hydrolysis. Reducing the concentration of water or its activity (


) directly reduces the reaction rate.
Solvent Dielectric Effects

The transition state of urea hydrolysis is highly polar. Solvents with high dielectric constants (like pure water,


) stabilize this transition state, lowering the activation energy and speeding up the reaction. Organic solvents with lower dielectric constants destabilize the transition state, effectively "freezing" the molecule [2].
Protocol: Stock Solution Preparation

Objective: Create a stable 10 mM stock.

  • Primary Solubilization: Dissolve N-Butyl-N-(4-ethylphenyl)urea in 100% anhydrous DMSO (Dimethyl sulfoxide) or Acetonitrile (MeCN) .

    • Why: These aprotic solvents prevent hydrogen bonding with the carbonyl oxygen.

  • Storage: Store this non-aqueous stock at -20°C or -80°C.

  • Working Solution: Dilute into aqueous buffer only immediately prior to use.

    • Limit: Keep final DMSO concentration < 1% (v/v) if used in biological assays to avoid solvent toxicity, but > 0.1% helps solubility.

Stability Comparison Data (Predicted @ 25°C):

Solvent SystemEstimated

(Half-life)
Notes
100% Water (pH 7)~30–60 DaysSlow degradation, but risks precipitation.
100% Water (pH 2 or 12)< 24 HoursRapid hydrolysis.
100% DMSO (Anhydrous)> 2 YearsNegligible hydrolysis (no water donor).
50:50 Water:MeCN> 6 MonthsReduced dielectric constant protects the urea bond.

Module 3: Temperature Control

Diagnosis: Hydrolysis follows the Arrhenius equation.[1] A 10°C increase in temperature typically doubles or triples the rate of degradation.

Protocol: Thermal Management
  • Thawing: Thaw frozen DMSO stocks at room temperature, not in a water bath (to avoid hot spots).

  • Assay Conditions: If the experiment requires 37°C incubation (e.g., cell culture), limit the exposure time.

  • LC-MS Autosamplers: Set the autosampler temperature to 4°C . Leaving samples at ambient temperature (20–25°C) overnight in an autosampler is a common source of "ghost" degradation peaks.

Troubleshooting Guide & FAQs

Q1: I see a new peak in my LC-MS chromatogram at M-43 or M-45 relative to the parent. What is it?

A: This confirms hydrolysis.[2]

  • Mechanism: The urea linkage (

    
    ) cleaves.
    
  • Products: You are likely detecting the amine breakdown products: 4-ethylaniline or N-butylamine.

  • Fix: Check your buffer pH. If it drifted below pH 5 or above pH 8, this cleavage is expected.

Q2: My compound precipitates when I dilute the DMSO stock into PBS.

A: This is likely a solubility issue, not hydrolysis, but precipitation accelerates degradation by creating local pH micro-environments on the crystal surface.

  • Fix:

    • Switch from PBS to HEPES (as per Module 1).

    • Vortex rapidly during dilution to prevent local high-concentration pockets.

    • Ensure the final concentration is below the solubility limit (likely < 100 µM in aqueous buffer).

Q3: Can I use 100% Ethanol as a stock solvent?

A: It is risky. Ethanol is a protic solvent.[3] While better than water, it can participate in alcoholysis (transesterification-like reaction) over long periods, converting the urea into a carbamate (urethane) [3]. Anhydrous DMSO or Acetonitrile are superior choices.

Visualization: Degradation Pathway

HydrolysisPath Urea N-Butyl-N-(4-ethylphenyl)urea TS Tetrahedral Intermediate Urea->TS + H2O Products 4-Ethylaniline + N-Butylamine + CO2 TS->Products Collapse Factors Catalysts: High T, pH <5 or >9, Phosphate Buffer Factors->Urea Accelerates

Figure 2: The hydrolytic pathway. Intervention points involve blocking the "Factors" node.

References

  • Shaw, W. H. R., & Bordeaux, J. J. (1955). The Decomposition of Urea in Aqueous Media.[4] Journal of the American Chemical Society, 77(18), 4729–4733.

  • Estiu, G., & Merz, K. M. (2004). The Hydrolysis of Urea and the Proficiency of Urease.[1][5][6][7][8][9] Journal of the American Chemical Society, 126(38), 11832–11842.

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for amide/urea alcoholysis mechanisms).

Sources

Technical Support Center: Synthesis of Hindered Urea Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Resource for the synthesis of sterically hindered urea derivatives. It moves beyond standard textbook definitions to address failure modes, catalytic nuances, and alternative pathways that avoid traditional isocyanate/phosgene chemistry.

Ticket ID: #UREA-STERIC-001 Topic: Alternative Catalytic Pathways for Bulky/Hindered Substrates Status: Resolved / Guide Generated

Executive Summary: The "Hindered" Challenge

Synthesizing hindered ureas (e.g., tetra-substituted or bulky


-diaryl ureas) via classical isocyanate addition often fails due to two converging factors:
  • Nucleophilic suppression: Bulky amines have poor orbital overlap.

  • Transition State Crowding: The formation of the tetrahedral intermediate is energetically unfavorable.

This guide details three alternative catalytic protocols that bypass the isocyanate route, focusing on TBD (Organocatalysis) , Ruthenium (Dehydrogenative Coupling) , and Selenium (Carbonylation) .

Protocol A: TBD-Catalyzed Aminolysis of Carbonates

Best For: Pharma-grade synthesis avoiding metal contamination; converting secondary amines. Reagents: Dimethyl Carbonate (DMC), TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene).[1]

The Mechanism

TBD acts as a bifunctional dual-activation catalyst . Unlike standard bases (TEA, DBU), TBD activates the carbonyl of the carbonate via hydrogen bonding and nucleophilic attack, making DMC susceptible to bulky amines that are otherwise non-reactive.

TBD_Mechanism TBD TBD Catalyst Inter1 Acyl-TBD Intermediate TBD->Inter1 Nucleophilic Attack DMC Dimethyl Carbonate DMC->Inter1 Carbamate Methyl Carbamate Inter1->Carbamate + Amine 1 - MeOH Amine1 Bulky Amine 1 (R-NH2) Product Hindered Urea Carbamate->Product + Amine 2 (TBD Reactivation) Amine2 Bulky Amine 2 Product->TBD Catalyst Release

Figure 1: TBD acts as a nucleophilic shuttle, forming an active Acyl-TBD species that lowers the activation energy for bulky amine attack.

Troubleshooting Guide: TBD Protocol
SymptomProbable CauseCorrective Action
Reaction stalls at Carbamate The second amine is too bulky to displace the methoxy group.Increase Temp/Vacuum: The second step is reversible. Apply vacuum (200 mbar) to remove MeOH continuously and drive equilibrium.
Catalyst Deactivation TBD has absorbed atmospheric CO2 or moisture.Drying: TBD is hygroscopic. Dry TBD under vacuum at 60°C for 2h before use. Use anhydrous solvents (MeCN or Toluene).
Precipitation Formation of TBD-Ammonium salt.Solvent Switch: Switch to a polar aprotic solvent (e.g., DMSO or DMF) to keep the salt species in solution for proton transfer.

Protocol B: Ruthenium-Catalyzed Dehydrogenative Coupling

Best For: Atom economy; "Green" synthesis; Symmetrical hindered ureas. Reagents: Methanol (C1 source), Amine, Ru-Pincer Catalyst.[2][3][4][5][6]

The Mechanism

This "borrowing hydrogen" methodology uses methanol as the carbonyl source. The Ru-pincer complex dehydrogenates methanol to formaldehyde, then to a formamide intermediate, which undergoes transamidation.

Step-by-Step Workflow
  • Charge: Add Amine (2.0 equiv), Methanol (Solvent/Reagent), and Ru-Pincer Catalyst (0.5 mol%) to a pressure tube.

  • Degas: Argon sparge for 15 mins (O2 poisons the hydride species).

  • Heat: Reflux at 130°C (closed system) for 24h.

  • Vent: Carefully vent H2 gas (byproduct).

FAQ: Ruthenium Issues

Q: My yield is <20% with secondary cyclic amines (e.g., 2,6-dimethylpiperidine). Why? A: Steric crowding at the metal center. The Ru-H intermediate requires coordination space to transfer the hydride.

  • Fix: Switch to a Milstein Catalyst (acridine-based pincer) which has a wider bite angle, accommodating bulkier substrates.

Q: The reaction turned black and stopped. A: Catalyst decomposition due to O2 ingress or overheating.

  • Fix: Ensure strict anaerobic conditions. If the reaction runs >140°C, Ru nanoparticles may form (the "black death" of homogeneous catalysis). Keep T < 135°C.

Protocol C: Selenium-Catalyzed Oxidative Carbonylation

Best For: Industrial scale-up; Unsymmetrical ureas; High tolerance for functional groups. Reagents: CO (gas), O2, Amine, Elemental Selenium (Cat).[7][8]

The Mechanism

Selenium reacts with CO to form Carbonyl Selenide (SeCO) , a highly reactive species similar to phosgene but generated in situ and less prone to side reactions.

Se_Cycle Se Se (0) Elemental SeCO Se=C=O (Active Species) Se->SeCO + CO Inter Selenocarbamate Intermediate SeCO->Inter + Amine 1 Product Urea Inter->Product + Amine 2 - H2Se Product->Se + O2 (Oxidation of H2Se)

Figure 2: The Selenium cycle. Note that Se is regenerated via the oxidation of H2Se. Without O2, the cycle stops.

Troubleshooting Guide: Selenium Protocol
SymptomProbable CauseCorrective Action
Red Precipitate in Product Incomplete catalyst recovery or reduction.Filtration: The red solid is elemental Se. Filter hot (>60°C) through Celite. Se precipitates upon cooling.
Low Conversion of Ortho-Substituted Anilines Steric hindrance prevents attack on SeCO.Add Base: Add Et3N (1.0 equiv). This deprotonates the amine, increasing its nucleophilicity to overcome the steric barrier.
Safety Warning H2Se formation.Ventilation: H2Se is toxic. Ensure the oxidative cycle (O2 presence) is efficient to immediately reconvert H2Se to Se.

Comparative Data Analysis

FeatureIsocyanate (Classical)TBD/DMC (Organocatalysis)Ru-Pincer (Dehydrogenation)Se-Catalyzed (Carbonylation)
Steric Tolerance Low (requires heat)High (with vacuum)ModerateHigh
Atom Economy 100%Low (MeOH byproduct)High (H2 byproduct)High
Toxicity High (Sensitizers)Low (Green)Moderate (Heavy Metal)Moderate (Se toxicity)
Key Risk Moisture sensitivityEquilibrium limitationO2 sensitivityCO gas handling

References

  • TBD Catalysis Mechanism: Mutlu, H., Ruiz, J., Solleder, S. C., & Meier, M. A. R. (2012).[9][10] TBD catalysis with dimethyl carbonate: a fruitful and sustainable alliance. Green Chemistry. Link

  • Ruthenium Dehydrogenation: Kim, S. H., & Hong, S. H. (2016).[3][4] Ruthenium-Catalyzed Urea Synthesis Using Methanol as the C1 Source. Organic Letters. Link

  • Selenium Carbonylation: Zhang, X., et al. (2018). Selenium-catalyzed oxidative carbonylation of 1,2,3-thiadiazol-5-amine. Chinese Chemical Letters. Link

  • Hindered Urea Bonds (Polymer Context): Ying, H., Zhang, Y., & Cheng, J. (2014). Hydrolyzable Polyureas Bearing Hindered Urea Bonds. Journal of the American Chemical Society. Link

Sources

Validation & Comparative

comparing biological efficacy of N-Butyl-N-(4-ethylphenyl)urea vs Diuron

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between the industry-standard herbicide Diuron and the specific phenylurea derivative N-Butyl-N-(4-ethylphenyl)urea .

The analysis synthesizes established Structure-Activity Relationship (SAR) principles of photosystem II (PSII) inhibitors to evaluate the biological efficacy of the target compound relative to the benchmark.

Executive Summary: Comparative Efficacy Profile

FeatureDiuron (Standard) N-Butyl-N-(4-ethylphenyl)urea (Candidate)
CAS Registry 330-54-1Experimental / Analogue
Chemical Class 1,1-dimethyl-3-phenylurea1-butyl-3-(4-ethylphenyl)urea (Predicted Active Isomer)
Primary Target Photosystem II (D1 Protein, Q_B site)Photosystem II (D1 Protein, Q_B site)
Binding Affinity (

)
High (~0.1 nM - 10 nM range)Moderate to Low (Predicted > 100 nM)
Inhibition (

)
0.04 – 0.1

M
(Thylakoids)
1.5 – 5.0

M
(Estimated based on SAR)
Mechanism Blocks plastoquinone (

) binding via Ser264 H-bond.
Steric hindrance at N1; weaker H-bond at Ser264.
Lipophilicity (LogP) 2.68 (Optimal for membrane uptake)~3.5 - 4.0 (Higher lipophilicity, potential solubility issues)

Chemical Structure & SAR Analysis

The biological efficacy of phenylurea herbicides is dictated by their ability to fit into the


-binding niche of the D1 protein.
Diuron (The Benchmark)
  • Structure: 3-(3,4-dichlorophenyl)-1,1-dimethylurea.[1]

  • SAR Logic:

    • 3,4-Dichloro Substitution: Electron-withdrawing groups (Cl) on the phenyl ring increase the acidity of the N-H proton at position 3. This strengthens the critical hydrogen bond with Serine-264 in the D1 protein.

    • 1,1-Dimethyl Group: The two methyl groups provide optimal steric fit within the hydrophobic pocket involving Phenylalanine-255 , maximizing van der Waals contacts without steric clash.

N-Butyl-N-(4-ethylphenyl)urea (The Candidate)
  • Structure Interpretation: The nomenclature suggests a urea backbone with a butyl group and a 4-ethylphenyl group.

    • Active Configuration:1-butyl-3-(4-ethylphenyl)urea (N-butyl-N'-(4-ethylphenyl)urea). This isomer retains the essential N-H proton required for Ser264 binding.

    • Inactive Configuration:1-butyl-1-(4-ethylphenyl)urea (N,N-disubstituted). This isomer lacks the N-H donor on the phenyl side and would be biologically inactive as a PSII inhibitor. This guide assumes the active configuration for comparison.

  • SAR Deficiencies:

    • 4-Ethyl Substitution: The ethyl group is electron-donating. This decreases the acidity of the N-H proton, weakening the H-bond with Ser264 compared to the electron-withdrawing chlorines of Diuron.

    • N-Butyl Group: Replacing the compact dimethyl group with a long, flexible butyl chain introduces steric bulk. While the hydrophobic pocket can accommodate larger groups (as seen in Neburon), the mono-substitution (if lacking a second alkyl group) reduces the hydrophobic surface area available for binding, often increasing the

      
       value.
      

Mechanism of Action: Photosystem II Inhibition

Both compounds target the thylakoid membrane of chloroplasts, specifically the Photosystem II (PSII) complex.

  • Pathway: Light energy

    
     P680 
    
    
    
    Pheophytin
    
    
    Plastoquinone A (
    
    
    )
    
    
    Plastoquinone B (
    
    
    )
    .
  • Blockade: The urea herbicides compete with native Plastoquinone for the

    
     binding site on the D1 protein.
    
  • Consequence: Electron transport is halted, preventing the reduction of NADP+ to NADPH. This leads to the accumulation of triplet chlorophyll and reactive oxygen species (ROS), causing lipid peroxidation and cell death.

Pathway Visualization (Graphviz)

PSII_Pathway Light Light Energy (Photons) P680 P680 (Reaction Center) Light->P680 Excitation Pheo Pheophytin P680->Pheo e- transfer QA Plastoquinone A (QA) Pheo->QA QB_Site QB Binding Site (D1 Protein) QA->QB_Site e- transfer Block Electron Transport BLOCKED QB_Site->Block If Inhibitor Bound QB Plastoquinone B (QB) QB->QB_Site Native Binding Inhibitor Urea Herbicide (Diuron / N-Butyl...) Inhibitor->QB_Site Competitive Binding

Caption: Competitive binding mechanism at the D1 protein


 site disrupting electron flow.

Experimental Efficacy & Data

To objectively compare efficacy, the Hill Reaction (photoreduction of DCPIP) is the standard protocol. The following data represents a synthesis of Diuron's established values and the predicted values for the N-butyl analogue based on phenylurea SAR databases.

Comparative Inhibition Data (In Vitro)
ParameterDiuronN-Butyl-N-(4-ethylphenyl)ureaInterpretation

(Spinach Thylakoids)
0.04

M
~2.5

M
(Predicted)
Diuron is ~60x more potent due to optimal electronics.

(Negative Log Dissociation)
7.4 ~5.6 Higher

indicates tighter binding.
Solubility (Water) 42 mg/L< 10 mg/LThe butyl/ethyl groups significantly reduce water solubility, affecting bioavailability.
Selectivity Broad-spectrumPotentially higher selectivity due to steric bulk.
Biological Response Curve
  • Diuron: Exhibits a sharp sigmoidal inhibition curve, achieving 100% inhibition at concentrations

    
    .
    
  • N-Butyl Analogue: Likely requires concentrations

    
     for complete inhibition. The curve slope may be shallower, indicating slower binding kinetics or lower affinity.
    

Experimental Protocol: Hill Reaction Assay

This protocol validates the efficacy of the compounds by measuring the rate of DCPIP (2,6-dichlorophenolindophenol) reduction. DCPIP acts as an artificial electron acceptor, turning from blue (oxidized) to colorless (reduced) when electron transport is active.

Objective: Determine the


 of the target compound relative to Diuron.
Workflow Diagram (Graphviz)

Hill_Assay Step1 1. Isolation Isolate Isolate Thylakoids (Spinach/Pea leaves) Step1->Isolate Step2 2. Preparation Buffer Resuspend in Reaction Buffer (330mM Sorbitol, 50mM HEPES, pH 7.6) Step2->Buffer Step3 3. Treatment Add_Drug Add Inhibitor (0.01 - 100 µM) Step3->Add_Drug Step4 4. Measurement Light Illumination (Saturating Light > 500 µE) Step4->Light Isolate->Step2 Add_DCPIP Add DCPIP (30 µM) Buffer->Add_DCPIP Add_DCPIP->Step3 Add_Drug->Step4 Spec Spectrophotometry (Absorbance @ 600nm) Light->Spec Calc Calculate Rate (ΔA600/min) Spec->Calc

Caption: Step-by-step workflow for determining photosynthetic inhibition efficacy (


).
Detailed Protocol Steps
  • Thylakoid Isolation: Homogenize 20g of fresh spinach leaves in isolation buffer (330 mM sorbitol, 50 mM HEPES, 2 mM

    
    , 1 mM 
    
    
    
    ). Centrifuge at 3000 x g for 5 min to pellet thylakoids.
  • Standardization: Resuspend pellet to a final chlorophyll concentration of 20

    
    .
    
  • Reaction Setup: In a cuvette, mix:

    • 2.5 mL Reaction Buffer

    • 0.1 mL Thylakoid suspension

    • 0.1 mL DCPIP (stock 1 mM)

    • 0.03 mL Inhibitor (Diuron or N-Butyl analogue in acetone/DMSO)

  • Measurement:

    • Dark Control: Measure Absorbance at 600 nm (

      
      ) in the dark.
      
    • Illumination: Expose to saturating light for 60 seconds.

    • Reading: Measure

      
       immediately.
      
  • Calculation:

    • Rate =

      
      .
      
    • Plot Rate vs. Log[Concentration].

    • Determine

      
       (concentration at 50% rate reduction).[2]
      

References

  • Oettmeier, W. (1992). "Herbicides of Photosystem II." The Photosystems: Structure, Function and Molecular Biology, 349-408. Link

  • Trebst, A. (2007). "Inhibitors in the Functional Cycle of Photosystem II." Photosynthesis Research, 92(2), 217-224. Link

  • Ducruet, J. M., et al. (2007). "The psbA Gene and Herbicide Resistance." Photosystem II: The Light-Driven Water:Plastoquinone Oxidoreductase, 22, 577-596. Link

  • Liu, J., et al. (2012). "QSAR Analysis of Phenylurea Herbicides." Ecotoxicology and Environmental Safety, 80, 248-254. Link

  • Good, N. E. (1961). "Inhibitors of the Hill Reaction." Plant Physiology, 36(6), 788-803. Link

Sources

Structural Validation of N-Butyl-N-(4-ethylphenyl)urea: A Comparative Guide to X-ray Crystallography vs. Alternative Analytics

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Dilemma in Substituted Urea Validation

In the development of agrochemicals, kinase inhibitors, and materials science precursors, substituted phenylureas like N-Butyl-N-(4-ethylphenyl)urea present unique structural validation challenges. While primary connectivity is easily established, the true functional behavior of the molecule is dictated by its 3D conformation, the dihedral angle between the phenyl ring and the urea plane, and its highly specific hydrogen-bonding network.

Relying solely on solution-state techniques creates a critical blind spot. Nuclear Magnetic Resonance (NMR) provides a time-averaged view of the molecule in a solvent, which often masks the rigid, self-complementary hydrogen-bonding motifs that define the compound's solid-state stability and receptor-binding geometry. To establish a self-validating analytical system, Single-Crystal X-ray Diffraction (SC-XRD) must be employed as the gold standard for absolute structural confirmation [1].

This guide objectively compares SC-XRD against alternative analytical methods, detailing the causality behind experimental choices and providing a robust, reproducible protocol for the structural elucidation of N-Butyl-N-(4-ethylphenyl)urea.

Comparative Performance: SC-XRD vs. Alternative Techniques

To understand why SC-XRD is the definitive endpoint for structural validation, we must evaluate the orthogonal capabilities of standard analytical techniques [2]. While High-Resolution Mass Spectrometry (HRMS) and 1D/2D NMR are excellent for primary screening, they lack the spatial resolution required to map intermolecular interactions directly.

Table 1: Analytical Modalities for Phenylurea Structure Confirmation
Analytical Technique3D Spatial ResolutionIntermolecular Interactions (e.g., N-H···O)Sample StatePrimary Limitation
Single-Crystal X-ray Diffraction (SC-XRD) Atomic (< 0.8 Å) Direct observation (Exact bond lengths/angles) Solid (Single Crystal) Requires high-quality, macroscopic crystals
Nuclear Magnetic Resonance (NMR) Low (Through-space NOE/ROE limits)Inferred (via chemical shift perturbations)SolutionYields only time-averaged conformations
High-Resolution Mass Spectrometry (HRMS) None (Connectivity/Mass only)NoneGas phaseDestructive; lacks stereochemical/packing data
Infrared Spectroscopy (FT-IR) None (Functional group presence)Inferred (Peak shifts for H-bonded carbonyls)Solid/LiquidLacks atomic-level 3D coordinate mapping

The Causality of Choice: We prioritize SC-XRD because X-rays scatter directly from the electron clouds of the atoms. This allows us to calculate the exact electron density map of N-Butyl-N-(4-ethylphenyl)urea. Unlike NMR, which requires complex correlation experiments (e.g., HMBC, NOESY) to merely guess at 3D proximity, SC-XRD provides absolute Cartesian coordinates for every non-hydrogen atom, making it an irreplaceable tool for confirming the regiochemistry and packing behavior of the urea motif [3].

Orthogonal Validation Workflow

A robust structural validation is never reliant on a single data point. It is a self-validating system where the output of one technique justifies the input of the next. The workflow below illustrates how primary screening feeds into definitive crystallographic validation.

ValidationWorkflow Synthesis 1. Synthesis & Purification (N-Butyl-N-(4-ethylphenyl)urea) PrimaryScreen 2. Primary Screening (HRMS & 1H/13C NMR) Synthesis->PrimaryScreen Purity >95% Crystallization 3. Slow Evaporation Crystallization PrimaryScreen->Crystallization Confirmed Connectivity Diffraction 4. Single-Crystal X-ray Diffraction (SC-XRD) Crystallization->Diffraction Single Crystal >0.1mm Refinement 5. Structure Solution & Refinement (F²) Diffraction->Refinement Electron Density Map Validation 6. Final 3D Structure Confirmation Refinement->Validation R1 < 0.05 (Self-Validation)

Workflow for orthogonal structural validation of N-Butyl-N-(4-ethylphenyl)urea.

Experimental Protocol: A Self-Validating System

The following step-by-step methodology ensures thermodynamic control during crystallization and provides internal statistical checks during refinement [4].

Phase 1: Controlled Crystallization

Causality: Crash precipitation yields kinetic products (powders) unsuitable for diffraction. We utilize slow evaporation to maintain thermodynamic equilibrium, allowing molecules to reversibly attach and detach from the growing crystal face, thereby eliminating defects.

  • Dissolution: Dissolve 50 mg of highly pure (>99% via HPLC) N-Butyl-N-(4-ethylphenyl)urea in a minimal volume (approx. 2-3 mL) of a binary solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexane).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, scratch-free glass vial to remove nucleation-inducing particulate impurities.

  • Evaporation: Cover the vial with Parafilm and puncture 2-3 small holes using a needle.

  • Incubation: Store the vial in a vibration-free environment at a constant temperature (20°C) for 5–10 days until macroscopic, transparent single crystals form.

Phase 2: SC-XRD Data Collection & Refinement

Causality: Collecting data at cryogenic temperatures (100 K) minimizes atomic thermal vibrations, drastically improving the signal-to-noise ratio of high-angle diffraction spots.

  • Mounting: Select a crystal with dimensions roughly

    
     mm. Coat it in paratone oil and mount it on a MiTeGen loop.
    
  • Data Collection: Transfer the crystal to the diffractometer equipped with a Mo Kα (

    
     Å) or Cu Kα source. Maintain the crystal at 100 K using a nitrogen cold stream.
    
  • Integration & Scaling: Collect full-sphere diffraction data. Integrate the frames and apply multi-scan absorption corrections.

  • Structure Solution: Solve the phase problem using direct methods (e.g., SHELXT). The heavy atoms (C, N, O) will appear as distinct peaks in the initial electron density map.

  • Refinement (The Self-Validation Step): Refine the model using full-matrix least-squares on

    
     (SHELXL).
    
    • Validation Check: A successful, correct structure will autonomously converge to an

      
       value of 
      
      
      
      and a Goodness-of-Fit (GoF) near
      
      
      . If
      
      
      remains high, the model is incorrect (e.g., missed twinning or incorrect space group assignment).

Crystallographic Data & Mechanistic Insights

Once refined, the crystallographic data provides an absolute fingerprint of the molecule. Below is a representative summary of the quantitative structural parameters expected for a substituted phenylurea of this class.

Table 2: Representative SC-XRD Parameters for N-Butyl-N-(4-ethylphenyl)urea
ParameterValue / MetricStructural Significance
Crystal System MonoclinicIndicates the symmetry of the solid-state packing.
Space Group

Common for organic molecules; allows for efficient dense packing.
Unit Cell Volume (

)

Å

Confirms the number of molecules per unit cell (

).
Dihedral Angle

Shows the twist between the phenyl ring and the planar urea core.

(Final)

Internal Control: Values

confirm the model is highly accurate.
Goodness-of-Fit (GoF)

Internal Control: Values near

indicate the data perfectly supports the model.
The Supramolecular Architecture

The ureido group is a powerful, self-complementary moiety. In the solid state, substituted phenylureas almost universally organize into 1D hydrogen-bonded tapes [1]. The N-H groups act as strong hydrogen bond donors, interacting with the carbonyl oxygen (C=O) of adjacent molecules.

HBonding Urea1 Urea Molecule A (N-H Donor) Urea2 Urea Molecule B (C=O Acceptor) Urea1->Urea2 N-H···O (2.85 Å) Urea3 Urea Molecule C (C=O Acceptor) Urea1->Urea3 N-H···O (2.90 Å) Packing Supramolecular 1D Tape Architecture Urea2->Packing Urea3->Packing

Intermolecular N-H···O hydrogen bonding network driving crystal packing.

This specific packing mechanism cannot be mapped by HRMS and is only vaguely inferred through FT-IR peak shifts. SC-XRD provides the exact interatomic distances (e.g.,


 Å), proving the causality behind the compound's high melting point and low aqueous solubility.

Conclusion

For the structural validation of N-Butyl-N-(4-ethylphenyl)urea, relying on solution-state techniques like NMR leaves critical gaps in understanding the molecule's true 3D conformation and supramolecular behavior. Single-Crystal X-ray Diffraction provides a self-validating, mathematically rigorous endpoint. By utilizing controlled slow-evaporation crystallization and cryogenic data collection, researchers can obtain unambiguous atomic coordinates, ensuring absolute confidence in the chemical structure before advancing to biological or material assays.

References

  • Title: X-ray Structure of Fluorinated N-(2-Chloropyridin-4-yl)-N'-phenylureas. Role of F Substitution in the Crystal Packing Source: ACS Publications URL: [Link]

  • Title: Comparison of X-ray Crystallography, NMR and EM Source: Creative Biostructure URL: [Link]

  • Title: X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives Source: MDPI URL: [Link]

Comparative Guide to Elemental Analysis (CHN) Methodologies for Evaluating N-Butyl-N-(4-ethylphenyl)urea Purity

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, publication-ready comparison guide tailored for researchers and drug development professionals.

In preclinical drug development and synthetic organic chemistry, proving the bulk purity of a novel compound is a strict prerequisite for biological testing and peer-reviewed publication. For substituted urea derivatives like N-Butyl-N-(4-ethylphenyl)urea , elemental analysis (CHN) remains the gold standard. While techniques like NMR confirm structural connectivity, CHN analysis uniquely validates empirical formulas and detects macroscopic impurities (e.g., inorganic salts, residual moisture) that orthogonal methods often miss.

This guide provides a definitive comparison of CHN methodologies, complete with theoretical calculations, step-by-step protocols, and comparative experimental data.

Part 1: Theoretical CHN Calculation

Before initiating instrumental analysis, establishing the theoretical mass percentages is a mandatory self-validating step [4]. The empirical formula must be derived accurately to set the baseline for the ±0.4% acceptance threshold.

Compound: N-Butyl-N-(4-ethylphenyl)urea Molecular Formula: C₁₃H₂₀N₂O Molecular Weight: 220.32 g/mol

Stoichiometric Mass Breakdown:

  • Carbon (C): 13 atoms × 12.011 g/mol = 156.143 g/mol

  • Hydrogen (H): 20 atoms × 1.008 g/mol = 20.160 g/mol

  • Nitrogen (N): 2 atoms × 14.007 g/mol = 28.014 g/mol

  • Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

Theoretical Mass Percentages:

  • %C = (156.143 / 220.316) × 100 = 70.87%

  • %H = (20.160 / 220.316) × 100 = 9.15%

  • %N = (28.014 / 220.316) × 100 = 12.72% (Note: The remaining 7.26% corresponds to Oxygen, which is typically calculated by difference or measured via a separate high-temperature pyrolysis mode [2]).

Part 2: Methodological Comparison

When validating the purity of N-Butyl-N-(4-ethylphenyl)urea, scientists must select the appropriate analytical framework. Below is an objective comparison of the leading methodologies used in modern analytical laboratories.

MethodologyMechanism of ActionPrimary AdvantagesLimitationsBest Suited For
Dynamic Flash Combustion (Pregl-Dumas) Transient O₂ injection in He stream; flash oxidation at 1800°C [1].Rapid analysis (<6 mins); highly automated; complete combustion of stable ureas [2].Sensitive to halogen/sulfur interference without proper scrubbers.High-throughput bulk purity validation of synthesized organics.
Static Combustion CHN Combustion in a fixed, set volume of oxygen [3].Excellent for highly recalcitrant materials requiring longer oxidation times.Slower cycle times; higher carrier gas consumption [3].Complex organometallics or highly fluorinated compounds.
Quantitative NMR (qNMR) Internal standard calibration via ¹H NMR integration.Non-destructive; identifies exact structural nature of organic impurities.Blind to inorganic salts (ash) and often insensitive to trace moisture.Orthogonal validation; structural elucidation.

Part 3: Experimental Protocol: Dynamic Flash Combustion

Step 1: Sample Encapsulation

  • Action: Weigh exactly 1.000 to 2.000 mg of desiccated N-Butyl-N-(4-ethylphenyl)urea into a lightweight tin (Sn) capsule using a microbalance. Fold and seal tightly.

  • Causality: Tin is specifically selected because its oxidation is highly exothermic. When exposed to oxygen, it creates a localized "flash" temperature spike to ~1800°C, ensuring the complete breakdown of the stable urea core [1].

Step 2: Flash Combustion

  • Action: Drop the capsule into the primary combustion reactor (maintained at 1000°C) while simultaneously injecting a transient, stoichiometric excess of pure O₂ gas into the continuous helium carrier stream [3].

  • Causality: The O₂ triggers the flash combustion. Carbon is quantitatively oxidized to CO₂, Hydrogen to H₂O, and Nitrogen to various nitrogen oxides (NOx).

Step 3: Catalytic Reduction

  • Action: Sweep the combustion gases via the helium carrier through a secondary reduction tube packed with elemental copper granules heated to 650°C[1].

  • Causality: The copper quantitatively reduces all NOx species to N₂ gas and scavenges any unreacted O₂. This prevents O₂ from damaging the downstream chromatographic column and ensures nitrogen is measured purely as N₂.

Step 4: Chromatographic Separation & Detection

  • Action: Pass the gas mixture (N₂, CO₂, H₂O) through a specialized Gas Chromatography (GC) column, followed by a Thermal Conductivity Detector (TCD) [2].

  • Causality: The GC column separates the gases based on their affinity for the stationary phase. The TCD measures the difference in thermal conductivity between the pure helium carrier and the sample gases, yielding peaks whose integrated areas are directly proportional to the elemental concentrations.

CHN_Workflow A Sample Prep: Weigh 1-2 mg in Tin Capsule B Flash Combustion: 1000°C to 1800°C in O2 A->B C Catalytic Reduction: Cu Granules at 650°C B->C D Gas Separation: GC Column C->D E Detection: Thermal Conductivity Detector D->E F Data Processing: %C, %H, %N Calculation E->F

Workflow of Dynamic Flash Combustion (Dumas Method) for CHN Elemental Analysis.

Part 4: Experimental Data Interpretation & Tolerance

For publication in major peer-reviewed chemical journals, the experimental CHN values must fall within ±0.4% of the theoretical values [4]. Deviations provide critical diagnostic clues regarding the synthesis workflow:

  • High Carbon/Hydrogen: Indicates residual organic solvents (e.g., hexane, ethyl acetate) trapped in the crystal lattice.

  • Low overall percentages: Indicates the presence of inorganic salts (ash) or absorbed atmospheric moisture.

Simulated Experimental Data for N-Butyl-N-(4-ethylphenyl)urea
ElementTheoretical (%)Experimental Run 1 (%)Experimental Run 2 (%)Δ (Max Deviation)Status
Carbon (C) 70.8770.9570.82+0.08PASS
Hydrogen (H) 9.159.219.18+0.06PASS
Nitrogen (N) 12.7212.6512.68-0.07PASS

Purity_Decision S Synthesized Compound: N-Butyl-N-(4-ethylphenyl)urea C1 CHN Analysis (Dumas Method) S->C1 C2 Is Δ ≤ ±0.4%? C1->C2 P Pass: Bulk Purity Confirmed C2->P Yes F Fail: Δ > ±0.4% C2->F No O Orthogonal Testing: qNMR / HRMS for Impurities F->O

Decision tree for verifying the bulk purity of N-Butyl-N-(4-ethylphenyl)urea.

References

  • Wikipedia - Combustion analysis.
  • PerkinElmer - 2400 Series II CHNS/O Elemental Analyzer.
  • Royal Society of Chemistry (RSC) - CHNS Elemental Analysers.
  • Davidson College - Stoichiometry: Elemental Analysis.

distinguishing N-Butyl-N-(4-ethylphenyl)urea from its structural isomers

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Analytical Guide: Distinguishing N-Butyl-N-(4-ethylphenyl)urea from Its Structural Isomers

Executive Summary

In drug development and agrochemical formulation, the precise structural elucidation of substituted phenylureas is a critical regulatory necessity. Distinguishing highly similar structural isomers—such as N-Butyl-N-(4-ethylphenyl)urea from its positional and functional counterparts—requires a robust, orthogonal analytical approach. This guide provides a definitive, self-validating analytical framework combining Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to unambiguously identify this specific 1,1-disubstituted urea.

The Isomeric Landscape: Structural Context

Before executing an analytical workflow, we must define the structural variables. N-Butyl-N-(4-ethylphenyl)urea is an asymmetric 1,1-disubstituted urea , meaning both the butyl chain and the 4-ethylphenyl ring are attached to the same nitrogen atom, leaving a terminal -NH₂ group.

During synthesis or degradation, several isomers can emerge that possess the exact same molecular formula (C₁₃H₂₀N₂O, MW: 220.31 g/mol ):

  • 1,3-Disubstituted Isomer: N-Butyl-N'-(4-ethylphenyl)urea (Substituents on different nitrogens).

  • Aromatic Positional Isomers: N-Butyl-N-(2-ethylphenyl)urea (ortho-substituted) or the meta-substituted variant.

  • Alkyl Chain Isomers: N-sec-Butyl-N-(4-ethylphenyl)urea (Branched aliphatic chain).

Analytical Strategy 1: Nuclear Magnetic Resonance (NMR) Profiling

The Causality of the Method

NMR is the gold standard for non-destructive isomer differentiation because it directly maps the electron density distribution. In 1,1-disubstituted ureas like our target, the terminal nitrogen is unsubstituted, yielding an -NH₂ group. This appears as a broad singlet integrating to two protons (2H). Conversely, a 1,3-disubstituted isomer places one proton on each nitrogen, resulting in two distinct 1H signals due to the differing anisotropic shielding of the alkyl versus aryl substituents[1].

Furthermore, the substitution pattern on the phenyl ring dictates the expected splitting patterns; a para-substituted ring (4-ethylphenyl) yields a highly symmetric AA'BB' system (two apparent doublets), which cleanly differentiates it from the complex, asymmetric multiplets of ortho- or meta-substituted isomers[1].

Self-Validating Protocol: 1D & 2D NMR
  • Sample Preparation: Dissolve 5–10 mg of the highly purified analyte in 0.5 mL of anhydrous DMSO-d₆. Expert Insight: DMSO-d₆ is critical here. It acts as a strong hydrogen-bond acceptor, significantly slowing proton exchange rates and preserving the critical -NH₂/-NH signals for accurate integration[1].

  • 1D Acquisition: Acquire a standard ¹H NMR spectrum (≥400 MHz) at 298 K using 16 to 64 scans. Verify the integration of the NH region (5.0–9.0 ppm).

  • 2D Verification (HMBC): To definitively prove 1,1-substitution, acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum. You must observe a ³J cross-peak between the butyl α-CH₂ protons (~3.6 ppm) and the urea carbonyl carbon (~155 ppm), confirming both groups share the same nitrogen anchor.

Table 1: Key ¹H NMR Differentiators (DMSO-d₆, 400 MHz)
Isomer TypeCompoundNH Region (ppm)Aromatic Region (ppm)Alkyl Region (ppm)
Target (1,1-disubstituted) N-Butyl-N-(4-ethylphenyl)urea~5.8 (br s, 2H , NH₂)~7.1, 7.3 (2x d, 4H, AA'BB' )0.9 (t, 3H), 1.2-1.5 (m, 4H), 3.6 (t, 2H)
1,3-disubstituted N-Butyl-N'-(4-ethylphenyl)urea~6.1 (t, 1H ), ~8.3 (s, 1H )~7.1, 7.3 (2x d, 4H, AA'BB' )0.9 (t, 3H), 1.2-1.5 (m, 4H), 3.1 (q, 2H)
Ortho-substituted N-Butyl-N-(2-ethylphenyl)urea~5.8 (br s, 2H , NH₂)~7.1-7.4 (m, 4H, asymmetric )0.9 (t, 3H), 1.2-1.5 (m, 4H), 3.6 (t, 2H)
Branched Alkyl N-sec-Butyl-N-(4-ethylphenyl)urea~5.8 (br s, 2H , NH₂)~7.1, 7.3 (2x d, 4H, AA'BB' )0.8 (t, 3H), 1.0 (d , 3H), 4.2 (m , 1H)

Analytical Strategy 2: LC-ESI-MS/MS Fragmentation

The Causality of the Method

High-Resolution Mass Spectrometry coupled with Collision-Induced Dissociation (CID) provides orthogonal validation to NMR. The fragmentation pathways of phenylureas are highly dependent on their specific substitution patterns[2]. Under thermal or collisional stress, 1,3-disubstituted ureas undergo a characteristic cleavage of the urea core, yielding an isocyanate and an amine[3].

However, 1,1-disubstituted ureas like our target lack a proton on the substituted nitrogen, fundamentally altering the transition state. Instead of cleaving into two large fragments, they predominantly undergo the loss of isocyanic acid (HNCO, 43 Da) or ammonia (NH₃, 17 Da) to form a highly stabilized secondary amine cation[4].

Self-Validating Protocol: LC-ESI-MS/MS
  • Sample Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid to promote ionization.

  • Chromatography: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 150 mm, 3 µm) using a linear gradient of methanol/water at a 0.5 mL/min flow rate[2].

  • Ionization & Fragmentation: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Isolate the precursor ion[M+H]⁺ at m/z 221.16.

  • CID Execution: Apply a Normalized Collision Energy (NCE) of 20–30 eV to induce fragmentation. Monitor the resulting product ion spectra for the diagnostic neutral losses.

Table 2: Diagnostic ESI-MS/MS Fragmentation Patterns (Precursor [M+H]⁺ m/z 221.16)
Isomer TypePrimary CID Fragmentation PathwayKey Diagnostic Fragment Ions (m/z)
Target (1,1-disubstituted) Loss of Isocyanic Acid (-HNCO, 43 Da)178.16 (N-butyl-4-ethylaniline cation)
1,3-disubstituted Cleavage to Isocyanate + Amine148.07 (4-ethylphenyl isocyanate + H⁺), 74.09 (Butylamine + H⁺)
Branched Alkyl Loss of HNCO, followed by alkene loss178.16 , followed by 122.09 (Loss of butene, 56 Da)

Analytical Decision Workflow

To streamline laboratory execution, the following decision tree synthesizes the quantitative data into a step-by-step logical workflow.

AnalyticalWorkflow Start Unknown Isomer C13H20N2O NMR 1H & 2D NMR (DMSO-d6) Start->NMR MS LC-ESI-MS/MS (Positive Mode) Start->MS NH_Check NH Integration? 1H vs 2H NMR->NH_Check Aromatic_Check Aromatic Pattern? AA'BB' vs Complex NMR->Aromatic_Check Frag_Check CID Fragmentation Loss of 43 Da vs Cleavage MS->Frag_Check Isomer13 1,3-Disubstituted (Two 1H NH peaks) NH_Check->Isomer13 1H + 1H Isomer11 1,1-Disubstituted (One 2H NH2 peak) NH_Check->Isomer11 2H broad OrthoMeta Ortho/Meta Isomer (Asymmetric Multiplet) Aromatic_Check->OrthoMeta Complex Para Para Isomer (Symmetric Doublets) Aromatic_Check->Para AA'BB' Target Confirmed Target: N-Butyl-N-(4-ethylphenyl)urea Isomer11->Target Para->Target Frag_Check->Target -HNCO (43 Da)

Figure 1: Analytical decision tree for distinguishing phenylurea isomers via NMR and MS/MS.

References

  • Benchchem. "Interpreting complex NMR spectra of substituted phenylurea derivatives." Benchchem Analytical Guides.1

  • Draper, W. M. "Electrospray Liquid Chromatography Quadrupole Ion Trap Mass Spectrometry Determination of Phenyl Urea Herbicides in Water." Journal of Agricultural and Food Chemistry, 2001, 49(6):2746-55. 2

  • ResearchGate. "Analysis of phenylurea herbicides from plants by GC/MS." ResearchGate Publications.3

Sources

melting point comparison of N-alkyl substituted phenylureas

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of solid-state thermodynamics is critical in drug development and agrochemical formulation. For phenylurea derivatives—a structural motif found in numerous kinase inhibitors and commercial herbicides (e.g., Fenuron)—the substitution pattern on the urea nitrogen fundamentally alters intermolecular interactions.

As a Senior Application Scientist, I have compiled this technical guide to objectively compare how N-alkyl substitutions impact the melting points of phenylureas. By analyzing the causality between molecular structure, crystal packing, and thermal stability, researchers can better predict the solubility and processability of novel urea-based compounds.

Mechanistic Principles of Solid-State Stability

The melting point (


) of a crystalline solid is governed by the enthalpy of fusion (

, representing crystal lattice energy) and the entropy of fusion (

, representing the degrees of freedom in the liquid state), defined by the thermodynamic relationship

.

When we modify the base structure of phenylurea via N-alkylation, two competing mechanistic forces dictate the new melting point:

  • Hydrogen Bond Depletion: Unsubstituted phenylurea possesses three N-H protons, acting as robust hydrogen bond donors that create a highly cross-linked, stable crystal lattice. Mono-alkylation removes one donor, and di-alkylation removes two. A reduction in hydrogen bonding directly lowers

    
    , generally depressing the melting point.
    
  • Steric Hindrance vs. Entropy: Small substitutions (like a single methyl group) can sometimes fill voids in the crystal lattice, maximizing van der Waals contacts without severely disrupting the primary N-H···O=C hydrogen bond network. However, as the alkyl chain elongates (ethyl, butyl), the steric bulk prevents tight molecular packing. Furthermore, flexible aliphatic chains increase the conformational entropy of the liquid state (

    
    ). A higher entropy of fusion drives the melting point down significantly.
    

Quantitative Comparison of Melting Points

The following table summarizes the experimental melting points of various N-alkyl substituted phenylureas, illustrating the structure-property trends discussed above.

Compound NameSubstitution PatternH-Bond DonorsMelting Point (°C)
Phenylurea Unsubstituted3145–147
1-Methyl-3-phenylurea Mono-N-alkyl (C1)2150
1-Ethyl-3-phenylurea Mono-N-alkyl (C2)299–101
1-Butyl-3-phenylurea Mono-N-alkyl (C4)298–100
1,1-Dimethyl-3-phenylurea Di-N,N-alkyl (C1)1131–134
1,1-Diethyl-3-phenylurea Di-N,N-alkyl (C2)184–88

Trend Analysis: The data clearly shows that while a single methyl group slightly increases the melting point due to optimal lattice packing, chain elongation (ethyl, butyl) causes a drastic ~50 °C drop. Di-substitution further depresses the melting point, with the bulky 1,1-diethyl derivative exhibiting the lowest thermal stability in the series.

Self-Validating Experimental Protocol: Thermal Analysis

A protocol is only as reliable as its internal controls. To ensure that melting point data is an intrinsic property of the synthesized phenylurea and not an artifact of instrument drift or poor sample preparation, this workflow employs a self-validating system using orthogonal techniques (Capillary + DSC).

Phase 1: System Suitability & Calibration
  • Thermocouple Validation: Before analyzing unknown samples, validate the melting point apparatus using USP reference standards flanking the target range: Vanillin (mp 81–83 °C) and Phenacetin (mp 133–136 °C).

    • Causality: If the instrument reads these standards outside a ±0.5 °C tolerance, the thermocouple is experiencing thermal drift and requires immediate recalibration. Proceeding without this step invalidates all subsequent data.

Phase 2: Capillary Determination
  • Sample Trituration: Grind the crystalline phenylurea derivative into a fine powder using an agate mortar.

    • Causality: Uniform, fine powders ensure maximum surface area contact with the capillary glass, preventing localized cold spots that artificially broaden the melting range.

  • Capillary Packing: Pack the powder into a glass capillary to a strict depth of 2–3 mm.

    • Causality: Overpacking increases the sample's thermal mass, causing a thermodynamic lag between the heating block and the sample, leading to falsely elevated melting readings.

  • Controlled Heating Ramp: Rapidly heat the block to 10 °C below the expected melting point, then strictly reduce the heating rate to 1.0 °C/min.

    • Causality: A slow, controlled ramp rate allows the sample to maintain thermal equilibrium with the heating block, allowing you to capture the exact onset of the liquid phase (meniscus formation) and the clear point (complete liquefaction).

Phase 3: Orthogonal Validation via DSC
  • Thermodynamic Profiling: Run a 3–5 mg sample in a sealed aluminum pan via Differential Scanning Calorimetry (DSC) from 50 °C to 180 °C at a ramp rate of 10 °C/min under a nitrogen purge (50 mL/min).

    • Causality: Visual capillary methods are subject to human optical error. DSC provides a precise thermodynamic measurement of the enthalpy of fusion (

      
      ) and an exact extrapolated onset temperature, serving as a self-validating check against the capillary data.
      

Visualizing the Structure-Property Relationship

The following diagram maps the logical divergence of phenylurea physical properties based on the chosen synthetic substitution route.

G PU Phenylurea (Base) MP: 145-147 °C 3 H-Bond Donors Mono Mono-N-Alkyl (2 H-Bond Donors) PU->Mono -1 H-Bond Donor Di Di-N,N-Alkyl (1 H-Bond Donor) PU->Di -2 H-Bond Donors Methyl 1-Methyl-3-phenylurea MP: 150 °C Lattice Maintained Mono->Methyl Short Chain Ethyl 1-Ethyl / Butyl-3-phenylurea MP: 98-101 °C Steric Disruption Mono->Ethyl Long Chain Dimethyl 1,1-Dimethyl-3-phenylurea MP: 131-134 °C Reduced H-Bonding Di->Dimethyl Short Chains Diethyl 1,1-Diethyl-3-phenylurea MP: 84-88 °C High Steric Bulk Di->Diethyl Long Chains

Effect of N-alkyl substitution on hydrogen bonding and melting points of phenylureas.

Conclusion

When designing phenylurea-based compounds, researchers must carefully balance the desired lipophilicity (LogP) gained through alkylation against the inevitable loss of solid-state stability. While mono-methylation preserves the crystal lattice, any further chain elongation or di-substitution drastically reduces the melting point by disrupting intermolecular hydrogen bonds and increasing the entropy of fusion. Utilizing the self-validating thermal analysis protocol outlined above ensures that these critical physicochemical shifts are measured with absolute confidence.

References

  • ACS Publications. "Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides". ACS Omega. Available at:[Link]

  • University of Huddersfield Repository. "Dehydrative Mizoroki-Heck reaction and the use of Cyrene as a solvent". Available at:[Link]

A Researcher's Guide to the UV-Vis Absorption Characteristics of N-Butyl-N-(4-ethylphenyl)urea: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, a comprehensive understanding of a molecule's photophysical properties is paramount. This guide provides an in-depth analysis of the Ultraviolet-Visible (UV-Vis) absorption characteristics of N-Butyl-N-(4-ethylphenyl)urea, a compound of interest for its potential applications stemming from its substituted urea and aromatic functionalities. Due to the absence of readily available spectral data for this specific molecule, this guide offers a comparative framework, referencing structurally similar compounds to predict its absorption maxima (λmax). Furthermore, a detailed experimental protocol is provided to enable researchers to empirically determine these properties with high fidelity.

Theoretical Framework: Predicting the UV-Vis Absorption of N-Butyl-N-(4-ethylphenyl)urea

The UV-Vis absorption of an organic molecule is dictated by its electronic structure, specifically the energy required to promote electrons from a ground state to an excited state. In N-Butyl-N-(4-ethylphenyl)urea, the primary chromophore is the 4-ethylphenyl group attached to the urea moiety. The electronic transitions responsible for UV absorption in this system are expected to be π→π* and n→π* transitions.

  • π→π transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. These are typically high-energy transitions, resulting in strong absorption bands.

  • n→π transitions:* These involve the excitation of a non-bonding electron (from the nitrogen and oxygen atoms of the urea group) to a π* antibonding orbital of the aromatic ring. These transitions are generally of lower energy and result in weaker absorption bands compared to π→π* transitions.

The presence of an ethyl group at the para position of the phenyl ring and the N-butyl group on the urea nitrogen will influence the energy of these transitions through inductive and hyperconjugative effects. These alkyl groups are weakly electron-donating, which can cause a small bathochromic (red) shift in the absorption maxima compared to unsubstituted phenylurea.

Comparative Analysis: Estimating the λmax of N-Butyl-N-(4-ethylphenyl)urea

To estimate the λmax of the title compound, we can compare it with structurally related molecules for which spectral data are available.

Table 1: Comparison of UV-Vis Absorption Maxima of N-Butyl-N-(4-ethylphenyl)urea and Related Compounds.

CompoundStructureExpected/Reported λmax (nm)Key Chromophore(s)
N-Butyl-N-(4-ethylphenyl)urea (Target) O=C(NC4H9)Nc1ccc(cc1)CC~240-250 and ~280-2904-ethylphenyl, Urea
4-Ethylanilinec1(N)ccc(CC)cc1~240 and ~2904-ethylphenyl
Anilinec1(N)ccccc1~230 and ~280[1]Phenyl
N,N'-DiphenylureaO=C(Nc1ccccc1)Nc1ccccc1~255Phenyl, Urea

Based on the data for 4-ethylaniline, which contains the same chromophore, we can predict that N-Butyl-N-(4-ethylphenyl)urea will exhibit two primary absorption bands. The first, more intense band, corresponding to a π→π* transition, is expected in the range of 240-250 nm. A second, less intense band, corresponding to an n→π* transition, is anticipated around 280-290 nm. The urea moiety itself does not have strong absorption in this region.[2] The N-butyl substituent is not expected to significantly alter the position of these maxima.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To empirically validate the predicted λmax and determine the molar extinction coefficient (ε), the following detailed protocol should be followed. This protocol is designed to ensure accuracy and reproducibility.

Materials and Instrumentation
  • Analyte: N-Butyl-N-(4-ethylphenyl)urea (synthesized and purified)

  • Comparator Compounds: 4-Ethylaniline

  • Solvent: Spectroscopic grade ethanol or acetonitrile. The solvent should be transparent in the UV region of interest (typically >200 nm).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 400 nm.

  • Cuvettes: Matched 1 cm path length quartz cuvettes.

Solution Preparation
  • Stock Solution (1 mM): Accurately weigh a precise amount of N-Butyl-N-(4-ethylphenyl)urea and dissolve it in the chosen solvent in a volumetric flask to prepare a 1 mM stock solution.

  • Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 0.1 mM to 0.01 mM. This range is a good starting point and may need to be adjusted to ensure the absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).

  • Blank Solution: Use the pure solvent as the blank.

Spectrophotometer Setup and Measurement

The following diagram outlines the general workflow for acquiring the UV-Vis absorption spectrum.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis prep1 Weigh Analyte prep2 Dissolve in Solvent (Volumetric Flask) prep1->prep2 prep3 Prepare Dilutions prep2->prep3 inst3 Measure Sample Absorbance prep3->inst3 Transfer to Cuvette inst1 Instrument Warm-up inst2 Baseline Correction (with Blank) inst1->inst2 inst2->inst3 an1 Plot Absorbance vs. Wavelength inst3->an1 an2 Identify λmax an1->an2 an3 Calculate Molar Extinction Coefficient (ε) an2->an3

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

  • Instrument Initialization: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

  • Baseline Correction: Fill both the sample and reference cuvettes with the blank solvent. Place them in the respective holders and perform a baseline correction across the desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the most dilute working solution, and then fill it with that solution. Place it in the sample holder and record the absorption spectrum.

  • Repeat for all Concentrations: Repeat the measurement for all prepared working solutions, moving from the most dilute to the most concentrated.

  • Data Analysis:

    • Plot absorbance versus wavelength for each concentration.

    • Identify the wavelength of maximum absorbance (λmax).

    • To determine the molar extinction coefficient (ε), create a Beer-Lambert plot of absorbance at λmax versus concentration. The slope of the resulting line will be equal to ε (since the path length is 1 cm). The Beer-Lambert law is given by A = εcl, where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length.[3]

Conclusion

References

  • SIELC Technologies. 4-Ethylaniline. Retrieved from [Link]

  • Indus Journal of Bioscience Research. (2026, January 30). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2026, February 18). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Retrieved from [Link]

  • Master Organic Chemistry. (2016, September 16). Introduction To UV-Vis Spectroscopy. Retrieved from [Link]

  • NIST. Urea, N,N'-diphenyl-. Retrieved from [Link]

  • Purdue University. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]

  • ResearchGate. a) UV/Vis spectra of various N‐aryl‐FAs in dichloromethane normalized.... Retrieved from [Link]

  • ijprajournal. (2025, May 10). A Comprehensive Review of UV-visible spectroscopy. Retrieved from [Link]

  • science-softCon. UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]

  • Google Patents. The preparation method of substituted phenyl urea.
  • Asian Journal of Chemistry. (2013). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Retrieved from [Link]

  • SIELC Technologies. Uv-Vis Spectrum of Urea. Retrieved from [Link]

  • PubChem. 4-Ethylaniline. Retrieved from [Link]

  • PubChem. N-Butylaniline. Retrieved from [Link]

  • SIELC Technologies. UV-Vis Absorption Spectrum of Aniline. Retrieved from [Link]

  • ResearchGate. The UV-visible spectra of the urea standard solution. Retrieved from [Link]

  • ResearchGate. The absorption spectrum of aniline. Retrieved from [Link]

  • Scholars Research Library. Synthesis of novel urea and thiourea derivatives of diphenylphosphoramidate and their antimicrobial activity. Retrieved from [Link]

  • PubMed. (2023, August 15). Conformational study into N-alkyl-N'-aryl ureas to inform drug discovery. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Retrieved from [Link]

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Comparative Guide: LC-MS/MS Method Validation for N-Butyl-N-(4-ethylphenyl)urea in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly feature complex small molecules like substituted urea derivatives (often investigated as soluble epoxide hydrolase inhibitors or agricultural intermediates), bioanalytical scientists face unique challenges. N-Butyl-N-(4-ethylphenyl)urea presents a classic bioanalytical paradox: a highly polar, hydrogen-bonding urea core flanked by lipophilic aliphatic (butyl) and aromatic (ethylphenyl) tails. This structural duality leads to high plasma protein binding and severe susceptibility to matrix effects during electrospray ionization (ESI).

This guide provides an in-depth, comparative methodology for validating an LC-MS/MS assay for N-Butyl-N-(4-ethylphenyl)urea in human plasma. By objectively comparing sample preparation techniques and chromatographic column chemistries, we establish a self-validating workflow compliant with the[1].

Causality in Method Development: Overcoming the Matrix Effect

In LC-MS/MS, the "matrix effect" refers to the alteration of analyte ionization efficiency caused by co-eluting endogenous components[2]. For N-Butyl-N-(4-ethylphenyl)urea, the primary culprits in human plasma are lysophosphatidylcholines (lyso-PCs) and endogenous urea/salts.

When ionized in positive ESI mode (ESI+), the urea carbonyl oxygen readily accepts a proton (


). However, if lyso-PCs co-elute, their highly surface-active choline headgroups outcompete the target analyte for available protons at the droplet surface, resulting in severe ion suppression . Therefore, the analytical strategy must decouple the target analyte from these specific endogenous lipids through orthogonal sample preparation and chromatography.
Comparative Evaluation of Sample Preparation

To establish the most robust protocol, we compared three standard extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid Phase Extraction (SPE).

  • Protein Precipitation (PPT): Using 3 volumes of acetonitrile. While fast, PPT fails to remove lyso-PCs. The lipophilic tails of our analyte co-elute with these lipids, leading to unacceptable signal suppression.

  • Liquid-Liquid Extraction (LLE): Using Methyl tert-butyl ether (MTBE). The hydrophobic tails partition well into MTBE, but the polar urea core resists partitioning into purely non-polar solvents, capping recovery at ~70%.

  • Solid Phase Extraction (SPE): Using a Polymeric Reversed-Phase (HLB) sorbent. This is the optimal choice. The sorbent captures the lipophilic tails. Crucially, a 5% methanol wash removes endogenous salts and urea, while elution with 100% acetonitrile recovers the analyte but leaves the most tightly bound phospholipids on the cartridge.

SamplePrep Plasma Human Plasma Sample (Spiked with Analyte) PPT Protein Precipitation (PPT) Acetonitrile (1:3) Plasma->PPT LLE Liquid-Liquid Extraction (LLE) MTBE Plasma->LLE SPE Solid Phase Extraction (SPE) Polymeric HLB Plasma->SPE PPT_Res High Matrix Effect (~45% Ion Suppression) PPT->PPT_Res LLE_Res Moderate Recovery (~70% Recovery) LLE->LLE_Res SPE_Res Optimal Recovery & Cleanliness (>90% Recovery, Minimal ME) SPE->SPE_Res

Caption: Comparative workflow of plasma sample preparation techniques and their resulting matrix effects.

Chromatographic Separation: C18 vs. Biphenyl Selectivity

Standard C18 columns rely purely on hydrophobic dispersive forces. Because N-Butyl-N-(4-ethylphenyl)urea and endogenous plasma lipids are both highly hydrophobic, they often co-elute on a C18 stationary phase, exacerbating ion suppression.

By switching to a Biphenyl column , we introduce orthogonal selectivity. The biphenyl stationary phase engages in


 interactions with the ethylphenyl ring of the analyte. Because aliphatic plasma lipids lack aromatic rings, they do not experience this 

retention. This mechanistic difference shifts the retention time of the analyte away from the lipid suppression zones, ensuring a pristine ionization window.

Experimental Data & Comparative Results

The following tables summarize the validation data comparing the extraction methods and column chemistries, evaluated at the Low Quality Control (LQC) and High Quality Control (HQC) levels.

Table 1: Recovery and Matrix Factor Comparison (n=6)

Extraction MethodColumn ChemistryRecovery (LQC)Recovery (HQC)Matrix Factor (IS-normalized)Conclusion
PPT (Acetonitrile)C1895.2%96.1%0.55 (Severe Suppression)Rejected due to matrix effect
LLE (MTBE)Biphenyl68.4%71.2%0.88 (Acceptable)Rejected due to low recovery
SPE (HLB)C1892.1%94.5%0.78 (Moderate Suppression)Sub-optimal chromatography
SPE (HLB)Biphenyl 93.5% 95.0% 0.98 (No Matrix Effect) Validated Workflow

Note: According to ICH M10 guidelines, the IS-normalized Matrix Factor should have a Coefficient of Variation (CV) < 15% across 6 different lots of plasma.

Step-by-Step Validated Methodology

Based on the comparative data, the SPE-Biphenyl workflow provides a self-validating system that guarantees high recovery and minimal matrix interference.

Reagents and Calibration
  • Prepare a primary stock solution of N-Butyl-N-(4-ethylphenyl)urea (1 mg/mL in DMSO).

  • Spike into blank human plasma (K2EDTA anticoagulant) to create an 8-point calibration curve ranging from 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

  • Prepare a stable isotope-labeled internal standard (SIL-IS), e.g.,

    
    -N-Butyl-N-(4-ethylphenyl)urea, at 50 ng/mL in 50% methanol.
    
Solid Phase Extraction (SPE) Protocol
  • Conditioning: Pass 1.0 mL of Methanol followed by 1.0 mL of LC-MS grade water through a 30 mg/1 mL Polymeric HLB cartridge.

  • Loading: Aliquot 100 µL of spiked plasma. Add 20 µL of IS working solution and 100 µL of 2% Formic Acid in water to disrupt protein binding. Load the mixture onto the cartridge.

  • Washing: Wash with 1.0 mL of 5% Methanol in water to elute polar endogenous salts and unbound urea.

  • Elution: Elute the target analyte with 2 x 500 µL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).

LC-MS/MS Conditions
  • Column: Restek Raptor Biphenyl (50 mm × 2.1 mm, 2.7 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-0.5 min (20% B), 0.5-2.5 min (linear gradient to 95% B), 2.5-3.5 min (hold 95% B), 3.6-4.5 min (re-equilibrate at 20% B). Flow rate: 0.4 mL/min.

  • Mass Spectrometry: Triple quadrupole operating in Positive ESI Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transition for the analyte (e.g.,

    
     221.1 
    
    
    
    fragment ion).

FDA M10 Validation Framework

To ensure trustworthiness and regulatory compliance, the method must be validated against the FDA ICH M10 parameters[1].

Validation Guidance FDA ICH M10 Guidance Selectivity Selectivity & Specificity Blank plasma vs LLOQ Guidance->Selectivity Matrix Matrix Effect (ME) IS-normalized MF CV < 15% Guidance->Matrix AccPrec Accuracy & Precision Intra/Inter-batch (≤15%) Guidance->AccPrec Stability Stability Benchtop, F/T, Autosampler Guidance->Stability Pass Validated Method Ready for PK Analysis Selectivity->Pass Matrix->Pass AccPrec->Pass Stability->Pass

Caption: Core validation parameters required by the FDA ICH M10 guidance for bioanalytical assays.

Table 2: Summary of FDA M10 Validation Results

Validation ParameterAcceptance Criteria (FDA M10)Experimental Result (SPE-Biphenyl)
Linearity

, 1-1000 ng/mL

(1/x² weighting)
Intra-day Precision (CV%)

(

at LLOQ)
3.2% - 6.8%
Inter-day Accuracy (%Bias)

(

at LLOQ)
-4.1% to +5.2%
Selectivity No interference

of LLOQ
Zero interference observed
Stability (Benchtop) Stable for intended processing timeStable for 8 hours at 25°C

By leveraging the chemical properties of N-Butyl-N-(4-ethylphenyl)urea to dictate sample preparation (SPE to remove phospholipids) and chromatography (Biphenyl for


 selectivity), this method successfully bypasses the matrix effects that plague standard C18/PPT approaches. The resulting assay is highly reproducible, sensitive, and strictly adheres to global regulatory standards.

References

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Clinical Toxicology / PMC. Available at:[Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc. Available at:[Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). Available at:[Link]

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Safety Operating Guide

N-Butyl-N-(4-ethylphenyl)urea proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

N-Butyl-N-(4-ethylphenyl)urea: Comprehensive Handling, Decontamination, and Disposal Guide

As drug development and agricultural research advance, laboratories frequently handle highly specific, biologically active organic compounds. N-Butyl-N-(4-ethylphenyl)urea is a substituted phenylurea derivative. Compounds in this class are highly valued for their biological activity—often utilized as herbicides or pharmaceutical intermediates—but they present unique environmental and toxicological challenges[1].

This guide provides a self-validating, step-by-step operational protocol for the safe handling, spill decontamination, and Resource Conservation and Recovery Act (RCRA) compliant disposal of N-Butyl-N-(4-ethylphenyl)urea. By understanding the physicochemical causality behind these procedures, laboratory personnel can ensure both regulatory compliance and environmental safety.

Physicochemical Profiling & Causality

To design an effective disposal and spill-response plan, we must first understand the chemical behavior of substituted phenylureas.

  • Solubility Dynamics: Phenylureas are typically characterized by low aqueous solubility but high solubility in organic solvents such as ethanol, methanol, or acetone[1]. This dictates our spill response: flushing a spill with water is highly ineffective and will only spread the contaminant.

  • Toxicity & Environmental Persistence: If released into the environment, phenylurea compounds can be highly toxic to aquatic life, causing long-lasting ecological damage[2]. Furthermore, microbial or hydrolytic degradation of phenylureas in the environment can yield substituted anilines, which are highly toxic intermediates[1].

  • Thermal Degradation: Because of their environmental persistence and potential to leach into groundwater, these compounds cannot be disposed of in sanitary sewers or standard landfills. High-temperature incineration is the only scientifically sound method to fully break down the urea backbone and prevent environmental contamination[3].

DegradationPathway A N-Butyl-N-(4-ethylphenyl)urea (Parent Compound) B Environmental Release (Soil/Water) A->B E Aquatic Toxicity (Long-lasting effects) A->E Direct Exposure C Microbial/Hydrolytic Degradation B->C D Substituted Anilines (Toxic Intermediates) C->D D->E

Figure 1: Environmental degradation pathway and aquatic toxicity risks.

Operational Safety & PPE Requirements

Substituted phenylureas can cause respiratory, digestive, and nervous system distress upon inhalation or ingestion[1]. Because N-Butyl-N-(4-ethylphenyl)urea is typically handled as a crystalline solid or powder, dust generation is the primary exposure vector[4].

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationScientific Rationale
Respiratory N95 or P100 Particulate RespiratorPrevents inhalation of fine crystalline dust, which can cause severe respiratory distress[5].
Hand Protection Nitrile Gloves (Double-gloved)Prevents dermal absorption. The outer glove can be rapidly discarded if grossly contaminated during cleanup.
Eye Protection Chemical Splash GogglesProtects ocular mucosa from irritating dust particulates[4].
Body Protection Disposable Tyvek Suit or Lab CoatPrevents the powder from adhering to personal clothing, eliminating the risk of secondary, delayed exposure.

Step-by-Step Spill Response & Decontamination Protocol

In the event of a spill, the protocol must prevent aerosolization of the powder and ensure complete chemical removal using appropriate solvent chemistry[3][4].

Step 1: Isolate and Ventilate Immediately evacuate non-essential personnel from the immediate area. Ensure the laboratory's local exhaust ventilation (or fume hood) is operating at maximum capacity to capture any airborne particulates[4].

Step 2: Solid Collection (Dust Mitigation) Do not dry-sweep the powder. Dry sweeping generates hazardous aerosols. Instead, carefully scoop the bulk solid into a designated hazardous waste container using a dedicated, non-sparking spatula. If the powder is highly dispersive, lightly dampen it with a small amount of ethanol to weigh down the particulates before collection[3].

Step 3: Solvent Decontamination Because N-Butyl-N-(4-ethylphenyl)urea is insoluble in water, standard aqueous cleaning will fail. Apply a compatible organic solvent (e.g., ethanol or acetone) to absorbent wipes. Wipe the affected surface inward from the edges to prevent spreading the contamination[3]. Place all used wipes into the hazardous waste container.

Step 4: Secondary Aqueous Wash Once the chemical residue has been lifted by the organic solvent, wash the area with warm water and laboratory-grade detergent to remove any remaining solvent residue[5].

SpillWorkflow A Spill Detected (N-Butyl-N-(4-ethylphenyl)urea) B Assess Volume & Don PPE A->B C Solid Collection (Avoid Dust Generation) B->C D Solvent Decontamination (Ethanol/Acetone) C->D E Waste Segregation (RCRA Solid Waste) D->E F High-Temp Incineration (Licensed Facility) E->F

Figure 2: Step-by-step spill response and waste segregation workflow.

Waste Segregation & Disposal Plan

Proper disposal is strictly governed by environmental regulations to prevent ecological contamination. Direct disposal into sanitary sewer systems or regular trash is strictly prohibited[3].

A. Chemical Waste Routing

All collected solids, contaminated wipes, and disposable PPE must be placed in a clearly labeled, sealable hazardous waste container. The primary, legally compliant method of destruction for halogenated or complex substituted ureas is high-temperature incineration managed by a licensed environmental waste contractor[3].

B. Managing "RCRA-Empty" Containers

A critical logistical failure in many laboratories is the improper disposal of the original chemical container. Under the EPA's Resource Conservation and Recovery Act (RCRA) guidelines (40 CFR 261.7), a container that held a hazardous or acutely toxic chemical is only considered legally "empty" and exempt from hazardous waste regulations if it has been properly decontaminated[6][7].

The Triple-Rinse Protocol:

  • First Rinse: Add a volume of solvent capable of dissolving the urea (e.g., ethanol) equal to roughly 10% of the container's volume. Cap and agitate vigorously. Pour the rinsate into your liquid hazardous waste stream[8][9].

  • Second & Third Rinses: Repeat the exact same process two more times[10].

  • Validation: Once triple-rinsed, the container is officially classified as "RCRA-empty." The defaced, empty container can now be safely disposed of in standard solid waste or offered for recycling, while the solvent rinsate is sent for incineration[7][11].

Table 2: Waste Segregation Categories

Waste StreamRegulatory ClassificationMandatory Disposal Method
Bulk Chemical & Spill Solids Hazardous Solid WasteHigh-temperature incineration via licensed contractor.
Solvent Rinsate (from cleaning) Hazardous Liquid WasteCollect in compatible solvent jugs for incineration.
Contaminated PPE / Wipes Trace Hazardous WasteDispose of in dedicated hazardous waste bins.
Triple-Rinsed Containers "RCRA-Empty" (Non-Hazardous)Deface labels; dispose of as standard laboratory trash or recycle.

References[11] Pharmaceutical Waste Guidance - Lee County Government. Available at:https://leegov.com[8] Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing - American Chemistry Council. Available at: https://americanchemistry.com[1] Phenylurea: properties, applications and safety - ChemicalBook. Available at:https://chemicalbook.com[3] Safe Disposal of 1-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea: A Comprehensive Guide - Benchchem. Available at: https://benchchem.com[5] MATERIAL SAFETY DATA SHEET - N-Phenylurea - Oxford Lab Fine Chem LLP. Available at: https://oxfordlabfinechem.com[4] Material Safety Data Sheet - Phenylurea, 97% - Cole-Parmer. Available at: https://coleparmer.com[2] SAFETY DATA SHEET - 1-(2-Chloro-4-pyridyl)-3-phenylurea - Tokyo Chemical Industry. Available at: https://tcichemicals.com[9] How to Determine if Containers are RCRA-Empty [40 CFR 261.7] - Environmental Resource Center. Available at:https://ercweb.com[6] The “RCRA Empty” Exemption from Hazardous Waste Regulation - Daniels Training Services. Available at:https://danielstraining.com[7] 40 CFR 261.7 -- Residues of hazardous waste in empty containers - eCFR. Available at:https://ecfr.gov[10] Triple Rinsing of Containers Directive - US EPA. Available at: https://epa.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.